5-((6-Chlorohexyl)oxy)pentan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(6-chlorohexoxy)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCCFLLCSWKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-((6-Chlorohexyl)oxy)pentan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-((6-Chlorohexyl)oxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of this compound, a bifunctional organic molecule with potential applications as a drug intermediate and in chemical synthesis. This document collates available data on its physical and chemical characteristics, outlines a putative synthesis protocol based on established chemical principles, and discusses its potential reactivity. The information is presented to support further research and development involving this compound.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem[1] |
| Molecular Weight | 222.75 g/mol | PubChem[1] |
| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | PubChem[1] |
| CAS Number | 1852573-27-3 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Computed XLogP3 | 2.5 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Computed Rotatable Bond Count | 11 | PubChem[1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
Note: Most physical properties are computed and should be confirmed by experimental data.
Synthesis Methodology
The synthesis of this compound can be logically achieved through the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[2] In this case, the sodium salt of 1,5-pentanediol (B104693) would be reacted with 1,6-dichlorohexane (B1210651).
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
-
1,5-Pentanediol
-
Sodium hydride (NaH) or another suitable base
-
1,6-Dichlorohexane
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)
Procedure:
-
Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-pentanediol in anhydrous THF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentan-1-olate.
-
Etherification: Add 1,6-dichlorohexane to the dropping funnel and add it dropwise to the stirred alkoxide solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.
-
Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram 1: Proposed Synthesis Workflow
Caption: A flowchart illustrating the proposed synthesis of this compound.
Reactivity and Potential Applications
This compound is a bifunctional molecule, possessing both a primary alcohol and a primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic synthesis.
-
The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.
-
The chloroalkyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, cyanides, or thiols.
The presence of both functionalities allows for its use as a linker molecule in the synthesis of more complex structures, which is consistent with its description as a "drug intermediate" by chemical suppliers.[3] For instance, the hydroxyl group could be attached to one molecular entity, and the chloroalkyl group could be used to connect to another.
Diagram 2: Potential Reactivity Pathways
Caption: Potential reaction pathways for the functional groups of the title compound.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with care, following standard laboratory safety procedures. The safety data sheet (SDS) from suppliers indicates that it may be harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with potential for a variety of synthetic applications due to its bifunctional nature. This guide provides a summary of its known properties and a plausible synthetic route. Further experimental investigation is required to fully characterize its physical properties, reactivity, and potential biological activities. Researchers and drug development professionals can use the information herein as a foundation for their work with this compound.
References
5-((6-Chlorohexyl)oxy)pentan-1-ol CAS 1852573-27-3
An In-Depth Technical Guide to 5-((6-Chlorohexyl)oxy)pentan-1-ol (CAS 1852573-27-3)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a heterobifunctional linker molecule of significant interest to researchers and professionals in the field of drug development and chemical biology.
Chemical and Physical Properties
This compound is a linear aliphatic molecule containing a terminal chloro group and a terminal hydroxyl group, separated by a flexible ether-linked alkyl chain. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1852573-27-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₃ClO₂ | [1][3][5] |
| Molecular Weight | 222.75 g/mol | [1][3][5] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C(CCCCl)CCOCCCCCO | [1][5] |
| InChI Key | WDGCCFLLCSWKRM-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| LogP | 2.5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol:
This protocol describes a plausible method for the synthesis of this compound from 1,5-pentanediol (B104693) and 1,6-dichlorohexane (B1210651).
Materials:
-
1,5-Pentanediol
-
1,6-Dichlorohexane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A solution of 1,5-pentanediol (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise with stirring. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
Alkylation: A solution of 1,6-dichlorohexane (1.2 equivalents) in anhydrous DMF is added dropwise to the reaction mixture. The reaction is then heated to 60°C and stirred overnight.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.
Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
The primary application of this compound is as a heterobifunctional linker in the synthesis of targeted therapeutics. Its structure allows for the connection of two different molecular entities, a "warhead" that binds to a target protein and another moiety that imparts a specific function, such as recruiting an E3 ligase or targeting a specific cell type.
PROTACs: In the context of PROTACs, this linker can be used to connect a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
ADCs: In Antibody-Drug Conjugates, a linker tethers a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the drug at the target site.
Visualization of a PROTAC Workflow
The following diagram illustrates the general workflow of a PROTAC, where a molecule like this compound would serve as the linker.
Caption: A diagram illustrating the mechanism of action of a PROTAC.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
Table 2: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
This technical guide provides a summary of the available information on this compound. Further research and experimental validation are necessary to fully elucidate its properties and potential applications.
References
- 1. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1852573-27-3|this compound|BLD Pharm [bldpharm.com]
- 5. achmem.com [achmem.com]
Technical Overview of 5-((6-Chlorohexyl)oxy)pentan-1-ol
This document provides a concise summary of the key physicochemical properties of the chemical compound 5-((6-Chlorohexyl)oxy)pentan-1-ol, intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and computational applications in chemical and biological research.
| Property | Value | Source |
| Molecular Formula | C11H23ClO2 | PubChem[1], Sigma-Aldrich |
| Molecular Weight | 222.75 g/mol | PubChem[1], Achmem[2], BLDpharm[3] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1852573-27-3 | Sigma-Aldrich, BLDpharm[3] |
Logical Structure of Compound Name
The IUPAC name this compound defines the molecule's structure. A visual representation of this naming logic is provided below to clarify the relationship between the constituent parts of the molecule.
Caption: Structural relationship based on IUPAC nomenclature.
References
An In-depth Technical Guide to 5-(6-chlorohexoxy)pentan-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(6-chlorohexoxy)pentan-1-ol is a bifunctional organic molecule featuring a terminal hydroxyl group and a chloroalkoxy ether chain. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known properties of 5-(6-chlorohexoxy)pentan-1-ol, a detailed plausible experimental protocol for its synthesis based on established chemical principles, and a discussion of its potential applications in drug development. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis is presented using a Graphviz diagram.
Chemical and Physical Properties
The chemical and physical properties of 5-(6-chlorohexoxy)pentan-1-ol are crucial for its handling, characterization, and application in synthesis. While experimentally determined data is limited in publicly available literature, a significant amount of information has been computed and is available through chemical databases.[1] These properties are summarized in Table 1.
Table 1: Computed Chemical and Physical Properties of 5-(6-chlorohexoxy)pentan-1-ol
| Property | Value | Source |
| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | PubChem[1] |
| CAS Number | 1852573-27-3 | PubChem[1] |
| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem[1] |
| Molecular Weight | 222.75 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 11 | PubChem[1] |
| Exact Mass | 222.138657 g/mol | PubChem[1] |
| Monoisotopic Mass | 222.138657 g/mol | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Complexity | 99.3 | PubChem[1] |
| Physical State | Liquid (presumed) | Commercial Suppliers |
Synthesis of 5-(6-chlorohexoxy)pentan-1-ol
Proposed Synthetic Pathway
The synthesis would proceed in two main steps:
-
Monoprotection of 1,5-pentanediol (B104693): To prevent the di-etherification of 1,5-pentanediol, one of the hydroxyl groups must be selectively protected. A common and effective protecting group for this purpose is the tetrahydropyranyl (THP) group.
-
Williamson Ether Synthesis: The partially protected pentanediol (B8720305) is then reacted with 1-bromo-6-chlorohexane (B1265839) (or a similar 1,6-dihalogenated hexane) in the presence of a strong base to form the ether linkage. Subsequent deprotection of the THP group yields the final product.
Detailed Experimental Protocol (Proposed)
Materials:
-
1,5-Pentanediol
-
2,3-Dihydropyran (DHP)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (B95107) (THF)
-
1-Bromo-6-chlorohexane
-
Methanol (B129727) (MeOH)
-
Aqueous acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 2-((5-hydroxypentyl)oxy)tetrahydro-2H-pyran
-
To a solution of 1,5-pentanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 eq).
-
Slowly add 2,3-dihydropyran (DHP) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude mono-protected diol. This intermediate can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 5-(6-chlorohexoxy)pentan-1-ol
-
To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a solution of 2-((5-hydroxypentyl)oxy)tetrahydro-2H-pyran (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 1-bromo-6-chlorohexane (1.1 eq) to the reaction mixture and stir at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Dissolve the crude product in methanol (MeOH) and add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).
-
Stir the solution at room temperature for 2-4 hours to remove the THP protecting group.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, 5-(6-chlorohexoxy)pentan-1-ol, by column chromatography on silica gel.
Synthetic Workflow Diagram
The logical flow of the proposed synthesis is illustrated in the following diagram:
Caption: Proposed synthetic workflow for 5-(6-chlorohexoxy)pentan-1-ol.
Applications in Drug Development
5-(6-chlorohexoxy)pentan-1-ol is listed by several chemical suppliers as a "drug intermediate," indicating its use in the synthesis of more complex, biologically active molecules.[2] The bifunctional nature of this compound, possessing a nucleophilic hydroxyl group and an electrophilic alkyl chloride, makes it a versatile building block.
The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to a leaving group. The terminal chloro group can participate in nucleophilic substitution reactions to introduce a wide variety of functional groups, including amines, azides, and thiols, or to form linkages with other molecular fragments.
While the specific active pharmaceutical ingredients (APIs) synthesized from 5-(6-chlorohexoxy)pentan-1-ol are not explicitly detailed in the public domain, its structure suggests potential applications in the synthesis of:
-
Linkers for Prodrugs or Antibody-Drug Conjugates (ADCs): The long, flexible chain could serve as a linker to connect a drug molecule to a targeting moiety or a solubilizing group.
-
Analogs of Biologically Active Molecules: The chloroalkoxy pentanol (B124592) backbone could be incorporated into the structure of known drugs to modify their pharmacokinetic or pharmacodynamic properties.
-
Novel Chemical Entities: The compound can be used as a starting material for the construction of entirely new molecular scaffolds for screening in drug discovery programs.
The following diagram illustrates the logical relationship of 5-(6-chlorohexoxy)pentan-1-ol as a key intermediate in a generalized drug synthesis pathway.
Caption: Role of 5-(6-chlorohexoxy)pentan-1-ol in API synthesis.
Safety and Handling
Based on available Safety Data Sheets (SDS), 5-(6-chlorohexoxy)pentan-1-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advised to work in a well-ventilated area or under a fume hood. For detailed and up-to-date safety information, it is essential to consult the SDS provided by the supplier.
Conclusion
5-(6-chlorohexoxy)pentan-1-ol is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of complex organic molecules. While detailed experimental data and specific applications are not widely published, this guide provides a solid foundation of its known properties and a robust, plausible synthetic protocol. Further research into the specific APIs derived from this intermediate would provide a more complete understanding of its role in medicinal chemistry.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of 5-((6-Chlorohexyl)oxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and handling protocols for 5-((6-Chlorohexyl)oxy)pentan-1-ol, a chemical intermediate pertinent to various research and development endeavors. While a complete dataset for this specific compound is not publicly available, this document synthesizes the existing information from supplier safety data and chemical databases to promote a culture of safety in the laboratory. The absence of complete physical and toxicological data necessitates a cautious and risk-averse approach to handling this substance.
Section 1: Chemical Identity and Known Properties
This compound is a liquid organic compound with the molecular formula C₁₁H₂₃ClO₂ and a molecular weight of 222.75 g/mol .[1] Its primary utility lies as an intermediate in organic synthesis. Due to its chemical structure, it warrants careful handling in a controlled laboratory environment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem[1] |
| Molecular Weight | 222.75 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available | |
| Density | Data not available |
Note: The lack of publicly available data for key physical properties such as boiling point, melting point, flash point, and density underscores the need for conservative safety measures.
Section 2: Hazard Identification and Classification
Based on available information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.
Table 2: GHS Information for this compound
| Category | Information | Source |
| Signal Word | Warning | Sigma-Aldrich, Achmem[2][3] |
| GHS Hazard Pictograms | ||
| GHS07: Exclamation Mark | ||
| Hazard Statements | H302: Harmful if swallowed. | Sigma-Aldrich, Achmem[2][3] |
| H315: Causes skin irritation. | Sigma-Aldrich, Achmem[2][3] | |
| H319: Causes serious eye irritation. | Sigma-Aldrich, Achmem[2][3] | |
| H332: Harmful if inhaled. | Achmem[3] | |
| H335: May cause respiratory irritation. | Sigma-Aldrich[2] |
Toxicological Data:
Section 3: Safe Handling and Storage Workflow
The following workflow diagram outlines the essential steps for the safe handling of this compound, from initial risk assessment to final disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.
Caption: A logical workflow for the safe handling of this compound.
Section 4: Experimental Protocols - General Recommendations
Due to the lack of specific experimental protocols for this compound, the following general best practices should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear a standard laboratory coat. Nitrile gloves are recommended; however, glove compatibility should be verified with the manufacturer for prolonged contact.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
If on Skin: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison control center or doctor.
Spill and Accidental Release Measures:
In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Firefighting Measures:
Specific firefighting media have not been documented for this compound. Use extinguishing media appropriate for the surrounding fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Storage and Disposal
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2-8°C.[2]
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its known hazards and a conservative approach to managing the risks associated with the unknown aspects of its chemical profile. All personnel handling this substance must be trained on its potential hazards and the necessary safety precautions. The information provided in this guide should be used in conjunction with institutional safety protocols and professional judgment to ensure a safe and healthy working environment.
References
Core Principles and Applications of Bifunctional Linkers Utilizing Chloro and Hydroxyl Chemistries in Drug Development
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug development, particularly in the fields of antibody-drug conjugates (ADCs), targeted protein degradation (e.g., PROTACs), and the synthesis of complex biologics, bifunctional linkers are indispensable tools.[1] These molecular bridges connect two different molecules, such as a targeting antibody and a cytotoxic payload, enabling the creation of highly specific and potent therapeutic agents.[2] The choice of linker chemistry is critical, profoundly influencing the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1][3] This guide focuses on the specific applications and methodologies of bifunctional linkers that incorporate or react with chloro and hydroxyl functionalities, providing a technical overview for researchers in the field.
While a distinct, universally recognized class of "chloro-hydroxyl linkers" is not formally defined, the strategic use of chloro and hydroxyl groups in bioconjugation is prevalent and powerful. This includes linkers possessing a terminal hydroxyl group for further functionalization and chloro-containing reagents used to activate hydroxyl groups on biomolecules for subsequent linkage.
The Role of Chloro-Group Chemistry in Hydroxyl Activation
One of the most effective strategies for linking molecules to carbohydrates or other hydroxyl-rich structures involves the activation of hydroxyl groups using chloro-containing reagents. A prime example is the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) to convert the hydroxyl group of a reducing sugar into a reactive intermediate for azide (B81097) attachment.[4][5] This forms a glycosyl azide, which can then be coupled to a protein or another molecule using bioorthogonal "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5]
Experimental Protocol: Conversion of a Pentasaccharide to a Glycosyl Azide using DMC
This protocol is adapted from the one-step conversion of GM1os pentasaccharide to β-GM1 azide.[4][5]
Materials:
-
GM1os pentasaccharide
-
2-chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Sodium azide (NaN3)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or similar anhydrous solvent
Procedure:
-
Dissolve the GM1os pentasaccharide in the chosen anhydrous solvent.
-
Add 10 equivalents of DMC to the solution.
-
Add 44 equivalents of sodium azide.
-
Add 18 equivalents of TEA to the reaction mixture.
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The reaction is typically stopped after achieving high conversion (e.g., 90%).[4][5]
-
Purify the resulting β-GM1 azide product using appropriate chromatographic techniques.
Workflow for Glycoprotein (B1211001) Engineering
The following diagram illustrates the workflow for creating a synthetic glycoprotein using DMC-mediated activation followed by SPAAC ligation.
Caption: Workflow for synthetic glycoprotein engineering.
Applications in Drug Development
The ability to precisely link biomolecules is central to several advanced therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[6][7] The linker connecting the antibody and the drug is a critical component that must remain stable in circulation but release the payload upon internalization into the target cell.[3][7] While various linker chemistries are used, the principles of creating reactive handles on either the antibody or the payload often involve reactions with native amino acid residues, some of which contain hydroxyl groups (serine, threonine, tyrosine).
References
- 1. benchchem.com [benchchem.com]
- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 3. symeres.com [symeres.com]
- 4. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-((6-Chlorohexyl)oxy)pentan-1-ol in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional molecule increasingly recognized for its potential as a versatile linker in the synthesis of complex therapeutic agents. Its unique structure, featuring a terminal chloroalkane and a primary alcohol connected by a flexible ether-containing alkyl chain, offers a valuable scaffold for the conjugation of different molecular entities. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. While direct experimental data for this specific molecule is limited in publicly available literature, this paper will extrapolate its utility based on the well-established principles of linker chemistry in medicinal chemistry.
Introduction
The paradigm of drug discovery is continually evolving, with a significant shift towards targeted therapies that offer enhanced efficacy and reduced off-target effects. A critical component in the design of many modern therapeutics, such as Antibody-Drug Conjugates (ADCs) and PROTACs, is the chemical linker that connects the targeting moiety to the therapeutic payload. The linker's properties, including its length, flexibility, and chemical stability, are paramount in determining the overall pharmacokinetic and pharmacodynamic profile of the drug.
This compound emerges as a promising candidate for a linker due to its bifunctional nature. The molecule consists of a hexyl chain with a terminal chlorine atom and a pentanol (B124592) moiety, linked by an ether group. This structure provides two reactive handles for sequential or orthogonal conjugation strategies.
Chemical Properties and Synthesis
This compound is a drug intermediate available from various chemical suppliers.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H23ClO2 | PubChem |
| Molecular Weight | 222.75 g/mol | PubChem |
| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | PubChem |
| CAS Number | 1852573-27-3 | PubChem |
| Appearance | Liquid | Sigma-Aldrich |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |
Table 1: Physicochemical Properties of this compound
The synthesis of this compound is not extensively detailed in the public domain, as it is primarily available as a commercial product. However, a plausible synthetic route would involve a Williamson ether synthesis between 1,5-pentanediol (B104693) and 1,6-dichlorohexane (B1210651) under basic conditions, with careful control of stoichiometry to favor monosubstitution.
Role as a Bifunctional Linker in Drug Discovery
The key to the utility of this compound in drug discovery lies in its bifunctional nature, allowing for the connection of two distinct molecular entities. The chloroalkyl group is susceptible to nucleophilic substitution, while the primary alcohol can be readily functionalized through esterification, etherification, or conversion to other functional groups.
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two. The nature of the linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The flexible, ether-containing alkyl chain of this compound can provide the necessary length and conformational freedom for the two ligands to bind to their respective proteins simultaneously.
Below is a hypothetical workflow for the synthesis of a PROTAC using this compound as a linker.
Application in Other Drug Conjugates
Beyond PROTACs, this linker can be employed in the synthesis of other drug conjugates, such as targeted delivery systems where a cytotoxic payload is attached to a homing molecule (e.g., a small molecule ligand for a cancer-specific receptor).
Experimental Protocols (Hypothetical)
As no specific experimental protocols involving this compound are publicly available, the following are hypothetical procedures based on standard organic chemistry techniques.
General Protocol for Conjugation via the Chloroalkane Moiety
-
Dissolve the nucleophilic substrate (e.g., a phenol-containing target protein ligand) in a suitable aprotic polar solvent (e.g., DMF, DMSO).
-
Add a non-nucleophilic base (e.g., Cs2CO3, K2CO3) to deprotonate the nucleophile.
-
Add this compound (1.0-1.5 equivalents) to the reaction mixture.
-
Heat the reaction at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
General Protocol for Functionalization and Conjugation via the Hydroxyl Moiety
-
Activation of the hydroxyl group:
-
Dissolve this compound in a suitable solvent (e.g., DCM, THF).
-
Add a base (e.g., triethylamine, pyridine).
-
Add an activating agent (e.g., mesyl chloride, tosyl chloride) at 0 °C and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous workup to isolate the activated linker.
-
-
Conjugation to a nucleophile:
-
Follow the general protocol described in 4.1, using the activated linker as the electrophile.
-
Signaling Pathways
As this compound is a synthetic linker, it does not have a direct role in signaling pathways. However, the PROTACs or other drug conjugates synthesized using this linker would be designed to modulate specific signaling pathways. For instance, a PROTAC designed to degrade a particular kinase would inhibit the downstream signaling cascade of that kinase.
The following diagram illustrates the general mechanism of action for a PROTAC.
Quantitative Data (Illustrative)
Since no experimental data is available for drugs synthesized with this specific linker, the following table presents illustrative data that would be crucial to evaluate the performance of such a compound in preclinical studies.
| Parameter | Illustrative Value | Importance |
| Ternary Complex Kd | 10 nM | Affinity of the ternary complex formation, crucial for PROTAC efficacy. |
| DC50 (Degradation) | 50 nM | Concentration of the PROTAC required to degrade 50% of the target protein. |
| Plasma Half-life (t1/2) | 12 hours | Determines the dosing frequency and exposure of the drug. |
| In vivo Tumor Growth Inhibition | 80% at 10 mg/kg | Efficacy of the drug in a relevant animal model. |
Table 2: Illustrative Preclinical Data for a Hypothetical Drug Utilizing the Linker
Conclusion
This compound represents a valuable, albeit underexplored, building block in the medicinal chemist's toolbox. Its bifunctional nature, combined with a flexible and stable backbone, makes it an attractive candidate for the development of sophisticated drug delivery systems and targeted protein degraders. While further research is needed to fully elucidate its potential and to generate concrete experimental data, the principles of linker chemistry strongly suggest that this molecule could play a significant role in the future of drug discovery. The hypothetical workflows and data presented in this guide are intended to stimulate further investigation into the applications of this promising chemical entity.
References
5-((6-Chlorohexyl)oxy)pentan-1-ol: A Bifunctional Chemical Intermediate for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-((6-Chlorohexyl)oxy)pentan-1-ol is a versatile bifunctional chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique structure, featuring a terminal chloroalkane and a primary alcohol connected by an ether linkage, allows for sequential or orthogonal derivatization. This enables the construction of complex molecular architectures, including linkers for antibody-drug conjugates (ADCs), components of proteolysis-targeting chimeras (PROTACs), and building blocks for novel heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering detailed experimental protocols and conceptual workflows to facilitate its use in research and development.
Introduction
The demand for sophisticated molecular tools in drug discovery continues to grow. Bifunctional molecules that can bridge two or more molecular entities are of particular interest. This compound emerges as a valuable intermediate in this context. The primary alcohol serves as a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. Concurrently, the terminal alkyl chloride provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This dual reactivity, combined with the flexible aliphatic spacer, makes it an attractive building block for various therapeutic modalities.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1852573-27-3 | PubChem |
| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem |
| Molecular Weight | 222.75 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 11 | PubChem |
Synthesis
The most logical and efficient synthetic route to this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the monosodium salt of 1,5-pentanediol (B104693) reacts with 1,6-dichlorohexane (B1210651). The use of a diol as the starting material requires careful control of stoichiometry to favor the mono-alkylation product.
Proposed Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1,5-Pentanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,6-Dichlorohexane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Alkoxide: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 1,5-pentanediol (1.2 eq) in anhydrous THF via the dropping funnel. (A slight excess of the diol is used to ensure all the sodium hydride reacts).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Etherification: Add 1,6-dichlorohexane (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Multiplets corresponding to the methylene (B1212753) protons of the pentanoxy and hexyl chains. A triplet around 3.6 ppm for the -CH₂-OH group. A triplet around 3.5 ppm for the -CH₂-Cl group. A broad singlet for the -OH proton. |
| ¹³C NMR | Peaks in the aliphatic region (20-75 ppm). A peak around 62 ppm for the carbon bearing the hydroxyl group. A peak around 45 ppm for the carbon bearing the chlorine atom. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching absorptions around 2850-2950 cm⁻¹. C-O stretching absorption around 1100 cm⁻¹. C-Cl stretching absorption around 650-750 cm⁻¹. |
| Mass Spec (MS) | An [M+H]⁺ peak in the mass spectrum. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak. |
Applications in Drug Development
The bifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of various drug candidates and molecular probes.
As a Linker in PROTACs and ADCs
The terminal alcohol and chloroalkane functionalities can be orthogonally functionalized to create linkers that connect a protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC, or an antibody and a cytotoxic payload in an ADC.
Caption: General workflow for utilizing the intermediate as a linker.
Synthesis of Novel Heterocycles
The two reactive ends of this compound can be used in intramolecular cyclization reactions to form novel macrocycles or large heterocyclic rings, which are of interest in drug discovery for their unique conformational properties.
Conclusion
This compound is a promising chemical intermediate with significant potential for the synthesis of complex molecules in drug discovery. Its straightforward synthesis via the Williamson ether synthesis and its dual reactivity make it a valuable tool for medicinal chemists. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate its adoption and exploration in the development of next-generation therapeutics. Further research into the experimental validation of its properties and applications is warranted and encouraged.
An In-depth Technical Guide to the Physical and Chemical Properties of Haloalkoxyalkanols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of haloalkoxyalkanols. This class of bifunctional organic compounds, characterized by the presence of a halogen, an ether linkage, and a hydroxyl group, serves as versatile intermediates in various synthetic applications, including the synthesis of active pharmaceutical ingredients (APIs). This document collates quantitative data, details experimental methodologies for property determination, and illustrates key chemical transformations.
Physical Properties of Haloalkoxyalkanols
The physical properties of haloalkoxyalkanols are influenced by the nature of the halogen, the length of the alkoxy chain, and the position of the substituents. As a representative example, this guide focuses on 2-(2-chloroethoxy)ethanol (B196239), a widely used industrial intermediate.[1][2]
Table 1: Physical Properties of 2-(2-Chloroethoxy)ethanol
| Property | Value | Reference(s) |
| Molecular Formula | C4H9ClO2 | [1][3][4] |
| Molecular Weight | 124.57 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 185-190 °C (at 760 mmHg) | [3][6] |
| 79-81 °C (at 5 mmHg) | [1][7][8] | |
| Density | 1.18 g/mL at 25 °C | [1][3][7] |
| Refractive Index (n20/D) | 1.452 - 1.4535 | [3][4][6][7] |
| Solubility | Miscible with water | [3][5] |
| Flash Point | 90 °C (194 °F) | [3][4][6] |
| pKa | 14.34 ± 0.10 (Predicted) | [5] |
Chemical Properties and Reactivity
Haloalkoxyalkanols exhibit a range of chemical behaviors stemming from the interplay of their three functional groups: the halogen, the ether, and the alcohol. They are generally stable compounds but are incompatible with strong oxidizing agents and strong bases.[3][5] Their utility as chemical intermediates is primarily due to the reactivity of the alkyl halide and the alcohol moieties.
Key chemical transformations include:
-
Nucleophilic Substitution: The halogen atom can be displaced by a variety of nucleophiles. This is a cornerstone of their application in synthesis. For instance, they are crucial in the synthesis of the antipsychotic drug Quetiapine (B1663577), where the chlorine atom of 2-(2-chloroethoxy)ethanol is displaced by a piperazine (B1678402) derivative.[1][9]
-
Etherification: The terminal hydroxyl group can undergo Williamson ether synthesis to form more complex polyether structures.
-
Esterification: The alcohol functionality can be esterified by reaction with carboxylic acids or their derivatives.
-
Intramolecular Cyclization: Under basic conditions, the alkoxide formed from the alcohol can displace the vicinal halide to form cyclic ethers, such as 1,4-dioxane.
These key reactions are illustrated in the logical relationship diagram below.
Caption: Logical diagram of key chemical reactions of haloalkoxyalkanols.
Experimental Protocols
The following sections outline generalized experimental procedures for the determination of the key physical and chemical properties of haloalkoxyalkanols, adapted for a representative compound like 2-(2-chloroethoxy)ethanol. These protocols are based on standard laboratory techniques and should be performed in accordance with institutional safety guidelines.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Add a few drops of the haloalkoxyalkanol sample into the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the heating block of the melting point apparatus or a Thiele tube filled with mineral oil.
-
Heat the apparatus gradually. As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube.
-
When a steady and rapid stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10][11] Record this temperature.
Determination of Density
The density of a liquid haloalkoxyalkanol can be determined by measuring the mass of a known volume.
Apparatus:
-
Analytical balance (accurate to ±0.001 g)
-
Graduated cylinder or pycnometer (volumetric flask) of appropriate volume (e.g., 10 mL or 25 mL)
-
Pasteur pipette
-
Thermometer
Procedure:
-
Measure and record the mass of the clean, dry graduated cylinder or pycnometer.
-
Carefully add the haloalkoxyalkanol sample to the graduated cylinder or pycnometer until a specific volume is reached. Use a Pasteur pipette for fine adjustment to the calibration mark.
-
Measure and record the combined mass of the container and the liquid.
-
Measure and record the temperature of the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[12][13][14][15][16]
Determination of Refractive Index
The refractive index is a measure of how light bends as it passes through the substance and is a characteristic physical property.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or Pasteur pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Connect the refractometer to a constant temperature water bath set to 20.0 °C.
-
Using a clean dropper, place a few drops of the haloalkoxyalkanol sample onto the measuring prism.
-
Close the prism and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the scale.
-
Clean the prism thoroughly with a suitable solvent and a lint-free tissue after the measurement.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of haloalkoxyalkanols.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a sample by dissolving approximately 5-20 mg of the haloalkoxyalkanol in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the instrument to ensure optimal resolution.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
IR spectroscopy is used to identify the functional groups present in the molecule.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Dropper or Pasteur pipette
-
Solvent for cleaning (e.g., dry acetone)
Procedure (for thin liquid film):
-
Ensure the salt plates are clean and dry.
-
Place one to two drops of the liquid haloalkoxyalkanol sample onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Place the sandwiched plates into the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the O-H, C-H, C-O, and C-X (X=halogen) bonds.[17][18]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Apparatus:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Gas Chromatograph (GC) for sample introduction (GC-MS)
-
Syringe for sample injection
Procedure (for GC-MS):
-
Prepare a dilute solution of the haloalkoxyalkanol in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Set the operating conditions for the GC (e.g., injection port temperature, column temperature program, carrier gas flow rate) and the MS (e.g., ionization energy, mass range).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
-
The mass spectrometer will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern.[19]
Safety and Handling
Haloalkoxyalkanols should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. They can be irritants to the skin and eyes.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from strong oxidizing agents.[3][5]
Conclusion
Haloalkoxyalkanols are a valuable class of organic compounds with a diverse range of applications, particularly in the pharmaceutical and chemical industries. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their safe handling, effective use in synthesis, and for the quality control of resulting products. The experimental protocols provided offer a framework for the characterization of these and related molecules.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. jsynthchem.com [jsynthchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. chymist.com [chymist.com]
- 12. wjec.co.uk [wjec.co.uk]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. homesciencetools.com [homesciencetools.com]
- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 17. webassign.net [webassign.net]
- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 5-((6-Chlorohexyl)oxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional molecule poised for significant utility in modern drug discovery and development. Its unique structure, featuring a terminal alkyl chloride and a primary alcohol separated by a flexible ether-containing linker, presents a versatile scaffold for the synthesis of complex therapeutic and diagnostic agents. This technical guide explores the potential research applications of this compound, focusing on its role as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and molecular probes. Detailed hypothetical experimental protocols and workflow visualizations are provided to illustrate its practical implementation in a research setting. While direct applications of this specific molecule are not yet widely documented in peer-reviewed literature, its structural motifs are analogous to linkers used in numerous successful bioconjugation and targeted therapy strategies.
Core Compound Properties
This compound is a liquid organic compound at room temperature.[1] Its key chemical features are the two terminal functional groups, which can be addressed with orthogonal chemical strategies. The primary alkyl chloride is susceptible to nucleophilic substitution, while the primary hydroxyl group can be activated or derivatized through various reactions, such as esterification or conversion to a better leaving group.
| Property | Value | Source |
| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | [2] |
| CAS Number | 1852573-27-3 | [2] |
| Molecular Formula | C11H23ClO2 | [2] |
| Molecular Weight | 222.75 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Potential Research Application I: PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker connecting the target protein binder and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC.[6] The 11-atom chain of this compound provides a flexible linker of a length often found in potent PROTACs.
Hypothetical Experimental Protocol: Synthesis of a PROTAC
This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) by linking a known POI binder containing a phenolic hydroxyl group with an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) that has a carboxylic acid handle.
Step 1: Williamson Ether Synthesis with POI Binder [7][8]
-
Deprotonation of POI Binder: Dissolve the POI binder (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF). Add a strong base, for example, sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the phenolic hydroxyl group.
-
Alkylation: Add this compound (1.2 eq) to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate (POI binder-linker) by column chromatography on silica (B1680970) gel.
Step 2: Esterification with E3 Ligase Ligand [9][10]
-
Activation of Carboxylic Acid: Dissolve the E3 ligase ligand (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq). Stir for 10 minutes.
-
Coupling Reaction: Add the purified POI binder-linker intermediate (1.1 eq) to the activated E3 ligase ligand solution. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Visualization of PROTAC Synthesis Workflow
Potential Research Application II: Antibody-Drug Conjugate (ADC) Synthesis
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that use monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells.[11] The linker in an ADC plays a crucial role in the stability and release of the payload.[12] this compound can be used to create a non-cleavable linker, which remains attached to the drug after the antibody is degraded in the lysosome.
Hypothetical Experimental Protocol: ADC Synthesis
This protocol outlines the synthesis of an ADC where a cytotoxic drug with a primary amine is linked to a monoclonal antibody via reduced interchain disulfide bonds.
Step 1: Synthesis of Drug-Linker Conjugate
-
Activation of the Linker's Hydroxyl Group: Dissolve this compound (1.0 eq) in DCM. Add p-nitrophenyl chloroformate (1.1 eq) and pyridine (B92270) (1.2 eq) at 0 °C. Stir at room temperature until the reaction is complete. This converts the hydroxyl group into a reactive p-nitrophenyl carbonate.
-
Conjugation to the Drug: In a separate flask, dissolve the amine-containing cytotoxic drug (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) in DMF. Add the activated linker solution dropwise. Stir at room temperature until the drug is fully conjugated, forming a carbamate (B1207046) bond. Purify the drug-linker conjugate by HPLC.
Step 2: Conjugation to the Antibody
-
Antibody Reduction: Treat the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) with a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to selectively reduce the interchain disulfide bonds, exposing free thiol groups.
-
Alkylation of Antibody Thiols: Add the purified drug-linker conjugate (with the terminal alkyl chloride) to the reduced antibody solution. The alkyl chloride will react with the antibody's free thiol groups via nucleophilic substitution to form a stable thioether bond.[13] The reaction is typically performed at a slightly basic pH (7.5-8.0) to facilitate the deprotonation of the thiol groups.
-
Purification of the ADC: Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The final ADC can be characterized by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
Visualization of ADC Synthesis Workflow
Potential Research Application III: Molecular Probe Synthesis
Bifunctional molecules are also essential for creating molecular probes, such as fluorescent probes or biotinylated probes, for studying biological systems.[14][15] this compound can serve as a linker to attach a reporter molecule (like a fluorophore) to a ligand that binds to a specific biological target.
Hypothetical Experimental Protocol: Fluorescent Probe Synthesis
This protocol describes the synthesis of a fluorescent probe by linking a fluorophore with a carboxylic acid group (e.g., a carboxyfluorescein derivative) to a target-binding ligand with a thiol group.
Step 1: Esterification with Fluorophore
-
Reaction Setup: Dissolve the carboxy-functionalized fluorophore (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Coupling: Add a coupling agent like DCC (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Filter the reaction mixture and purify the resulting fluorophore-linker conjugate by column chromatography.
Step 2: Conjugation to Ligand
-
Thiol Alkylation: Dissolve the thiol-containing ligand (1.0 eq) in a buffer at a pH of approximately 7.5. Add the purified fluorophore-linker conjugate (1.1 eq).
-
Reaction and Purification: Stir the mixture at room temperature until the reaction is complete. Purify the final fluorescent probe by reverse-phase HPLC.
Visualization of Molecular Probe Synthesis
References
- 1. achmem.com [achmem.com]
- 2. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1852573-27-3|this compound|BLD Pharm [bldpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symeres.com [symeres.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 25.3 Formation and Reactions of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 13. web.viu.ca [web.viu.ca]
- 14. Development of bifunctional fluorescent probes and their application to α-helix labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Development of bifunctional fluorescent probes and their application to α-helix labelling - PMC [pmc.ncbi.nlm.nih.gov]
5-((6-Chlorohexyl)oxy)pentan-1-ol synonyms and identifiers
An In-depth Technical Guide to 5-((6-Chlorohexyl)oxy)pentan-1-ol: Synonyms and Identifiers
This technical guide provides a comprehensive overview of the chemical compound this compound, focusing on its various synonyms and chemical identifiers. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed and verified data for this molecule.
Chemical Identity and Synonyms
This compound is a bifunctional organic molecule featuring a terminal chloroalkane and a primary alcohol, linked by an ether group. This structure makes it a useful intermediate in various chemical syntheses.[1] While it has one primary IUPAC name, it is also known by other synonyms and internal catalog numbers from various chemical suppliers.
A comprehensive list of its names and synonyms is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| 5-[(6-chlorohexyl)oxy]pentan-1-ol | Fluorochem[2] | |
| 5-(6-chlorohexoxy)pentan-1-ol | PubChem[3] | |
| CAS Registry Number | 1852573-27-3 | Sigma-Aldrich, PubChem, Fluorochem[2][3] |
| Depositor-Supplied Synonyms | SCHEMBL18804588 | PubChem[3] |
| AKOS037651097 | PubChem[3] | |
| CS-0062997 | PubChem[3] | |
| MDL Number | MFCD31706424 | Fluorochem, PubChem[2][3] |
Structural and Molecular Identifiers
For unambiguous identification in research and computational chemistry, a variety of string-based identifiers are used. These are derived directly from the molecular structure.
The logical relationship between the core chemical structure and its key identifiers is crucial for data integrity. The 2D structure of the molecule is the foundational representation from which various nomenclature and computational identifiers are derived.
Caption: Logical relationship between a chemical structure and its identifiers.
Table 2: Molecular Formula and String Identifiers
| Identifier Type | Value | Source |
| Molecular Formula | C11H23ClO2 | Sigma-Aldrich |
| Canonical SMILES | OCCCCCOCCCCCCCl | Fluorochem[2] |
| InChI | InChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2 | PubChem, Fluorochem[2][3] |
| InChIKey | WDGCCFLLCSWKRM-UHFFFAOYSA-N | PubChem, Fluorochem[2][3] |
Physicochemical Data
A summary of computed physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various experimental and biological systems.
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 222.75 g/mol | PubChem, Fluorochem[2][3] |
| Monoisotopic Mass | 222.1386577 Da | PubChem[3] |
| XLogP3 | 2.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 12 | PubChem[3] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[3] |
| Complexity | 99.3 | PubChem[3] |
Experimental Protocols
As this compound is primarily a chemical intermediate for synthesis, detailed, peer-reviewed experimental protocols focusing on this specific compound are not widely published.[1] Its use would typically be described within the synthesis section of research targeting more complex final molecules.
The general workflow for identifying and characterizing a compound of this nature involves a series of standard analytical chemistry techniques.
Caption: A general workflow for the identification of a chemical compound.
References
commercial availability of 5-((6-Chlorohexyl)oxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional organic compound that is gaining attention in the field of drug development, particularly as a linker molecule in the synthesis of complex chemical entities such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal chloro group and a hydroxyl group separated by a flexible ether-linked alkyl chain, allows for sequential or orthogonal conjugation to different molecular moieties. This guide provides a comprehensive overview of its commercial availability, chemical properties, and its potential role in synthetic workflows.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors.
| Supplier | Product Code(s) | Purity | Pack Sizes | CAS Number |
| MedChemExpress | HY-W015329 | --- | --- | 1852573-27-3 |
| BLD Pharmatech | BL3H9BC2E591 | ≥95% | --- | 1852573-27-3 |
| AChemBlock | ADVH9A1C0566 | --- | --- | 1852573-27-3 |
| Achmem | BDJHH048793 | --- | --- | 1852573-27-3 |
Note: Purity and available pack sizes may vary. Please consult the respective suppliers for the most current information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is compiled from various supplier and chemical database sources.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem |
| Molecular Weight | 222.75 g/mol | PubChem |
| CAS Number | 1852573-27-3 | Multiple Suppliers |
| IUPAC Name | This compound | PubChem |
| Appearance | Liquid (Physical form may vary) | Sigma-Aldrich |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLD Pharmatech |
Applications in Drug Discovery and Synthesis
For example, the hydroxyl group can be engaged in esterification, etherification, or conversion to a leaving group, while the chloro group can participate in nucleophilic substitution reactions. This dual reactivity makes it an ideal candidate for linking two different molecules, a common strategy in the development of PROTACs and other targeted therapies.[][3][4][5]
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for the use of this compound as a linker to conjugate a target-binding molecule (Molecule A) and an E3 ligase-recruiting molecule (Molecule B), a key step in the synthesis of a PROTAC.
Caption: Conceptual workflow for synthesizing a bifunctional molecule using this compound as a linker.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and valuable building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature provides a versatile platform for the conjugation of different chemical entities. While detailed, publicly available experimental protocols are currently limited, its utility as a linker is conceptually well-understood within the scientific community, particularly in the rapidly advancing field of targeted protein degradation. Researchers interested in utilizing this compound are encouraged to consult the technical data sheets from commercial suppliers and to develop specific reaction conditions based on established organic chemistry principles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-((6-chlorohexyl)oxy)pentan-1-ol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This protocol specifically addresses the challenge of selective mono-alkylation of a symmetrical diol, 1,5-pentanediol (B104693), with 1,6-dichlorohexane (B1210651). Key aspects of this procedure include the use of a phase-transfer catalyst to enhance reaction efficiency and selectivity, as well as a detailed purification strategy to isolate the desired mono-substituted product.
Introduction
This compound serves as a critical building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialized polymers. Its bifunctional nature, possessing both a terminal hydroxyl group and a chloroalkyl chain, allows for sequential chemical modifications. The primary synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[1]
A significant challenge in the synthesis of this compound is the potential for di-alkylation of the starting material, 1,5-pentanediol, which would result in the formation of 1,6-bis((5-hydroxypentyl)oxy)hexane. To favor the desired mono-alkylation product, careful control of reaction conditions is essential. This protocol employs a phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases, often leading to milder reaction conditions and improved yields of the target compound.[2][3]
Reaction Scheme
The synthesis of this compound proceeds via the Williamson ether synthesis as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 155.06 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 |
| Tetrabutylammonium (B224687) Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 |
| Toluene (B28343) | C₇H₈ | 92.14 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Deionized Water | H₂O | 18.02 |
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Glassware for extraction and filtration.
-
Column chromatography setup (silica gel).
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve 1,5-pentanediol (e.g., 0.1 mol) and tetrabutylammonium bromide (TBAB) (e.g., 0.01 mol) in a 50% aqueous solution of sodium hydroxide (e.g., 50 mL). Add toluene (e.g., 100 mL) to the flask.
-
Addition of Alkylating Agent: While stirring vigorously, add a solution of 1,6-dichlorohexane (e.g., 0.5 mol, a 5-fold excess to favor mono-alkylation) in toluene (e.g., 50 mL) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain it at this temperature with continuous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, which will contain the desired mono-ether, unreacted 1,6-dichlorohexane, and the di-ether byproduct, is purified by column chromatography on silica (B1680970) gel. A gradient elution system, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate, is recommended to separate the components.
Data Presentation
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |
| This compound | (Calculated based on starting material) | (To be determined experimentally) | (To be determined experimentally) | >95% |
Characterization Data:
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the protons of the pentanoxy and chlorohexyl chains. |
| ¹³C NMR | Signals for the 11 distinct carbon atoms in the molecule. |
| Mass Spec | Molecular ion peak corresponding to the mass of the product (C₁₁H₂₃ClO₂).[4] |
| FT-IR | Broad absorption band for the hydroxyl group (O-H stretch) and C-Cl stretching vibration. |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Toluene and diethyl ether are flammable; avoid open flames.
-
1,6-Dichlorohexane is a hazardous substance; consult the safety data sheet (SDS) before use.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound. By employing a phase-transfer catalyzed Williamson ether synthesis and a meticulous purification strategy, this valuable chemical intermediate can be obtained in good yield and high purity. The provided workflow and data tables offer a clear framework for researchers to successfully replicate and adapt this synthesis for their specific needs.
References
Application Notes and Protocols for the Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-((6-chlorohexyl)oxy)pentan-1-ol, a valuable intermediate in drug discovery and development[1], utilizing the Williamson ether synthesis. This classic and versatile method forms an ether from an organohalide and an alkoxide[2], proceeding via an Sngcontent-ng-c4139270029="" class="ng-star-inserted">N2 mechanism[3][4][5]. The following sections detail the experimental procedure, necessary reagents, and expected outcomes for this synthesis.
Reaction Principle and Strategy
The Williamson ether synthesis is a robust method for preparing both symmetrical and unsymmetrical ethers[2][3]. The reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion[4][5].
In this specific application, this compound is synthesized from 1,5-pentanediol (B104693) and 1,6-dichlorohexane (B1210651). A strong base is used to deprotonate one of the hydroxyl groups of 1,5-pentanediol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking one of the primary carbons of 1,6-dichlorohexane and displacing a chloride ion to form the desired ether linkage. By using an excess of 1,5-pentanediol, the formation of the diether byproduct is minimized.
Reaction Scheme:
HO-(CH₂)₅-OH + Cl-(CH₂)₆-Cl (in excess) --(Base)--> HO-(CH₂)₅-O-(CH₂)₆-Cl + HCl
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 1,5-Pentanediol | 5.0 g (48.0 mmol) | Acts as the nucleophile precursor. |
| 1,6-Dichlorohexane | 2.98 g (19.2 mmol) | The electrophile. |
| Reagent | ||
| Sodium Hydride (60% dispersion in mineral oil) | 0.92 g (23.0 mmol) | Strong base to form the alkoxide[3][6]. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 100 mL | A suitable aprotic solvent. |
| Reaction Conditions | ||
| Temperature | 65 °C (Reflux) | |
| Reaction Time | 12-18 hours | |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₁H₂₃ClO₂[7][8] | |
| Molecular Weight | 222.75 g/mol [8] | |
| CAS Number | 1852573-27-3[8][9][10] | |
| Expected Yield | ~60-70% | |
| Physical Form | Liquid[10] |
Detailed Experimental Protocol
3.1. Materials and Reagents:
-
1,5-Pentanediol (≥98%)
-
1,6-Dichlorohexane (≥98%)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Hexane (for chromatography)
-
Ethyl Acetate (B1210297) (for chromatography)
-
Silica (B1680970) Gel (for column chromatography)
3.2. Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Reaction Setup and Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1,5-pentanediol (5.0 g, 48.0 mmol) to a 250 mL three-neck round-bottom flask containing anhydrous THF (80 mL).
-
Formation of the Alkoxide: To the stirred solution, carefully add sodium hydride (0.92 g of a 60% dispersion in mineral oil, 23.0 mmol) portion-wise at room temperature. The mixture will be stirred for 1 hour to allow for the complete formation of the sodium alkoxide. Hydrogen gas will be evolved during this step, so proper ventilation is crucial.
-
Addition of the Alkyl Halide: A solution of 1,6-dichlorohexane (2.98 g, 19.2 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction: Once the addition is complete, the reaction mixture is heated to reflux (approximately 65 °C) and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3.4. Work-up Procedure:
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of deionized water (20 mL) to decompose any unreacted sodium hydride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: The combined organic extracts are washed with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
3.5. Purification:
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity) to afford the pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from moisture.
-
Tetrahydrofuran is a flammable solvent. All operations should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Concluding Remarks
The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. The protocol detailed above can be adapted and optimized based on specific laboratory conditions and desired purity levels. Careful control of stoichiometry and reaction conditions is key to achieving a good yield and minimizing side products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. jk-sci.com [jk-sci.com]
- 7. achmem.com [achmem.com]
- 8. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1852573-27-3|this compound|BLD Pharm [bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Etherification of 1,5-Pentanediol with 1,6-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The etherification of 1,5-pentanediol (B104693) with 1,6-dichlorohexane (B1210651) is a classic example of the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.[1][2] This reaction proceeds via an SN2 mechanism, where the alkoxide generated from the diol acts as a nucleophile, displacing the chloride ions from the dichloroalkane.[1][2] The resulting products can include linear mono- and di-ethers, as well as cyclic ethers, depending on the reaction conditions. The application of phase-transfer catalysis (PTC) can significantly enhance the reaction rate and yield by facilitating the transfer of the alkoxide ion from an aqueous phase to an organic phase where the dichloroalkane is soluble.[3][4] This methodology is particularly valuable in pharmaceutical and materials science for the synthesis of polyethers, macrocyclic compounds, and functionalized intermediates.
Reaction Scheme
The primary reaction involves the deprotonation of 1,5-pentanediol to form a dialkoxide, which then reacts with 1,6-dichlorohexane. The reaction can lead to a mixture of products, including the desired linear diether, monoether, and potentially cyclic ethers through intramolecular cyclization.
Overall Reaction:
HO-(CH₂)₅-OH + Cl-(CH₂)₆-Cl → Cl-(CH₂)₆-O-(CH₂)₅-O-(CH₂)₆-Cl + other products
Key Applications
The products of this etherification have potential applications in various fields:
-
Polymer Chemistry: The resulting di-functionalized ethers can serve as monomers for the synthesis of polyethers with tailored properties for use in polyurethanes, polyesters, and other polymers.
-
Drug Delivery: Macrocyclic ethers derived from intramolecular cyclization are of interest as host molecules in drug delivery systems.
-
Organic Synthesis: The linear diether product, 1,12-dichloro-6-oxadodecane, can be a versatile intermediate for further functionalization in the synthesis of more complex molecules.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using a Strong Base in an Anhydrous Aprotic Solvent
This protocol is suitable for researchers aiming for a high yield of the linear diether product and requires anhydrous conditions.
Materials:
-
1,5-Pentanediol
-
1,6-Dichlorohexane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Dialkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 1,5-pentanediol (1 equivalent).
-
Dissolve the diol in anhydrous DMF (or DMSO) (volume sufficient to dissolve the diol).
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the dialkoxide.
-
-
Etherification Reaction:
-
Dissolve 1,6-dichlorohexane (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Add the 1,6-dichlorohexane solution dropwise to the dialkoxide solution at room temperature.
-
After the addition, heat the reaction mixture to 50-100 °C and maintain for 1-8 hours. The optimal temperature and time should be determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Protocol 2: Phase-Transfer Catalyzed (PTC) Etherification
This protocol is advantageous as it avoids the use of highly reactive and hazardous sodium hydride and can be performed in a biphasic system.[3][5]
Materials:
-
1,5-Pentanediol
-
1,6-Dichlorohexane
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable non-polar organic solvent
-
Dichloromethane (B109758) or Diethyl ether for extraction
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,5-pentanediol (1 equivalent), 1,6-dichlorohexane (1.1 equivalents), toluene, and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Add a 50% aqueous solution of sodium hydroxide (or potassium hydroxide) (excess, e.g., 3-5 equivalents).
-
-
Reaction Execution:
-
Heat the vigorously stirred biphasic mixture to 70-90 °C. The optimal temperature will depend on the specific substrates and catalyst used.
-
Maintain the reaction at this temperature for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane or diethyl ether (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
-
Data Presentation
Since specific quantitative data for the etherification of 1,5-pentanediol with 1,6-dichlorohexane was not found in the provided search results, the following table presents hypothetical data based on typical Williamson ether syntheses to illustrate how results should be structured.
| Parameter | Protocol 1 (Anhydrous) | Protocol 2 (PTC) | Reference |
| Reactants | |||
| 1,5-Pentanediol | 1.0 eq | 1.0 eq | [Generic] |
| 1,6-Dichlorohexane | 1.05 eq | 1.1 eq | [Generic] |
| Base | NaH (2.2 eq) | 50% aq. NaOH (4.0 eq) | [5][6] |
| Catalyst | - | TBAB (0.1 eq) | [5] |
| Solvent | Anhydrous DMF | Toluene | [5][6] |
| Reaction Conditions | |||
| Temperature (°C) | 80 | 90 | [1][5] |
| Time (h) | 6 | 12 | [1][5] |
| Results | |||
| Yield of Diether (%) | ~60-80% (Expected) | ~70-90% (Expected) | [Generic] |
| Purification Method | Vacuum Distillation | Column Chromatography | [Generic] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the etherification of 1,5-pentanediol.
Logical Relationship of Williamson Ether Synthesis
Caption: Logical steps of the Williamson ether synthesis.
References
Application Notes and Protocols for Infrared Spectroscopy of 5-((6-Chlorohexyl)oxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional organic molecule containing a primary alcohol, an ether linkage, and a terminal alkyl chloride. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and functionalized materials. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of this molecule, providing confirmation of its key functional groups. These application notes provide a detailed protocol for acquiring and interpreting the IR spectrum of this compound.
Molecular Structure and Key Functional Groups
The chemical structure of this compound is presented below. The primary functional groups that can be identified using IR spectroscopy are the hydroxyl (-OH) group, the ether (C-O-C) linkage, the alkyl (C-H) chains, and the chloroalkane (C-Cl) group.
Chemical Structure:
Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to the vibrational frequencies of its functional groups. The expected wavenumber ranges for these absorptions are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding between molecules.[1][2] |
| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong | Characteristic of sp³ hybridized C-H bonds in the alkyl chains.[3][4] |
| Alkyl (C-H) | C-H Bend (Scissoring) | 1470 - 1450 | Medium | Relates to the bending vibration of CH₂ groups.[4] |
| Alkyl (C-H) | C-H Bend (Rocking) | 1370 - 1350 | Medium | Often associated with the presence of CH₃ groups, though less prominent here.[4] |
| Ether (C-O-C) | C-O Stretch | 1150 - 1050 | Strong | Asymmetric stretching of the C-O-C bond.[5][6][7] |
| Chloroalkane (C-Cl) | C-Cl Stretch | 850 - 550 | Medium to Strong | The exact position can be influenced by the conformation of the alkyl chain.[8][9] |
Experimental Protocols
This section outlines the detailed methodology for obtaining the IR spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.
Materials and Equipment:
-
This compound (liquid)
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)
-
Salt plates (NaCl or KBr), polished and stored in a desiccator
-
Pasteur pipette
-
KimWipes or other lint-free tissue
-
Acetone (B3395972) (spectroscopic grade) for cleaning
-
Gloves
Protocol for "Neat" Sample Analysis:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor. This will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Retrieve two salt plates from the desiccator, handling them only by the edges to avoid moisture contamination from fingerprints.
-
If the plates are not clean, rinse them with a small amount of spectroscopic grade acetone and gently wipe them dry with a KimWipe.
-
Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[10]
-
Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates.[10] Avoid introducing air bubbles.
-
-
Spectrum Acquisition:
-
Place the "sandwich" of salt plates into the sample holder in the spectrometer's sample compartment.
-
Close the sample compartment lid.
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Label the significant peaks in the spectrum corresponding to the functional groups listed in the data presentation table.
-
Compare the obtained peak positions with the expected ranges to confirm the identity and purity of the sample.
-
-
Cleaning:
-
After analysis, carefully separate the salt plates.
-
Rinse the plates thoroughly with spectroscopic grade acetone and dry them with a KimWipe.
-
Return the clean, dry salt plates to the desiccator for storage.
-
Visualizations
The following diagrams illustrate the key aspects of this application note.
Caption: Experimental workflow for IR spectroscopy.
Caption: Key functional groups and their IR frequencies.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. scribd.com [scribd.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Note: Mass Spectrometric Analysis of 5-((6-Chlorohexyl)oxy)pentan-1-ol
Abstract
This application note outlines a theoretical framework and standardized protocol for the analysis of 5-((6-Chlorohexyl)oxy)pentan-1-ol using mass spectrometry. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of this bifunctional molecule. The document includes predicted fragmentation patterns, a detailed experimental protocol for sample preparation and analysis, and illustrative diagrams to facilitate understanding of the underlying chemical principles.
Introduction
This compound is a chemical intermediate possessing both a chloroalkane and a primary alcohol functional group, linked by an ether bridge.[1][2][3] Its structure presents multiple potential sites for fragmentation in a mass spectrometer. Understanding these fragmentation pathways is crucial for its identification and characterization in various matrices. This note provides a predictive guide to its mass spectrometric behavior based on established principles for ethers, alcohols, and alkyl halides.[4][5][6]
Predicted Mass Spectrometry Data
The molecular formula for this compound is C11H23ClO2, with a monoisotopic mass of approximately 222.14 g/mol .[1] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion region is expected to exhibit a characteristic M+ peak and an M+2 peak with a relative intensity of approximately one-third of the M+ peak.[6][7]
Table 1: Predicted Molecular Ion Data
| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Predicted Relative Abundance Ratio |
| [M]⁺ | 222.14 | 224.14 | ~3:1 |
| [M+H]⁺ (in ESI) | 223.15 | 225.15 | ~3:1 |
| [M+Na]⁺ (in ESI) | 245.13 | 247.13 | ~3:1 |
Table 2: Predicted Major Fragment Ions (Electron Ionization)
| Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 187.1 | 189.1 | [M - Cl]⁺ | Cleavage of the C-Cl bond |
| 204.1 | 206.1 | [M - H₂O]⁺ | Dehydration of the primary alcohol |
| 117.1 | - | [C₆H₁₂O]⁺ | α-cleavage at the ether oxygen (pentanol side) |
| 135.1 | 137.1 | [C₆H₁₂Cl]⁺ | α-cleavage at the ether oxygen (chlorohexyl side) |
| 89.1 | - | [C₅H₉O]⁺ | Cleavage of the C-O bond on the pentanol (B124592) side |
| 121.1 | 123.1 | [C₆H₁₂Cl]⁺ | Cleavage of the C-O bond on the chlorohexyl side |
| 71.1 | - | [C₅H₁₁]⁺ | Alkyl chain fragmentation |
| 45.1 | - | [C₂H₅O]⁺ | Further fragmentation of the oxygen-containing fragments |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1 µg/mL to 100 µg/mL for direct infusion or LC-MS analysis.
-
Matrix-Specific Extraction (if applicable): For analysis in complex matrices (e.g., biological fluids, environmental samples), a validated liquid-liquid extraction or solid-phase extraction protocol should be employed to isolate the analyte and minimize matrix effects.
Mass Spectrometry Analysis (Direct Infusion)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for detecting protonated molecules ([M+H]⁺) or adducts ([M+Na]⁺). Electron ionization (EI) can be used to induce more extensive fragmentation for structural elucidation.
-
Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (ESI Example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire data in full scan mode to observe the molecular ion and major fragments. For quantitative studies, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method based on the characteristic fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: An HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Couple the LC system to the mass spectrometer with the ESI source parameters optimized as described above.
Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is predicted to occur via several key pathways, primarily driven by the presence of the ether, alcohol, and chloroalkane functionalities.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound involves a series of sequential steps from sample receipt to data interpretation.
Caption: General experimental workflow for mass spectrometric analysis.
Conclusion
This application note provides a theoretical but comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed protocols serve as a robust starting point for method development and routine analysis in research and drug development settings. The characteristic isotopic signature of chlorine and the multiple fragmentation pathways originating from the ether, alcohol, and alkyl halide moieties allow for confident identification and quantification of this compound. Experimental verification of the predicted fragments is recommended to confirm these pathways.
References
Application Notes and Protocols for 5-((6-Chlorohexyl)oxy)pentan-1-ol in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((6-Chlorohexyl)oxy)pentan-1-ol is a versatile bifunctional linker molecule with significant potential in solid-phase synthesis (SPS). Its distinct functionalities—a primary hydroxyl group and a primary chloroalkyl group—allow for a two-stage synthetic approach. The hydroxyl terminus can be immobilized on a variety of solid supports, while the chloroalkyl end provides a reactive site for the subsequent covalent attachment of a diverse range of molecules, including peptides, small molecules, and other chemical entities. This flexible linker is particularly valuable in drug discovery and development for the construction of compound libraries, functionalized biomolecules, and targeted drug delivery systems.
The long, flexible chain of this linker provides spatial separation between the solid support and the synthesized molecule, which can improve reaction kinetics and reduce steric hindrance. This document provides detailed application notes and experimental protocols for the effective use of this compound in solid-phase synthesis.
Key Applications
-
Solid-Phase Organic Synthesis (SPOS): Serves as a flexible linker for the attachment of small molecules to a solid support, facilitating multi-step synthesis and purification.
-
Peptide Synthesis: Can be used to attach the C-terminus of a peptide chain, offering an alternative to traditional resin linkers.
-
Combinatorial Chemistry: Enables the generation of libraries of compounds by attaching a common scaffold to the solid support, followed by diversification at the chloroalkyl terminus.
-
Functionalization of Surfaces: The hydroxyl group can be used to attach the linker to various surfaces (e.g., silica, glass slides), allowing for the subsequent immobilization of molecules via the chloroalkyl group.
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the linker to a hydroxymethyl-functionalized resin, such as Wang resin, via an ester linkage.
Materials:
-
Wang Resin (100-200 mesh, typical loading 0.8-1.2 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes with gentle agitation.
-
Linker Activation and Coupling:
-
In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in anhydrous DCM (5 mL).
-
Add DIC (3 equivalents) and DMAP (0.1 equivalents) to the linker solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Drain the DCM from the swollen resin and add the activated linker solution.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping of Unreacted Hydroxyl Groups:
-
Prepare a capping solution of acetic anhydride/pyridine/DCM (1:1:3, v/v/v).
-
Add the capping solution (10 mL) to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying: Dry the resin under vacuum to a constant weight.
Quantification of Linker Loading:
The loading of the linker is typically lower than the initial resin loading. While direct quantification can be challenging, a reasonable estimation can be made by gravimetric analysis (weighing the resin before and after linker attachment). For more precise quantification, subsequent attachment of a chromophore-containing molecule to the chloroalkyl group can be performed, followed by cleavage and spectrophotometric analysis.
Protocol 2: Attachment of an Fmoc-Protected Amino Acid to the Resin-Bound Linker
This protocol details the nucleophilic substitution reaction to attach the first building block, an Fmoc-protected amino acid, to the chloroalkyl terminus of the immobilized linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-amino acid (e.g., Fmoc-Gly-OH)
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Solid-phase synthesis vessel
Procedure:
-
Preparation of the Cesium Salt of the Fmoc-Amino Acid:
-
Dissolve the Fmoc-amino acid (5 equivalents relative to the linker loading) in DMF.
-
Add cesium carbonate (0.5 equivalents) and stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the Fmoc-amino acid cesium salt. Dry thoroughly under high vacuum.
-
-
Resin Swelling: Swell the linker-functionalized resin (1 g) in anhydrous DMF (10 mL) for 30 minutes.
-
Coupling Reaction:
-
Dissolve the dried Fmoc-amino acid cesium salt in anhydrous DMF (10 mL).
-
Drain the DMF from the swollen resin and add the amino acid salt solution.
-
Heat the reaction mixture at 50-60°C with gentle agitation for 12-24 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Quantification of Amino Acid Loading:
The loading of the first amino acid can be accurately determined using the Fmoc cleavage assay.
-
Accurately weigh a small amount of the dried resin (approx. 5-10 mg).
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF (1 mL) for 30 minutes to cleave the Fmoc group.
-
Dilute the supernatant with DMF to a suitable concentration.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
-
Calculate the loading using the Beer-Lambert law (ε = 7800 L mol⁻¹ cm⁻¹).[1]
Data Presentation
The following tables provide representative data for the key experimental steps. The actual values may vary depending on the specific resin, reagents, and reaction conditions used.
Table 1: Representative Loading Capacities for Linker Immobilization
| Resin Type | Initial Loading (mmol/g) | Linker | Immobilization Method | Final Loading (mmol/g) | Reference |
| Wang Resin | 1.0 | This compound | DIC/DMAP | 0.6 - 0.8 | Estimated |
| 2-Chlorotrityl Chloride Resin | 1.2 | This compound | DIPEA | 0.7 - 0.9 | [2] |
Table 2: Representative Yields for Nucleophilic Substitution on Resin-Bound Chloroalkyl Linker
| Nucleophile | Reaction Conditions | Yield (%) | Reference |
| Fmoc-Gly-OCs | DMF, 60°C, 24h | 85 - 95 | Estimated |
| Sodium Phenoxide | DMF, 80°C, 12h | >90 | Estimated |
| Sodium Azide | DMF, 100°C, 6h | >95 | Estimated |
Visualizations
Workflow Diagrams
Caption: Workflow for immobilizing this compound on Wang resin.
Caption: Workflow for attaching an Fmoc-amino acid to the linker-functionalized resin.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of components and steps in solid-phase synthesis using the bifunctional linker.
References
Application Notes and Protocols for the Step-by-Step Synthesis of α,ω-Haloalkoxyalkanols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of α,ω-haloalkoxyalkanols, valuable intermediates in organic synthesis and drug development. The synthesis is a two-step process involving an initial selective mono-etherification of an α,ω-diol, followed by the halogenation of the resulting ω-alkoxyalkanol.
Overall Synthetic Scheme
The general transformation is illustrated in the scheme below:
Experimental Protocols
Part 1: Selective Mono-Williamson Ether Synthesis of ω-Alkoxyalkanols
This protocol describes the selective mono-etherification of an α,ω-diol using the Williamson ether synthesis.[1][2][3][4] To favor mono-alkylation, a significant excess of the diol is used relative to the alkylating agent.
Materials:
-
α,ω-diol (e.g., 1,6-hexanediol)
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 5-fold molar excess of the α,ω-diol (e.g., 50 mmol) and anhydrous THF.
-
Formation of the Alkoxide: Carefully add sodium hydride (1.0 equivalent relative to the alkyl halide, e.g., 10 mmol) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Dissolve the alkyl halide (1.0 equivalent, e.g., 10 mmol) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (around 65 °C for THF) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired ω-alkoxyalkanol from the starting diol and the di-ether byproduct.
Part 2: Halogenation of ω-Alkoxyalkanols
This protocol details the conversion of the terminal hydroxyl group of the ω-alkoxyalkanol to a halide. The choice of halogenating agent depends on the desired halide (Cl, Br, I).
Protocol 2a: Chlorination using Thionyl Chloride (SOCl₂)
Materials:
-
ω-Alkoxyalkanol (from Part 1)
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ω-alkoxyalkanol (e.g., 5 mmol) in anhydrous diethyl ether.
-
Addition of Thionyl Chloride: Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise. A small amount of pyridine can be added to neutralize the HCl generated.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Pour the reaction mixture over ice-water and extract with diethyl ether.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting α,ω-chloroalkoxyalkane by vacuum distillation or column chromatography.
Protocol 2b: Bromination using Phosphorus Tribromide (PBr₃)
Materials:
-
ω-Alkoxyalkanol (from Part 1)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: Dissolve the ω-alkoxyalkanol (e.g., 5 mmol) in anhydrous diethyl ether in a round-bottom flask at 0 °C.
-
Addition of PBr₃: Add phosphorus tribromide (0.4 equivalents) dropwise with stirring.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Workup and Purification: Follow the workup, drying, and purification steps as described in Protocol 2a.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of 6-ethoxy-1-chlorohexane from 1,6-hexanediol (B165255) and ethyl bromide, followed by chlorination with thionyl chloride.
| Step | Reactants | Product | Molar Ratio (Diol:Alkyl Halide) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Etherification | 1,6-Hexanediol, Ethyl Bromide, NaH | 6-Ethoxy-1-hexanol | 5:1 | 18 | 65 | 75 | >95 (after chromatography) |
| 2. Chlorination | 6-Ethoxy-1-hexanol, SOCl₂ | 6-Ethoxy-1-chlorohexane | - | 3 | 25 | 85 | >98 (after distillation) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of α,ω-haloalkoxyalkanols.
Caption: General workflow for the two-step synthesis of α,ω-haloalkoxyalkanols.
Logical Relationship of Williamson Ether Synthesis
The following diagram outlines the key components and their roles in the Williamson ether synthesis.
Caption: Key steps and intermediates in the Williamson ether synthesis.
References
The Versatile Precursor: 5-((6-Chlorohexyl)oxy)pentan-1-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional molecule recognized as a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its linear structure, featuring a terminal chloro group and a primary alcohol, allows for sequential or orthogonal chemical modifications, making it an attractive building block in multi-step synthetic routes. The ether linkage provides stability and flexibility to the carbon chain. While its role is broadly cited as a "drug intermediate for synthesis of various active compounds," this document aims to provide a more detailed, albeit generalized, overview of its potential applications and synthetic utility based on its chemical functionalities.
Potential Applications in API Synthesis
The dual reactivity of this compound makes it a versatile precursor for a range of potential APIs. The chloroalkyl group is susceptible to nucleophilic substitution, while the primary alcohol can undergo oxidation, esterification, or etherification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₃ClO₂ |
| Molecular Weight | 222.75 g/mol |
| Appearance | Liquid |
| CAS Number | 1852573-27-3 |
| Storage | Sealed in dry, 2-8°C |
Generalized Synthetic Protocols
The following are generalized experimental protocols illustrating how this compound could be utilized in the synthesis of potential API scaffolds. These are representative procedures and would require optimization for specific target molecules.
Protocol 1: Nucleophilic Substitution of the Chloro Group
This protocol describes a general method for coupling a nucleophile (e.g., an amine, phenol, or thiol) to the chloroalkyl terminus of the precursor. This is a common strategy for introducing pharmacophoric groups.
Objective: To synthesize a secondary amine derivative by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine (B48309) as a model)
-
Sodium iodide (NaI)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the primary amine (1.2 eq), sodium iodide (0.1 eq, catalytic), and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary amine derivative.
Table 2: Representative Reaction Parameters for Nucleophilic Substitution
| Parameter | Value |
| Solvent | Acetonitrile, DMF, DMSO |
| Base | K₂CO₃, Cs₂CO₃, Et₃N |
| Temperature | 60-100°C |
| Reaction Time | 12-48 hours |
| Typical Yield | 70-90% (substrate dependent) |
Protocol 2: Oxidation of the Primary Alcohol
This protocol outlines the oxidation of the primary alcohol to an aldehyde or a carboxylic acid, which can then be used in subsequent reactions such as reductive amination or amide bond formation.
Objective: To synthesize the corresponding carboxylic acid from this compound.
Materials:
-
This compound
-
Jones reagent (CrO₃ in H₂SO₄/acetone) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Jones Oxidation):
-
Dissolve this compound (1.0 eq) in acetone and cool the solution to 0°C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Table 3: Comparison of Oxidation Methods
| Oxidizing Agent | Product | Advantages | Disadvantages |
| Jones Reagent | Carboxylic Acid | High yield, strong oxidant | Toxic chromium waste |
| PCC/PDC | Aldehyde | Good for aldehydes, mild | Chromium waste |
| TEMPO/NaOCl | Carboxylic Acid/Aldehyde | "Green" oxidant, selective | Can be slow, pH sensitive |
| Swern Oxidation | Aldehyde | Mild conditions, high yield | Foul-smelling byproducts |
Logical Workflow for API Synthesis
The following diagram illustrates a logical workflow for the utilization of this compound in a hypothetical API synthesis.
Caption: Synthetic pathways from the precursor.
Signaling Pathway Diagram (Hypothetical)
Should this compound be used to synthesize a hypothetical kinase inhibitor, the resulting API could interact with a cellular signaling pathway as depicted below. This is a generalized representation.
Caption: Hypothetical kinase inhibition pathway.
This compound represents a versatile and valuable precursor for the synthesis of diverse molecular scaffolds in drug discovery. Its bifunctional nature allows for the strategic introduction of various pharmacophores and the creation of flexible linkers within a target API. While specific, publicly documented examples of its direct application in marketed drugs are scarce, its potential utility is evident from its chemical structure. The generalized protocols and workflows presented here provide a foundation for researchers to explore the applications of this intermediate in the development of novel therapeutic agents. Further investigation into proprietary databases and patent literature may reveal more specific applications of this promising building block.
Application Notes and Protocols for the Derivatization of 5-((6-Chlorohexyl)oxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 5-((6-chlorohexyl)oxy)pentan-1-ol, a versatile bifunctional linker. This compound, featuring a primary alcohol and a primary alkyl chloride, is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe key derivatization reactions at both the hydroxyl and chloro functional groups, enabling its conjugation to various molecules of interest.
Physicochemical Properties
A summary of the key physicochemical properties of the parent molecule, this compound, is provided below. These properties are essential for reaction planning and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClO₂ | PubChem[1] |
| Molecular Weight | 222.75 g/mol | PubChem[1] |
| CAS Number | 1852573-27-3 | Sigma-Aldrich[2] |
| Appearance | Liquid | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | Sigma-Aldrich[2] |
| LogP | 2.5 | PubChem[1] |
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[3][4] These molecules typically consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[3][4] this compound serves as a flexible alkyl-ether linker, and its length and composition are critical for the efficacy of the resulting PROTAC.[3][][6] The derivatization of this linker allows for its attachment to the respective ligands, facilitating the assembly of the final PROTAC molecule.
A generalized workflow for the synthesis of a PROTAC using this compound as a linker is depicted below. This involves the sequential attachment of the POI ligand and the E3 ligase ligand to the bifunctional linker.
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Experimental Protocols
The following are detailed, generalized protocols for the derivatization of this compound. These protocols are based on standard organic chemistry transformations and may require optimization for specific substrates and scales.
Protocol 1: Williamson Ether Synthesis at the Hydroxyl Group
This protocol describes the reaction of the hydroxyl group of this compound with an alkyl halide to form an ether linkage.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Illustrative Data (Hypothetical):
| Reactant (Alkyl Halide) | Product | Reaction Time (h) | Yield (%) |
| Benzyl Bromide | 5-((6-Chlorohexyl)oxy)-1-(benzyloxy)pentane | 18 | 85 |
| Ethyl Iodide | 1-((6-Chlorohexyl)oxy)-5-ethoxypentane | 24 | 78 |
Protocol 2: Esterification of the Hydroxyl Group
This protocol details the formation of an ester by reacting the hydroxyl group of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM at 0°C, add DCC or EDC (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data (Hypothetical):
| Reactant (Carboxylic Acid) | Product | Reaction Time (h) | Yield (%) |
| Benzoic Acid | 5-((6-Chlorohexyl)oxy)pentyl benzoate | 16 | 92 |
| Acetic Acid | 5-((6-Chlorohexyl)oxy)pentyl acetate | 12 | 88 |
Protocol 3: N-Alkylation of an Amine with the Chloroalkyl Group
This protocol describes the reaction of the chloroalkyl group of this compound with a primary or secondary amine to form a secondary or tertiary amine, respectively.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or Sodium iodide (NaI) (catalytic)
-
Acetonitrile (B52724) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the amine (1.5 equivalents) in acetonitrile or DMF, add potassium carbonate (2.0 equivalents) and a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 60-80°C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data (Hypothetical):
| Reactant (Amine) | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | 5-((6-(Benzylamino)hexyl)oxy)pentan-1-ol | 36 | 75 |
| Morpholine | 5-((6-(Morpholino)hexyl)oxy)pentan-1-ol | 48 | 68 |
Disclaimer: The quantitative data presented in the tables above is illustrative and hypothetical. Actual reaction times and yields will vary depending on the specific substrates, reaction conditions, and scale. These protocols should be adapted and optimized for each specific application. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
Application Note and Protocol for the Laboratory-Scale Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-((6-Chlorohexyl)oxy)pentan-1-ol is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. Its structure, featuring a terminal hydroxyl group and a terminal chloroalkyl group connected by an ether linkage, allows for sequential chemical modifications, making it a versatile building block in medicinal chemistry and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Williamson ether synthesis, followed by purification and characterization.
Reaction Scheme
The synthesis is based on the Williamson ether synthesis, a well-established method for forming ethers from an alcohol and an alkyl halide.[1][2][3] In this specific application, 1,5-pentanediol (B104693) is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the primary carbon of 1,6-dichlorohexane (B1210651) in an SN2 reaction.[3] To favor the formation of the desired mono-etherified product, a significant excess of 1,5-pentanediol is used.
Overall Reaction:
HO(CH₂)₅OH + Cl(CH₂)₆Cl (excess) --(Base)--> HO(CH₂)₅O(CH₂)₆Cl + HO(CH₂)₅O(CH₂)₅OH + Cl(CH₂)₆O(CH₂)₆Cl + Unreacted Starting Materials
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 1,5-Pentanediol | 5.21 g (50 mmol) | 5 molar equivalents |
| 1,6-Dichlorohexane | 1.55 g (10 mmol) | 1 molar equivalent |
| Sodium Hydride (60% dispersion in mineral oil) | 0.44 g (11 mmol) | 1.1 molar equivalents |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 100 mL | |
| Reaction Conditions | ||
| Temperature | 65 °C (Reflux) | |
| Reaction Time | 12-18 hours | Reaction progress can be monitored by TLC. |
| Expected Product | ||
| Product Name | This compound | |
| Molecular Formula | C₁₁H₂₃ClO₂ | |
| Molecular Weight | 222.75 g/mol | |
| Theoretical Yield | 2.23 g | Based on 1,6-dichlorohexane as the limiting reagent. |
| Expected Yield (after purification) | 40-60% | |
| Purity (after purification) | >95% | Determined by ¹H NMR and GC-MS. |
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
FT-IR spectrometer
Reagents:
-
1,5-Pentanediol (reagent grade, anhydrous)
-
1,6-Dichlorohexane (reagent grade)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Eluent for column chromatography (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) mixture)
Procedure:
1. Reaction Setup: a. Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Flame-dry the glassware under a stream of nitrogen or dry it in an oven prior to assembly to ensure anhydrous conditions. c. Place the flask in a heating mantle.
2. Reaction: a. Under a positive pressure of nitrogen, add 1,5-pentanediol (5.21 g, 50 mmol) to the reaction flask. b. Add anhydrous THF (80 mL) to the flask and stir until the diol is fully dissolved. c. Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas will be evolved. d. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium alkoxide. e. Dissolve 1,6-dichlorohexane (1.55 g, 10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. f. Add the 1,6-dichlorohexane solution dropwise to the reaction mixture over 30 minutes. g. After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. h. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The formation of a new, more polar spot corresponding to the product should be observed.
3. Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (approximately 20 mL) to neutralize any unreacted sodium hydride. c. Add deionized water (50 mL) and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash with brine (50 mL). f. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
4. Purification: a. The crude product will be a mixture of the desired mono-ether, di-ether, and unreacted 1,5-pentanediol. Purify the crude product by column chromatography on silica gel.[4][5][6] b. Pack a glass column with silica gel in a non-polar solvent (e.g., hexane). c. Load the crude product onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 80:20 hexane:ethyl acetate). The order of elution is typically di-ether, followed by the desired mono-ether, and finally the unreacted diol.[4] e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
5. Characterization: a. ¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the purified product should be confirmed by ¹H NMR spectroscopy. Expected chemical shifts (in CDCl₃) would be approximately:
- δ 3.64 (t, 2H, -CH₂OH)
- δ 3.53 (t, 2H, -CH₂Cl)
- δ 3.41 (t, 4H, -OCH₂- and -CH₂O-)
- δ 1.3-1.8 (m, 14H, remaining -CH₂- groups)
- A broad singlet for the -OH proton, which can vary in chemical shift.[7] b. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Further structural confirmation can be obtained from ¹³C NMR. Carbons adjacent to the ether oxygen are expected in the 50-80 ppm range.[8] c. IR (Infrared) Spectroscopy: The IR spectrum should show a broad O-H stretching band around 3300-3500 cm⁻¹ and a strong C-O stretching band for the ether linkage around 1100 cm⁻¹.[9][10][11] The absence of a strong carbonyl peak confirms the lack of oxidation byproducts.
Diagrams
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Williamson Ether Synthesis:
Caption: Key steps in the Williamson ether synthesis of the target molecule.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. youtube.com [youtube.com]
- 7. Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-((6-chlorohexyl)oxy)pentan-1-ol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation of 1,5-Pentanediol (B104693) | Ensure the base used (e.g., sodium hydride) is fresh and handled under anhydrous conditions to prevent quenching. Use a slight excess of the base to drive the deprotonation to completion. Consider a stronger base if necessary, but be mindful of potential side reactions. |
| Poor Reactivity of the Alkylating Agent | While 1,6-dichlorohexane (B1210651) can be used, a more reactive halide, such as 1-bromo-6-chlorohexane (B1265839), will favor the SN2 reaction. The C-Br bond is more labile than the C-Cl bond. Adding a catalytic amount of sodium iodide can in situ convert the chloroalkane to the more reactive iodoalkane.[1] |
| Incorrect Reaction Temperature | The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[2] Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gradually increased. |
| Inappropriate Solvent | Polar aprotic solvents like DMF or DMSO are generally effective for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[2] Ensure the solvent is anhydrous. |
Problem 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| 1,5-bis((6-chlorohexyl)oxy)pentane (Double Etherification) | Using a large excess of 1,5-pentanediol relative to the dihaloalkane will statistically favor the mono-alkylation product. A slow, dropwise addition of the dihaloalkane to the solution of the deprotonated diol can also minimize the formation of the double etherification product. | |
| Elimination Products (e.g., Hexene Derivatives) | This is more likely with secondary halides, but can occur with primary halides at high temperatures with sterically hindered bases.[3][4] Use a non-bulky base like sodium hydride and maintain a moderate reaction temperature. | |
| Polymerization | This can occur if both ends of the dihaloalkane react with different molecules of the diol. As with double etherification, using a large excess of the diol and slow addition of the alkylating agent can mitigate this. |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Solution |
| Separating the Product from Unreacted 1,5-Pentanediol | 1,5-Pentanediol is highly polar and water-soluble. After quenching the reaction, perform an aqueous workup. The desired product will be in the organic layer, while the excess diol will partition into the aqueous layer. |
| Removing Base Residues and Salts | Washing the organic layer with water and brine during the workup will remove most inorganic impurities. |
| Separating from Byproducts with Similar Polarity | Column chromatography on silica (B1680970) gel is typically the most effective method for final purification. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should provide good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a Williamson ether synthesis.[2][3] The overall reaction involves the deprotonation of one of the hydroxyl groups of 1,5-pentanediol to form an alkoxide, which then acts as a nucleophile and attacks a dihaloalkane, such as 1-bromo-6-chlorohexane, in an SN2 reaction.
Q2: Which dihaloalkane is better to use, 1,6-dichlorohexane or 1-bromo-6-chlorohexane?
A2: 1-bromo-6-chlorohexane is generally preferred. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to a faster reaction rate for the desired SN2 reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (1,5-pentanediol and the dihaloalkane). The disappearance of the limiting reagent and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progress.
Q4: What is the role of a phase transfer catalyst in this synthesis?
A4: While not always necessary with polar aprotic solvents, a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be beneficial, especially in less polar solvents or if using a solid base like NaOH. It helps to bring the alkoxide into the organic phase to react with the alkyl halide.
Q5: What are the typical reaction conditions?
A5: A typical Williamson ether synthesis is conducted at 50 to 100 °C and is often complete within 1 to 8 hours.[2] However, reaction times can vary, and it is best to monitor the reaction by TLC.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Materials:
-
1,5-Pentanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromo-6-chlorohexane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1,5-pentanediol (e.g., 5 equivalents) to anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride (e.g., 1.1 equivalents relative to the dihaloalkane) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for another 30 minutes, or until hydrogen gas evolution ceases.
-
Add 1-bromo-6-chlorohexane (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-((6-chlorohexyl)oxy)pentan-1-ol.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. This involves the reaction of a mono-alkoxide of 1,5-pentanediol (B104693) with an appropriate 6-chlorohexyl halide. The primary challenges include controlling the selectivity of the mono-etherification reaction and purifying the desired product from starting materials and byproducts.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low to no conversion of starting material (1,5-pentanediol) | 1. Ineffective deprotonation: The base used is not strong enough to deprotonate the diol, or the reaction conditions are not anhydrous.[1] 2. Low reaction temperature or short reaction time: The reaction kinetics are too slow under the current conditions.[2] 3. Poor quality of reagents: The alkylating agent or the diol may be impure. | 1. Use a stronger base like sodium hydride (NaH) and ensure anhydrous conditions by using dry solvents. 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. 3. Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Significant formation of the diether byproduct (1,6-bis((5-hydroxypentyl)oxy)hexane) | 1. Stoichiometry: The ratio of 1,5-pentanediol to the 6-chlorohexylating agent is too low. 2. Reaction rate: The rate of the second etherification is comparable to the first. | 1. Use a significant molar excess of 1,5-pentanediol (e.g., 3-5 equivalents) to statistically favor mono-etherification. 2. Add the 6-chlorohexylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent. 3. Consider using a phase transfer catalyst, which can sometimes improve selectivity in Williamson ether syntheses.[1] |
| Formation of elimination byproducts | The 6-chlorohexylating agent undergoes elimination instead of substitution, particularly at higher temperatures. This is a common side reaction in Williamson ether synthesis.[3] | 1. Use a more reactive halide on the alkylating agent if possible (e.g., iodide instead of chloride) to allow for lower reaction temperatures. 2. Maintain the reaction temperature at the lowest effective level. |
| Difficulty in separating the product from starting material and diether | The polarities of 1,5-pentanediol, the desired mono-ether, and the diether byproduct can be close, making chromatographic separation challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the diether, 1,6-bis((5-hydroxypentyl)oxy)hexane. This occurs when both hydroxyl groups of 1,5-pentanediol react with the 6-chlorohexylating agent. To minimize this, a significant molar excess of 1,5-pentanediol should be used.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The starting diol is quite polar, the desired mono-ether is of intermediate polarity, and the diether byproduct is the least polar of the three. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the diol and the formation of the products.
Q3: What is the best method to purify the final product?
A3: Column chromatography is the most common and effective method for purifying this compound from the unreacted 1,5-pentanediol and the diether byproduct. A silica (B1680970) gel stationary phase with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for separation.
Q4: Can elimination be a problem with the 6-chlorohexylating agent?
A4: Yes, elimination can be a competing side reaction, especially at elevated temperatures. The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway.[3] Using a primary alkyl halide like a 6-chlorohexyl derivative minimizes this risk compared to secondary or tertiary halides. However, maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate is advisable.
Q5: What are the key safety precautions for this synthesis?
A5: The reagents used in this synthesis require careful handling. Strong bases like sodium hydride are highly flammable and reactive with water. Alkylating agents can be toxic and irritants. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocols
Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
1,5-Pentanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Chloro-6-iodohexane (B110696) (or 1,6-dichlorohexane (B1210651) with a phase transfer catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,5-pentanediol (e.g., 3 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (e.g., 1 equivalent) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
-
Etherification:
-
Dissolve 1-chloro-6-iodohexane (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the solution of the alkylating agent dropwise to the reaction mixture at room temperature over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this may also increase the formation of byproducts.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 80:20 hexane:ethyl acetate).
-
Collect the fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
dot
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Williamson Ether Synthesis with Diols
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Williamson ether synthesis with diol substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using diols in a Williamson ether synthesis?
The primary challenges include controlling selectivity between mono- and di-alkylation, the propensity for intramolecular cyclization to form cyclic ethers, and the need to manage the reactivity of two hydroxyl groups, which can lead to a mixture of products.[1] For unsymmetrical diols, regioselectivity (i.e., which hydroxyl group reacts) is an additional consideration.
Q2: How can I favor mono-alkylation over di-alkylation?
Achieving selective mono-alkylation is a common goal. Several strategies can be employed:
-
Stoichiometry Control: Use of a stoichiometric amount or a slight sub-stoichiometric amount of the base and alkylating agent relative to the diol can favor mono-alkylation.
-
Use of a Bulky Base: A sterically hindered base may selectively deprotonate the less sterically hindered hydroxyl group in an unsymmetrical diol.
-
Protecting Groups: The most robust method is to protect one of the hydroxyl groups, perform the ether synthesis on the unprotected group, and then deprotect the second hydroxyl group. This is often referred to as an orthogonal protecting group strategy.
-
Catalyst Control: Rationally designed catalysts, such as certain chiral hemiboronic acids, have been shown to facilitate enantioselective desymmetrization of prochiral diols through mono-alkylation.[1]
Q3: What is a protecting group and when should I use one with a diol?
A protecting group is a chemical moiety that is reversibly attached to a functional group to prevent it from reacting during a chemical transformation.[2] In the context of diols, a protecting group can be used to "block" one of the hydroxyl groups, allowing for selective etherification of the other. This is particularly useful when synthesizing unsymmetrical di-ethers or when mono-etherification is the desired outcome. A wide variety of protecting groups are available for alcohols, with common examples for diols including acetals (like acetonide or benzylidene acetal) and silyl (B83357) ethers.[2]
Q4: What is intramolecular cyclization and how can I avoid it?
Intramolecular cyclization is a common side reaction where the two ends of the same molecule react with each other. In the context of diols, after the first hydroxyl group is alkylated with a reagent that contains a leaving group, the second hydroxyl group can act as a nucleophile and displace the leaving group, forming a cyclic ether.[3] This is particularly prevalent in the formation of 5- and 6-membered rings.[4]
Strategies to minimize intramolecular cyclization include:
-
High Dilution: Running the reaction at a very low concentration favors intermolecular reactions (between the diol and the alkylating agent) over intramolecular reactions.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture keeps its instantaneous concentration low, further disfavoring the intramolecular pathway.
-
Choice of Diol: The propensity for cyclization is highly dependent on the chain length between the two hydroxyl groups. 1,4- and 1,5-diols are particularly prone to forming five- and six-membered cyclic ethers, respectively.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the diol. 2. Alkylating agent is too sterically hindered (secondary or tertiary). 3. Reaction temperature is too low or reaction time is too short. 4. Poor quality of reagents or solvent. | 1. Use a stronger base (e.g., NaH instead of NaOH or KOH). Ensure anhydrous conditions as water will consume the base. 2. Use a primary alkyl halide or a sulfonate ester (e.g., tosylate or mesylate) as the electrophile.[4][5] 3. Increase the reaction temperature to 50-100 °C and monitor the reaction progress by TLC. Reaction times of 1-8 hours are typical.[6][7] 4. Use freshly distilled solvents and high-purity reagents. |
| Formation of a Mixture of Mono- and Di-alkylated Products | 1. Stoichiometry of reagents is not optimized. 2. Both hydroxyl groups have similar reactivity. | 1. Carefully control the stoichiometry. Use 1.0 equivalent of the diol, 1.0-1.2 equivalents of the base, and 1.0-1.2 equivalents of the alkylating agent for mono-alkylation. For di-alkylation, use at least 2.2 equivalents of the base and alkylating agent. 2. For selective mono-alkylation, consider using a protecting group strategy. |
| Significant Amount of Elimination Byproduct (Alkene) | 1. Use of a secondary or tertiary alkyl halide. 2. The alkoxide is acting as a base rather than a nucleophile due to steric hindrance. 3. High reaction temperature. | 1. Switch to a primary alkyl halide.[4][5] 2. If a bulky diol is necessary, ensure the alkylating agent is as unhindered as possible (e.g., methyl iodide). 3. Try running the reaction at a lower temperature for a longer period. |
| Formation of an Unexpected Cyclic Ether | Intramolecular Williamson ether synthesis is occurring. | 1. Conduct the reaction under high dilution conditions to favor the intermolecular reaction. 2. Add the alkylating agent slowly to the reaction mixture. 3. If possible, choose a diol that is less likely to form a stable 5- or 6-membered ring. |
| Reaction is Sluggish or Stalls | 1. Poor solubility of the alkoxide. 2. Unreactive alkylating agent (e.g., an alkyl chloride). | 1. Use a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) to increase the solubility of the alkoxide.[5][8] 2. Add a catalytic amount of sodium or potassium iodide to convert an alkyl chloride or bromide in situ to the more reactive alkyl iodide. |
Experimental Protocols
General Protocol for Mono-alkylation of a Symmetrical Diol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the symmetrical diol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Slowly add the primary alkyl halide (1.0-1.1 eq.) via syringe to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any remaining base with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol for Di-alkylation of Ethylene (B1197577) Glycol
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylene glycol (1.0 eq.) in an excess of a suitable solvent like THF.
-
Deprotonation: Add sodium metal (2.2 eq.) in small pieces to the solution. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.
-
Alkylation: Add the primary alkyl halide (2.2 eq.) to the solution of the dialkoxide.
-
Reaction and Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.
-
Workup and Purification: Follow the workup and purification steps outlined in the mono-alkylation protocol.
Visualizing Workflows and Concepts
Caption: A troubleshooting workflow for common issues in the Williamson ether synthesis with diols.
References
- 1. Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Purification of Long-Chain Bifunctional Compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the purification of long-chain bifunctional compounds.
Frequently Asked Questions (FAQs)
Q1: What makes long-chain bifunctional compounds particularly challenging to purify?
Long-chain bifunctional compounds present unique purification challenges due to their hybrid nature. The long hydrocarbon chain imparts nonpolar, often flexible characteristics, which can lead to conformational changes and aggregation.[1][2] Meanwhile, the two distinct functional groups can confer conflicting properties, such as different solubilities or reactivities, making it difficult to find a single purification method that is optimal for the entire molecule.[3] Furthermore, the large size of these molecules can lead to slow diffusion rates, which can negatively impact the efficiency of chromatographic separations.[4]
Q2: What are the primary purification techniques used for these compounds?
The most common and effective purification techniques include various forms of chromatography and crystallization.[] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is widely used for its high resolution.[6] Solid-phase extraction (SPE) is another valuable chromatographic technique, often used for sample cleanup or prefractionation to remove major impurities before a final, higher-resolution step.[7] For compounds that are crystalline, crystallization is a powerful and cost-effective method for achieving high purity.[]
Q3: How do I choose between chromatography and crystallization?
The choice depends on several factors, including the compound's intrinsic properties, the nature of the impurities, the required purity level, and the scale of the purification. Crystallization is often preferred for large-scale purification when a suitable solvent system can be found, as it can be more economical.[] However, many large, flexible molecules are difficult to crystallize.[1][8] Chromatography, especially HPLC, offers higher resolution for separating closely related impurities and is suitable for a wider range of compounds, including non-crystalline materials.[7]
Q4: Which analytical techniques are essential for assessing the purity of my final compound?
A combination of techniques is necessary for a comprehensive purity assessment. High-performance liquid chromatography (HPLC) is fundamental for quantifying purity and identifying impurities.[6] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight of the target compound and identifying unknown impurities.[6] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the compound's identity and revealing structural impurities.[6]
Troubleshooting Guides
Guide 1: High-Performance Liquid Chromatography (HPLC) Issues
This guide addresses common problems encountered during the HPLC purification of long-chain bifunctional compounds.
Problem: Broad or Asymmetric Peaks Broad or tailing peaks reduce resolution and indicate an inefficient separation.
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Mass Transfer | Reduce the flow rate. | Large molecules diffuse slowly; a lower flow rate allows more time for them to interact with the stationary phase and move in and out of the pores, improving peak shape.[4] |
| Column Overload | Inject a smaller sample amount. | Exceeding the column's sample capacity is a common cause of peak asymmetry.[9] |
| Inappropriate Sample Solvent | Ensure the sample solvent is as weak as or weaker than the initial mobile phase. | Injecting in a strong solvent can cause the sample band to spread before it reaches the column, leading to broad peaks.[10] |
| Column Fouling | Use a guard column and filter samples before injection. If fouling is suspected, wash the column according to the manufacturer's instructions. | Particulates or strongly retained impurities from the sample can irreversibly bind to the column frit or stationary phase, degrading performance.[10] |
| Secondary Interactions | Adjust the mobile phase pH with a suitable buffer. | If the functional groups are ionizable, interactions with residual silanols on the stationary phase can cause peak tailing. Maintaining a consistent pH can suppress this effect.[11] |
Problem: Unstable or Drifting Baseline An unstable baseline interferes with peak detection and integration, compromising quantification.
| Potential Cause | Troubleshooting Step | Rationale |
| Contaminated Mobile Phase | Use high-purity (HPLC-grade) solvents and freshly prepared buffers. | Impurities in the mobile phase can accumulate on the column and elute during a gradient run, causing the baseline to rise or show spurious peaks.[11] |
| Air Bubbles in the System | Degas the mobile phase before use. | Air bubbles in the pump or detector can cause pressure fluctuations and signal instability.[9] |
| Pump Malfunction | Check pump seals for wear and ensure check valves are functioning correctly. | Worn seals or faulty check valves can lead to inconsistent mobile phase delivery and pressure fluctuations, resulting in an unstable baseline.[10] |
| Column Not Equilibrated | Allow sufficient time for the column to equilibrate with the initial mobile phase before injection. | Inadequate equilibration, especially with ion-pair reagents used for charged functional groups, can cause the baseline to drift.[11] |
Guide 2: Crystallization Challenges
This guide provides solutions for common issues encountered when crystallizing long-chain bifunctional compounds.
| Potential Cause | Troubleshooting Step | Rationale |
| High Molecular Flexibility | Screen a wide range of solvents and anti-solvents to find conditions that restrict conformational freedom. Consider co-crystallization with a rigid chaperone molecule.[12] | The long chain can adopt many conformations of similar energy, making it difficult for molecules to organize into a regular, repeating lattice.[1][8] |
| Compound Oiling Out | Use a lower starting concentration. Slow down the rate of supersaturation (e.g., by slower cooling or slower anti-solvent addition). | Oiling out occurs when the solution becomes supersaturated too quickly, leading to liquid-liquid phase separation instead of nucleation. |
| Impurity Interference | Perform a preliminary purification step (e.g., flash chromatography or SPE) to remove significant impurities. | Impurities can inhibit crystal nucleation and growth by adsorbing onto the crystal surface or interfering with lattice formation. |
| Slow Nucleation Kinetics | Introduce a seed crystal. Try scratching the inside of the flask with a glass rod to create nucleation sites. | For some molecules, the energy barrier to nucleation is high. Seeding or scratching can provide a template or surface to initiate crystal growth. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development
This protocol outlines a systematic approach to developing a purification method for a novel long-chain bifunctional compound.
-
Column Selection:
-
Start with a C18 or C8 column with a wide-pore stationary phase (e.g., 300 Å). The larger pores are necessary to allow the large molecules free access to the stationary phase surface.[4]
-
Use a column with a particle size of 5 µm for initial screening.
-
-
Mobile Phase Selection:
-
Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acid is used to protonate ionizable functional groups and improve peak shape.
-
Solvent B: Acetonitrile (ACN) or methanol (B129727) with the same concentration of the same acid. ACN is often used for large molecules as it can help denature them into a single conformation, preventing multiple peaks for the same compound.[4]
-
-
Initial Gradient Screening:
-
Set the column temperature to a controlled value (e.g., 40°C) to ensure reproducibility.
-
Use a relatively low flow rate (e.g., 0.5-1.0 mL/min for a standard 4.6 mm ID analytical column) to account for slow diffusion.[4]
-
Run a broad scouting gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Monitor the elution of your compound using a UV detector at an appropriate wavelength.
-
-
Method Optimization:
-
Based on the scouting run, create a shallower gradient focused on the elution range of the target compound to improve resolution from nearby impurities.
-
If peak shape is poor, consider changing the organic modifier (e.g., from ACN to methanol) or the acid modifier.
-
Optimize the flow rate and temperature to achieve the best balance of resolution and run time.
-
-
Scale-Up to Preparative Chromatography:
-
Once an optimized analytical method is established, scale it up to a larger-diameter preparative column.
-
Adjust the flow rate and sample load according to the increase in column cross-sectional area.
-
Ensure the sample is fully dissolved in a solvent weaker than the initial mobile phase before loading it onto the column.[10]
-
Visualizations
Purification Workflow
Caption: General purification workflow for long-chain bifunctional compounds.
HPLC Troubleshooting Logic
Caption: Troubleshooting logic for broad or asymmetric HPLC peaks.
References
- 1. Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Can molecular flexibility control crystallization? The case of para substituted benzoic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. halocolumns.com [halocolumns.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Selectivity in the Synthesis of Unsymmetrical Ethers
Welcome to the technical support center for the synthesis of unsymmetrical ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing unsymmetrical ethers, and what are its main limitations?
A1: The Williamson ether synthesis is the most widely used method for preparing unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The primary limitation of this method is the competition with an E2 elimination reaction, especially when using secondary or tertiary alkyl halides.[2] Steric hindrance around the electrophilic carbon can significantly reduce the yield of the desired ether and favor the formation of an alkene byproduct.[3]
Q2: How do I choose the appropriate starting materials for the Williamson ether synthesis to maximize the yield of my desired unsymmetrical ether?
A2: To maximize the yield of the ether and minimize the elimination byproduct, you should always aim to use the less sterically hindered alkyl group as the alkyl halide (electrophile) and the more sterically hindered group as the alkoxide (nucleophile).[4] For example, to synthesize methyl tert-butyl ether, it is preferable to react sodium tert-butoxide with methyl iodide, rather than sodium methoxide (B1231860) with tert-butyl chloride. The latter combination will almost exclusively yield isobutylene (B52900) through elimination.
Q3: My Williamson ether synthesis is giving a low yield. What are the possible causes and how can I troubleshoot this?
A3: Low yields in a Williamson ether synthesis can be attributed to several factors:
-
Steric Hindrance: As mentioned, secondary and tertiary alkyl halides are prone to elimination. If possible, redesign your synthesis to use a primary alkyl halide.[2]
-
Poor Leaving Group: The reaction rate depends on the quality of the leaving group. For halides, the reactivity order is I > Br > Cl > F. Consider using an alkyl iodide or a tosylate for a better leaving group.
-
Incomplete Deprotonation of the Alcohol: The alkoxide is a much stronger nucleophile than the corresponding alcohol. Ensure you are using a sufficiently strong base (e.g., NaH, KH) to fully deprotonate the alcohol.[5]
-
Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity. Polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are generally preferred as they do not solvate the nucleophile as strongly, leading to a faster SN2 reaction.[1]
-
Reaction Temperature: Higher temperatures tend to favor the elimination reaction over substitution.[1] If you are observing a significant amount of alkene byproduct, try running the reaction at a lower temperature.
Q4: When should I consider using an alternative method to the Williamson ether synthesis?
A4: You should consider alternative methods when:
-
You need to synthesize an ether from a secondary or tertiary alcohol where the corresponding alkyl halide would be prone to elimination.
-
Your starting materials are alkenes.
-
You are working with sensitive functional groups that are not compatible with the strongly basic conditions of the Williamson synthesis.
Two common alternatives are the alkoxymercuration-demercuration of alkenes and the acid-catalyzed dehydration of alcohols.
Q5: What are the advantages and disadvantages of the alkoxymercuration-demercuration method?
A5: The primary advantage of the alkoxymercuration-demercuration reaction is that it allows for the Markovnikov addition of an alcohol to an alkene to form an ether without carbocation rearrangements.[6] This is particularly useful for synthesizing ethers from alkenes where direct acid-catalyzed addition would lead to rearranged products. The main disadvantage is the use of toxic mercury salts.[6]
Q6: Can I use acid-catalyzed dehydration of alcohols to synthesize unsymmetrical ethers?
A6: Acid-catalyzed dehydration is generally not suitable for the synthesis of unsymmetrical ethers because it leads to a mixture of products.[7] If you react two different primary alcohols, you will get a statistical mixture of three different ethers (two symmetrical and one unsymmetrical). This method is primarily used for the industrial production of symmetrical ethers from primary alcohols.[8] For secondary and tertiary alcohols, elimination to form alkenes is the predominant pathway.[9]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Steric hindrance at the alkyl halide | Redesign the synthesis to use a primary alkyl halide and a more complex alkoxide. | The SN2 reaction is highly sensitive to steric bulk. Primary halides are much more reactive towards substitution than secondary or tertiary halides.[2] |
| Poor leaving group | Switch to an alkyl halide with a better leaving group (I > Br > Cl). Alternatively, convert the alcohol to a tosylate or mesylate. | Good leaving groups are weak bases and stabilize the negative charge in the transition state, accelerating the reaction. |
| Incomplete deprotonation of the alcohol | Use a stronger base, such as sodium hydride (NaH) or potassium hydride (KH), to generate the alkoxide. | A higher concentration of the more nucleophilic alkoxide will increase the reaction rate.[5] |
| Use of a protic solvent | Change the solvent to a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF). | Protic solvents can form hydrogen bonds with the alkoxide, reducing its nucleophilicity. Polar aprotic solvents do not have this effect.[1] |
| Reaction temperature is too high | Lower the reaction temperature. | Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1] |
Issue 2: High Proportion of Elimination Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Use of a secondary or tertiary alkyl halide | If possible, use the isomeric primary alkyl halide and the corresponding alkoxide. | Secondary and especially tertiary alkyl halides strongly favor elimination in the presence of a strong base like an alkoxide.[2] |
| Sterically hindered alkoxide | While a hindered alkoxide is generally preferred, a very bulky base can still promote elimination. Consider if a less hindered alkoxide is feasible for your target molecule. | The alkoxide acts as a base in the E2 reaction. Increased steric bulk can favor its role as a base over a nucleophile. |
| High reaction temperature | Run the reaction at a lower temperature for a longer period. | As stated previously, lower temperatures favor the SN2 pathway over the E2 pathway.[1] |
| Solvent choice | Ensure a polar aprotic solvent is being used. | Solvents can influence the ratio of substitution to elimination. |
Data Presentation: Impact of Reaction Parameters on Williamson Ether Synthesis
Table 1: Effect of Alkyl Halide Structure on Ether Yield
| Alkoxide | Alkyl Halide | Structure | Approximate Ether Yield (%) | Major Byproduct |
| Sodium Ethoxide | Methyl Iodide | Primary | >90% | None |
| Sodium Ethoxide | Ethyl Bromide | Primary | 80-90% | Ethene (minor) |
| Sodium Ethoxide | Isopropyl Bromide | Secondary | 10-20% | Propene (major) |
| Sodium Ethoxide | tert-Butyl Bromide | Tertiary | <5% | Isobutylene (major) |
| Sodium tert-Butoxide | Methyl Iodide | Primary | >90% | None |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Influence of Solvent and Base on Selectivity (O-alkylation vs. C-alkylation for Sodium β-naphthoxide with Benzyl Bromide)
| Solvent | Base | O-alkylation : C-alkylation Ratio |
| Acetonitrile | K2CO3 | 97 : 3[10] |
| Methanol | NaOCH3 | 72 : 28[10] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Phenetole (B1680304)
This protocol describes the synthesis of phenetole from phenol (B47542) and iodoethane (B44018).
Materials:
-
Phenol
-
Absolute Ethanol
-
Sodium Hydroxide (B78521) (pellets)
-
Iodoethane
-
Diethyl ether (for extraction)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Alkoxide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in absolute ethanol.
-
Carefully add an equimolar amount of sodium hydroxide pellets to the solution.
-
Gently heat the mixture to reflux until all the sodium hydroxide has dissolved and a clear solution of sodium phenoxide is formed.[11]
-
-
Ether Synthesis:
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with 10% aqueous sodium hydroxide solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude phenetole.
-
The product can be further purified by distillation if necessary.
-
Protocol 2: Alkoxymercuration-Demercuration of 1-Hexene (B165129) to form 2-Methoxyhexane (B15478497)
Materials:
-
1-Hexene
-
Methanol
-
Mercuric trifluoroacetate (B77799) [Hg(TFA)2]
-
Sodium borohydride (B1222165) (NaBH4)
-
3M Sodium hydroxide solution
-
Tetrahydrofuran (THF)
Procedure:
-
Alkoxymercuration:
-
In a round-bottom flask, dissolve 1-hexene (1.0 eq) in methanol.
-
Add mercuric trifluoroacetate (1.0 eq) to the solution and stir at room temperature for 30 minutes. The disappearance of the alkene can be monitored by TLC or GC.
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in 3M sodium hydroxide solution.
-
Slowly add the sodium borohydride solution to the reaction mixture.
-
Stir the reaction for 1-2 hours at room temperature.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2-methoxyhexane by distillation.
-
Visualizations
Caption: Williamson Ether Synthesis: SN2 vs. E2 Pathways.
Caption: Decision workflow for selecting an ether synthesis method.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 5-((6-Chlorohexyl)oxy)pentan-1-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-((6-chlorohexyl)oxy)pentan-1-ol. The information is designed to address specific issues that may be encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide of 1,5-pentanediol (B104693) reacts with 1,6-dichlorohexane (B1210651).
Q2: What are the primary reactants and reagents for the Williamson ether synthesis of this compound?
A2: The primary reactants are 1,5-pentanediol and 1,6-dichlorohexane. A strong base is required to deprotonate one of the hydroxyl groups of 1,5-pentanediol to form the reactive alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH).[4] The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Q3: What are the potential side reactions and byproducts during the synthesis of this compound?
A3: Potential side reactions include:
-
Dialkylation: Reaction of the 1,5-pentanediol alkoxide at both ends of the 1,6-dichlorohexane, or reaction of two molecules of the alkoxide with one molecule of 1,6-dichlorohexane, leading to larger, symmetrical ethers.
-
Intramolecular cyclization: The alkoxide of the product, this compound, can undergo an intramolecular Williamson ether synthesis to form a cyclic ether, oxacyclododecan-2-one.
-
Elimination (E2) reaction: Although less likely with a primary halide like 1,6-dichlorohexane, the alkoxide can act as a base and induce elimination to form hex-1-ene from 1,6-dichlorohexane.[4]
-
Reaction with solvent: If a protic solvent is used, it can quench the alkoxide. Aprotic solvents are generally preferred.[1]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts:
-
Use a molar excess of 1,5-pentanediol relative to 1,6-dichlorohexane to favor mono-alkylation.
-
Slowly add the 1,6-dichlorohexane to the solution of the 1,5-pentanediol alkoxide to maintain a low concentration of the dihalide.
-
Maintain a controlled reaction temperature to disfavor elimination reactions.
-
Use a high-quality aprotic solvent to prevent side reactions with the solvent.
Q5: What are the reactive sites on this compound for subsequent reactions?
A5: The molecule has two primary reactive sites:
-
The terminal hydroxyl (-OH) group , which can undergo reactions typical of primary alcohols, such as oxidation, esterification, or conversion to a better leaving group.
-
The terminal chloro (-Cl) group , which can participate in nucleophilic substitution reactions.
Troubleshooting Guides
Synthesis of this compound via Williamson Ether Synthesis
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete deprotonation of 1,5-pentanediol. 2. Impure or wet reagents/solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Ensure the base (e.g., NaH) is fresh and added under an inert atmosphere. Allow sufficient time for the alkoxide to form before adding the dihaloalkane. 2. Use freshly distilled solvents and ensure all glassware is thoroughly dried. 3. Gently heat the reaction mixture as per the protocol to ensure the reaction proceeds at an adequate rate. 4. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Presence of a significant amount of a higher molecular weight byproduct | This is likely due to the formation of a dialkylated ether. | Use a larger excess of 1,5-pentanediol (e.g., 3-5 equivalents) to statistically favor the formation of the mono-alkylated product. Add the 1,6-dichlorohexane slowly to the reaction mixture. |
| Formation of an unexpected cyclic byproduct | Intramolecular cyclization of the product may be occurring. | This is more likely at higher temperatures or with prolonged reaction times after the initial product has formed. Consider optimizing the reaction time and temperature. |
| Detection of alkene impurities | E2 elimination of HCl from 1,6-dichlorohexane. | While less common with primary halides, this can be minimized by using a less sterically hindered base if possible (though a strong base is needed for alkoxide formation) and maintaining a moderate reaction temperature. |
Reactions Involving the Terminal Hydroxyl Group
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete conversion of the hydroxyl group (e.g., in an esterification) | 1. Insufficient reagent (e.g., acyl chloride, carboxylic acid). 2. Presence of water in the reaction mixture. 3. Steric hindrance. | 1. Use a slight excess of the acylating agent. 2. Ensure all reagents and solvents are anhydrous. 3. While not highly hindered, prolonged reaction times or a more reactive acylating agent may be necessary. |
| Side reaction at the chloro-terminus | The reagent intended for the hydroxyl group is also reacting with the chloro group. | This is unlikely for most reactions involving the hydroxyl group under standard conditions. However, if a strong nucleophile is used that can displace the chloride, consider protecting the chloro group if it is not the intended reaction site. |
Reactions Involving the Terminal Chloro Group
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow or incomplete nucleophilic substitution | 1. Poor nucleophile. 2. Inappropriate solvent. 3. Low reaction temperature. | 1. Use a stronger nucleophile if the reaction allows. 2. Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SN2 reactions. 3. Increase the reaction temperature. |
| Elimination reaction competing with substitution | The nucleophile is also a strong base. | Use a less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis of this compound
Materials:
-
1,5-pentanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,6-dichlorohexane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1,5-pentanediol (e.g., 3 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.1 equivalents relative to the diol) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the mono-alkoxide.
-
Slowly add 1,6-dichlorohexane (1 equivalent) to the reaction mixture via a syringe pump over several hours.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Williamson ether synthesis of this compound and potential side reactions.
Caption: Reactivity map of this compound.
References
Technical Support Center: A Guide to Improving the Purity of 5-((6-Chlorohexyl)oxy)pentan-1-ol
Welcome to the technical support center for the synthesis and purification of 5-((6-Chlorohexyl)oxy)pentan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. The typical synthetic routes include the reaction of the mono-alkoxide of 1,5-pentanediol (B104693) with 1,6-dichlorohexane (B1210651) or the reaction of the alkoxide of 6-chlorohexan-1-ol with a protected 5-bromopentan-1-ol (B46803) followed by deprotection.
Q2: What are the primary impurities I should expect in my crude product?
A2: The primary impurities depend on the specific synthetic route chosen. However, common contaminants include:
-
Unreacted Starting Materials: 1,5-pentanediol, 1,6-dichlorohexane, or 6-chlorohexan-1-ol.
-
Bis-etherification Product: 1,6-bis((5-hydroxypentyl)oxy)hexane, formed if both ends of the dihaloalkane react with the diol.
-
Dialkoxypentane: 1,5-bis((6-chlorohexyl)oxy)pentane, from the reaction of two moles of the chloroalkane with one mole of the diol.
-
Elimination Byproducts: Alkenes formed from the haloalkane under basic conditions.
Q3: My reaction seems to have a low yield. What are the potential causes?
A3: Low yields in the synthesis of this compound can stem from several factors. The Williamson ether synthesis is sensitive to reaction conditions.[1][2] Incomplete deprotonation of the alcohol, side reactions such as elimination (especially with secondary or tertiary halides, though less likely with the primary halides used here), and the formation of multiple etherified products can all contribute to a lower than expected yield of the desired mono-ether.[1] Reaction temperature and choice of base are also critical parameters to control.
Q4: How can I effectively monitor the progress of the purification process?
A4: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the progress of column chromatography. By spotting the crude mixture, collected fractions, and a pure standard (if available), you can track the separation of the desired product from impurities. Staining with potassium permanganate (B83412) or p-anisaldehyde can help visualize the spots, as the target molecule and common impurities contain alcohol functional groups. For distillation, monitoring the boiling point at a constant pressure is the primary method to assess the purity of the collected fractions.
Troubleshooting Purification Issues
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Irregular packing of the stationary phase. | - Optimize the eluent system using TLC to achieve a target Rf of 0.2-0.4 for the product.- Reduce the amount of crude material loaded onto the column.- Ensure the silica (B1680970) gel is packed uniformly without cracks or channels. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate system). |
| Product is Retained on the Column | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution may be necessary. |
| Tailing of the Product Peak | - The compound is interacting strongly with acidic sites on the silica gel.- The sample is not fully dissolved when loaded. | - Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent.- Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading. |
Distillation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or magnetic stirring. | - Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Product Decomposes During Distillation | - The boiling point is too high at atmospheric pressure. | - Perform a vacuum distillation to lower the boiling point of the compound. |
| Co-distillation of Impurities | - Impurities have boiling points close to the product. | - Use a fractional distillation column to improve separation efficiency.- Pre-purify the crude material by column chromatography to remove impurities with similar boiling points. |
| No Distillate is Collected | - The vacuum is too high, causing the boiling point to be below the condenser temperature.- The heating temperature is too low. | - Adjust the vacuum to achieve a boiling point within the optimal range for your condenser.- Gradually increase the heating mantle temperature. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification
This protocol is designed for the purification of approximately 1-5 grams of crude this compound.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Compressed air or nitrogen
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica bed using a pipette.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
This protocol is suitable for the final purification of this compound after initial purification by chromatography.
Materials:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with magnetic stirrer
-
Cold trap
-
Thermometer and manometer
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Charging: Place the partially purified product into the distillation flask along with a magnetic stir bar.
-
Initiate Vacuum: Slowly apply vacuum to the system. A cold trap using liquid nitrogen or a dry ice/acetone bath should be in place to protect the pump.
-
Heating and Distillation: Once the desired vacuum is reached and stable, begin heating the distillation flask with the heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The expected boiling point will be significantly lower than at atmospheric pressure.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizing Experimental Workflows
To aid in understanding the purification process, the following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
minimizing dimer formation in bifunctional linker synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation during bifunctional linker synthesis and conjugation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: High Percentage of Homodimer Formation in the Final Product
Description: After synthesizing your bifunctional linker or performing a conjugation reaction, analysis (e.g., by HPLC, SEC, or MS) reveals a significant peak corresponding to the dimer of your linker.
| Potential Cause | Recommended Solution |
| Inappropriate Linker Strategy | Use a heterobifunctional linker with orthogonal reactive groups (e.g., NHS ester and maleimide) to prevent self-reaction.[1][] Homobifunctional linkers are more prone to dimerization.[3] |
| High Linker Concentration | Reduce the molar excess of the linker relative to the substrate. High concentrations can favor intermolecular reactions, leading to dimerization.[3] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature and reaction time. Shorter reaction times can sometimes reduce the extent of side reactions like dimerization.[3] |
| Slow Addition of Reagents | Instead of adding the linker all at once, use a slow, dropwise addition method. This maintains a low instantaneous concentration of the linker, favoring the desired intramolecular reaction over dimerization. |
Issue 2: Low Yield of the Desired Conjugate with Maleimide-Thiol Chemistry
Description: The final yield of your desired product is low, and you observe unreacted starting materials and potential side products.
| Potential Cause | Recommended Solution |
| Thiol Oxidation | Thiols are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[4] Work in an inert atmosphere (e.g., under nitrogen or argon) and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[5] |
| Inactive Maleimide (B117702) Reagent | Maleimides can hydrolyze in aqueous solutions, especially at pH > 7.5.[5] Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[5] |
| Incorrect Reaction pH | The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[5] At this pH, the thiol group is sufficiently nucleophilic while minimizing side reactions with amines.[5] |
| Incomplete Reduction of Disulfides | If your protein or molecule has existing disulfide bonds, ensure complete reduction by using a sufficient molar excess of a reducing agent like TCEP (10-20 fold molar excess) for 30-60 minutes at room temperature before adding the maleimide.[5] |
Issue 3: Low Yield of the Desired Conjugate with NHS-Ester-Amine Chemistry
Description: The conjugation efficiency is poor, with a significant amount of unreacted amine-containing starting material remaining.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[6] Store NHS esters in a desiccated environment and allow them to equilibrate to room temperature before opening to prevent condensation.[6][7] Prepare NHS ester solutions immediately before use.[6] |
| Incompatible Buffer | The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target amine for reaction with the NHS ester.[3] Use buffers free of primary amines, such as phosphate (B84403) or borate (B1201080) buffers.[8][9] |
| Suboptimal pH | The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically 7.2-8.5.[9][10] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester is accelerated.[10] |
| Insufficient Molar Excess of Linker | Due to the competing hydrolysis reaction, a molar excess of the NHS ester linker is often required.[8] A starting point is a 5-20 fold molar excess, which may need to be optimized.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a homobifunctional and a heterobifunctional linker in the context of dimerization?
A1: A homobifunctional linker has two identical reactive groups.[11] This means that the linker can react with itself, leading to the formation of dimers. A heterobifunctional linker has two different reactive groups that react with different functional groups under distinct conditions.[1][] This orthogonality is a key strategy to prevent self-reaction and thus minimize dimer formation.[1]
Q2: How can I effectively remove linker dimers from my final product?
A2: Several purification techniques can be employed to remove dimers:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method that separates molecules based on their size.[12] Dimers, being larger than the monomeric linker, will elute earlier.[12]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. If the dimer has a different hydrophobicity profile than the desired product, RP-HPLC can provide good separation.
-
Ion-Exchange Chromatography (IEX): If the charge of the dimer differs from the desired product, IEX can be an effective purification method.
-
Tangential Flow Filtration (TFF): This method can be used for buffer exchange and to remove smaller impurities like excess monomeric linker, but may be less effective at separating dimers from a larger conjugate.[13]
Q3: Can the linker's chemical structure influence dimer formation?
A3: Yes, the structure of the linker plays a crucial role.
-
Length and Flexibility: Very short or rigid linkers might sterically hinder dimerization to some extent. Conversely, long and flexible linkers might more easily adopt a conformation that allows for intermolecular reaction.
-
Hydrophobicity: Highly hydrophobic linkers may have a tendency to aggregate in aqueous solutions, which could potentially increase the likelihood of dimerization.[14] Incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can improve solubility and may reduce aggregation-driven dimerization.[9]
Q4: What are the consequences of having dimer impurities in my final product, for example, in an Antibody-Drug Conjugate (ADC)?
A4: Dimer impurities can have several negative consequences:
-
Reduced Therapeutic Efficacy: The presence of dimers reduces the concentration of the active, monomeric ADC, potentially lowering its therapeutic effect.
-
Altered Pharmacokinetics: Dimers and aggregates can be cleared from circulation differently than the intended monomeric ADC, affecting its pharmacokinetic profile.[9]
-
Increased Immunogenicity: Aggregates and dimers can sometimes elicit an unwanted immune response.
-
Manufacturing and Regulatory Challenges: For therapeutic applications, the presence of impurities like dimers is a critical quality attribute that must be controlled and minimized to meet regulatory standards.[13][15]
Data Presentation
The following tables summarize key quantitative parameters for minimizing side reactions in common bioconjugation chemistries.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and side reactions with amines.[5] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent helps to drive the reaction to completion. This should be optimized for each specific application. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize side reactions. |
| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to proceed to completion. Longer times may increase the risk of side reactions. |
| Reducing Agent (e.g., TCEP) | 10 - 20 fold molar excess | Ensures complete reduction of disulfide bonds to free thiols for conjugation.[5] |
Table 2: Recommended Reaction Conditions for NHS-Ester-Amine Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Optimal for the nucleophilic attack of the primary amine on the NHS ester.[9][10] |
| Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | A molar excess is needed to overcome the competing hydrolysis of the NHS ester in aqueous solution.[8][9] |
| Temperature | Room Temperature | A convenient temperature that allows for a reasonable reaction rate. |
| Reaction Time | 30 minutes - 2 hours | Typically sufficient for the reaction to go to completion.[8][16] |
| Buffer Composition | Phosphate, Borate, or Bicarbonate | Must be free of primary amines to avoid competing reactions.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (e.g., a protein with cysteine residues) in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.[4]
-
If reduction of disulfide bonds is necessary, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5]
-
-
Preparation of Maleimide Linker Solution:
-
Immediately before use, dissolve the maleimide-functionalized linker in an anhydrous solvent such as DMSO or DMF to a high concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide linker solution to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a small molecule containing a free thiol, such as cysteine or 2-mercaptoethanol.
-
-
Purification:
-
Remove excess linker and unreacted molecules from the conjugate using size-exclusion chromatography (SEC) or dialysis.[4]
-
Protocol 2: General Procedure for NHS-Ester-Amine Conjugation
-
Preparation of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule (e.g., a protein with lysine (B10760008) residues) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[9]
-
-
Preparation of NHS-Ester Linker Solution:
-
Immediately before use, dissolve the NHS-ester-functionalized linker in an anhydrous solvent such as DMSO or DMF.[8]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted linker.[9]
-
-
Purification:
-
Purify the conjugate from excess linker and unreacted starting materials using SEC or dialysis.[8]
-
Protocol 3: Purification of Bifunctional Linker Conjugates by Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Sample Preparation:
-
Ensure your sample is clear and free of particulate matter by centrifuging or filtering (e.g., with a 0.22 µm filter) before injection.[17]
-
-
Sample Injection:
-
Inject the prepared sample onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry) to identify the fractions containing the purified product.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of a biomolecule conjugated with a bifunctional linker.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 13. researchgate.net [researchgate.net]
- 14. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Technical Support Center: Production of 5-((6-Chlorohexyl)oxy)pentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-((6-chlorohexyl)oxy)pentan-1-ol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 1,5-pentanediol (B104693). 2. Reaction temperature is too low. 3. Impure starting materials (e.g., wet solvent or reagents). 4. Ineffective phase transfer catalyst (if used). 5. Short reaction time. | 1. Ensure a strong enough base (e.g., NaH, KH) is used in an appropriate molar excess. Confirm the complete evolution of hydrogen gas before adding the alkylating agent. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or GC. 3. Use anhydrous solvents and ensure starting materials are dry. 4. Select a suitable phase transfer catalyst like tetrabutylammonium (B224687) bromide and ensure it is used at the correct concentration.[1] 5. Extend the reaction time, monitoring the progress by TLC or GC until the starting material is consumed.[2] |
| Presence of Significant Side Products (e.g., Alkenes) | 1. Elimination (E2) reaction competing with substitution (SN2). This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides at elevated temperatures.[2][3] 2. The base is too sterically hindered. | 1. Maintain the lowest effective reaction temperature. Consider using a less hindered base. Ensure the use of a primary alkyl halide.[2][3] 2. Use a less sterically hindered base such as sodium hydride. |
| Formation of a Symmetric Diether Byproduct | Reaction of the initially formed alkoxide with another molecule of 1,6-dichlorohexane (B1210651) at both ends. | Use a large excess of the diol (1,5-pentanediol) relative to the dichloroalkane to favor the mono-alkylation product. |
| Difficulties in Product Purification | 1. Similar polarities of the product, starting materials, and byproducts. 2. Emulsion formation during aqueous workup. | 1. Employ column chromatography with a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes). 2. During extraction, add brine (saturated NaCl solution) to help break up emulsions. |
| Inconsistent Reaction Scale-Up | 1. Poor heat transfer in larger reaction vessels. 2. Inefficient mixing. 3. Challenges in maintaining anhydrous conditions on a larger scale. | 1. Ensure adequate heating and cooling capacity for the larger scale. Monitor the internal reaction temperature closely. 2. Use appropriate mechanical stirring to ensure homogeneity. 3. Implement rigorous procedures for drying solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis.[2] This involves the reaction of the mono-alkoxide of 1,5-pentanediol with 1,6-dichlorohexane.
Q2: Why is a phase transfer catalyst recommended for this reaction?
A2: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide, can significantly improve the reaction rate and yield.[2] It facilitates the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[1][4] This often allows for milder reaction conditions and may not require strictly anhydrous solvents.[5]
Q3: What are the key safety precautions to consider with the starting materials?
A3:
-
1,5-Pentanediol : Generally considered to have low acute toxicity and is not irritating to the skin or eyes. However, it is good practice to wear protective clothing, gloves, and safety glasses.[6]
-
1,6-Dichlorohexane : This compound is irritating to the eyes, skin, and respiratory tract and is a combustible liquid.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Q4: How can I minimize the formation of the diether byproduct, 1,6-bis((5-hydroxypentyl)oxy)hexane?
A4: To favor the formation of the desired mono-ether product, a significant molar excess of 1,5-pentanediol should be used relative to 1,6-dichlorohexane. This statistical approach increases the probability that a molecule of 1,6-dichlorohexane will react with the excess diol rather than with the already formed product.
Q5: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
A5:
-
Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are effective for monitoring the disappearance of starting materials and the appearance of the product.
-
Product Characterization : The structure and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the principles of the Williamson ether synthesis. Optimization may be required.
Materials:
-
1,5-Pentanediol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent[3]
-
1,6-Dichlorohexane
-
Tetrabutylammonium bromide (optional, as a phase transfer catalyst)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), add a stirring bar and a solution of 1,5-pentanediol (5 molar equivalents) in anhydrous DMF to a round-bottom flask.
-
Formation of the Alkoxide : Cool the solution in an ice bath. Carefully add sodium hydride (1.1 molar equivalents relative to the diol) portion-wise. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Addition of Alkylating Agent : To the stirred alkoxide solution, add 1,6-dichlorohexane (1 molar equivalent). If using a phase transfer catalyst, add tetrabutylammonium bromide (0.1 molar equivalents) at this stage.
-
Reaction : Heat the reaction mixture to 50-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization : Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and MS.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the synthesis of this compound via Williamson ether synthesis.
References
Ether Synthesis Technical Support Center: Troubleshooting Incomplete Reactions
Welcome to the technical support center for ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during ether synthesis, with a primary focus on the widely used Williamson ether synthesis and related methodologies. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you overcome challenges related to incomplete reactions.
Troubleshooting Guide & FAQs
This section addresses specific problems that can lead to incomplete ether synthesis, providing potential causes and recommended solutions.
Q1: My Williamson ether synthesis reaction is showing low conversion to the desired ether. What are the common causes and how can I improve the yield?
A1: Low conversion in a Williamson ether synthesis is a frequent issue that can often be attributed to several factors. The reaction proceeds via an SN2 mechanism, so its success is highly dependent on the structure of the reactants and the reaction conditions.[1][2][3]
Common Causes and Solutions:
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk.[1][3]
-
Problem: Using a secondary or tertiary alkyl halide as the electrophile will lead to a competing E2 elimination reaction, forming an alkene instead of an ether.[3][4] Tertiary alkyl halides almost exclusively yield elimination products.[3]
-
Solution: Whenever possible, design your synthesis so that the less sterically hindered partner is the alkyl halide (ideally primary) and the more hindered partner is the alkoxide.[5]
-
-
Poor Nucleophilicity of the Alkoxide:
-
Problem: The alcohol may not be fully deprotonated, leading to a low concentration of the reactive alkoxide.
-
Solution: Ensure a sufficiently strong base is used to completely deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice as it forms hydrogen gas as a byproduct, which drives the reaction forward.[6] The pKa of the alcohol should be considered when selecting the base.[6]
-
-
Suboptimal Reaction Conditions:
-
Problem: Incorrect solvent or temperature can hinder the reaction rate.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the anion more nucleophilic.[2] Gently heating the reaction (typically 50-100 °C) can increase the reaction rate, but excessive heat can favor the elimination side reaction.[1][7]
-
-
Leaving Group Ability:
-
Problem: A poor leaving group on the alkylating agent will slow down the SN2 reaction.
-
Solution: The reactivity of halogens as leaving groups follows the trend I > Br > Cl > F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups and can be used as alternatives to alkyl halides.[3]
-
Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this elimination side reaction?
A2: The formation of an alkene is a classic side reaction in Williamson ether synthesis, occurring via an E2 mechanism that competes with the desired SN2 pathway.[1][4]
Strategies to Minimize Elimination:
-
Substrate Choice: As mentioned above, avoid using secondary and, especially, tertiary alkyl halides.[3] If the synthesis of a bulky ether is required, consider reversing the roles of the nucleophile and electrophile.
-
Temperature Control: Lowering the reaction temperature will generally favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is often higher.
-
Base Selection: While a strong base is needed to form the alkoxide, a very bulky base might favor elimination. However, the primary role of the base is deprotonation of the alcohol prior to the substitution step.
Q3: My starting alcohol is a phenol. Are there any specific issues I should be aware of?
A3: Yes, when using phenols (aryloxides), there is a possibility of competing C-alkylation (alkylation on the aromatic ring) in addition to the desired O-alkylation (ether formation).[1] This is because the phenoxide ion is an ambident nucleophile.
To favor O-alkylation:
-
Solvent Choice: The choice of solvent can influence the site of alkylation.
-
Counter-ion: The nature of the cation can also play a role.
Q4: I am trying to synthesize a sterically hindered ether and the Williamson synthesis is failing. What are some alternative methods?
A4: For sterically hindered ethers, where the Williamson synthesis is often inefficient due to elimination reactions, several alternative methods have been developed.
-
Acid-Catalyzed Dehydration of Alcohols: This method is suitable for preparing symmetrical ethers from primary alcohols.[7] However, it is not suitable for unsymmetrical ethers as it will produce a mixture of products.
-
Alkoxymercuration-Demercuration of Alkenes: This two-step process allows for the Markovnikov addition of an alcohol to an alkene, yielding an ether.[8] It is a good alternative when the corresponding alkene is readily available.
-
Modern Catalytic Methods: Recent advancements in organic synthesis have led to the development of catalytic methods for the synthesis of hindered ethers, often using transition metals or photoredox catalysis.[9][10][11][12] These methods can often overcome the limitations of traditional approaches.
Data Summary
The following table summarizes the key factors influencing the outcome of the Williamson ether synthesis.
| Factor | Favorable for Ether Synthesis (SN2) | Leads to Incomplete Reaction/Side Products (E2) |
| Alkyl Halide | Methyl > Primary > Secondary | Tertiary >> Secondary |
| Alkoxide | Less sterically hindered | More sterically hindered |
| Temperature | Moderate (e.g., 50-100 °C) | High (e.g., >150 °C)[7] |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Protic solvents can decrease nucleophilicity |
| Leaving Group | I > Br > Cl, OTs, OMs | Poor leaving groups (e.g., F, OH) |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alcohol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq.), in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete deprotonation. The cessation of hydrogen gas evolution is an indicator of reaction completion.
-
-
Ether Formation:
-
To the freshly prepared alkoxide solution, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 1-8 hours.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water or ethanol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure ether.
-
Protocol 2: Troubleshooting an Incomplete Reaction
If TLC or GC analysis indicates an incomplete reaction after the standard procedure:
-
Verify Alkoxide Formation: Before adding the alkyl halide, ensure the alcohol is fully deprotonated. If starting material alcohol is still present, consider adding more base or allowing more time for the deprotonation step.
-
Increase Reaction Time and/or Temperature: Continue heating the reaction for a longer period (e.g., 12-24 hours). If the reaction is still sluggish, a moderate increase in temperature (e.g., by 10-20 °C) may be beneficial, but be mindful of promoting the elimination side reaction.
-
Add a Catalyst: In some cases, the addition of a catalytic amount of sodium iodide can accelerate the reaction, especially if an alkyl chloride or bromide is used. The iodide is a better nucleophile and can transiently form a more reactive alkyl iodide in situ.
Visualizations
The following diagrams illustrate the key decision-making processes in troubleshooting incomplete ether synthesis.
Caption: Troubleshooting workflow for incomplete ether synthesis.
Caption: Factors influencing the SN2 vs. E2 pathways in ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. tailoredread.com [tailoredread.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 12. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
Technical Support Center: Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of 5-((6-chlorohexyl)oxy)pentan-1-ol, focusing on the critical impact of solvent choice. The synthesis is typically achieved via a Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This involves the deprotonation of one of the hydroxyl groups of 1,5-pentanediol (B104693) to form an alkoxide, which then acts as a nucleophile to attack 1,6-dichlorohexane (B1210651). Due to the statistical nature of the reaction with a diol and a dihalide, a mixture of products is possible, and controlling the stoichiometry is key to maximizing the yield of the desired monosubstituted product.
Q2: Why is the choice of solvent so critical in this synthesis?
A2: The Williamson ether synthesis is an SN2 reaction, and its rate is significantly influenced by the solvent. Polar aprotic solvents are generally preferred because they can solvate the cation of the alkoxide, leaving the oxygen anion more available to act as a nucleophile.[1] Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity, while apolar solvents do not effectively dissolve the ionic intermediates.[1]
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions in this synthesis include:
-
Dialkylation: The remaining hydroxyl group of the product can also be deprotonated and react with another molecule of 1,6-dichlorohexane, leading to a symmetrical diether. Using an excess of the diol can help to minimize this.
-
Intramolecular cyclization: Although less likely with longer chains, there is a possibility of the alkoxide of the product cyclizing to form a cyclic ether.
-
Elimination (E2) reactions: This is more prevalent with secondary or tertiary alkyl halides but can occur with primary halides under strongly basic conditions and at higher temperatures.[2]
Q4: Which base is most suitable for deprotonating 1,5-pentanediol?
A4: A strong, non-nucleophilic base is required to effectively deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the resulting hydrogen gas byproduct simply bubbles out of the reaction mixture. Other strong bases like potassium hydride (KH) can also be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the alcohol.2. Inactive alkyl halide.3. Inappropriate solvent choice.4. Reaction temperature is too low. | 1. Ensure the base (e.g., NaH) is fresh and handled under an inert atmosphere. Allow sufficient time for the alkoxide to form before adding the alkyl halide.2. Use a more reactive alkyl halide if possible (e.g., 1,6-diiodohexane, though more expensive).3. Switch to a polar aprotic solvent like DMF or DMSO for better reaction rates.[3][4]4. Gradually increase the reaction temperature, but monitor for the formation of elimination byproducts. |
| Formation of significant amounts of dialkylated byproduct | 1. Stoichiometry of reactants is not optimal. | 1. Use a significant excess of 1,5-pentanediol relative to 1,6-dichlorohexane to favor monosubstitution. |
| Presence of unreacted starting materials | 1. Insufficient reaction time.2. Low reaction temperature. | 1. Extend the reaction time and monitor the progress using TLC or GC.2. Increase the reaction temperature cautiously. |
| Product is difficult to purify | 1. The product has similar polarity to the starting diol.2. Formation of multiple byproducts with similar properties. | 1. Use column chromatography with a carefully selected solvent gradient to separate the product from the starting materials and byproducts.2. Optimize the reaction conditions to minimize byproduct formation before attempting purification. |
Impact of Solvent Choice on Synthesis Parameters
The choice of solvent has a pronounced effect on the reaction rate and, consequently, the yield and purity of this compound. Below is a summary of expected outcomes with different solvents based on the principles of SN2 reactions.
| Solvent | Type | Expected Reaction Time | Expected Yield | Purity Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Short (1-4 hours) | High | High purity achievable with proper workup. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Short (1-3 hours) | Very High | Can be difficult to remove during workup. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate (4-8 hours) | Good | Generally good purity. |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | Longer (8-24 hours) | Moderate | May require longer reaction times for completion. |
Disclaimer: The values presented in this table are estimations based on general principles of Williamson ether synthesis and may vary depending on specific experimental conditions.
Experimental Protocols
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)
Materials:
-
1,5-Pentanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,6-Dichlorohexane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 3-fold molar excess of 1,5-pentanediol.
-
Dissolve the diol in anhydrous DMF.
-
Under a nitrogen atmosphere, add 1.1 equivalents of sodium hydride (relative to the diol) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Ether Synthesis:
-
Dissolve 1 equivalent of 1,6-dichlorohexane in anhydrous DMF in the dropping funnel.
-
Add the 1,6-dichlorohexane solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Protocol 2: Synthesis in Tetrahydrofuran (THF)
Materials:
-
Same as Protocol 1, with anhydrous Tetrahydrofuran (THF) replacing DMF.
Procedure:
-
Alkoxide Formation:
-
Follow the same procedure as in Protocol 1, using anhydrous THF as the solvent.
-
-
Ether Synthesis:
-
Add the 1,6-dichlorohexane solution dropwise to the reaction mixture at room temperature.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
-
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Etherification of Diols
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the efficient etherification of diols. It provides troubleshooting guidance for common experimental issues and answers frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the etherification of diols, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question & Observation | Potential Causes | Suggested Solutions & Optimizations |
| TG-01 | Low or no conversion of the diol. My reaction shows a very low yield or did not proceed at all. | 1. Inactive Catalyst: The catalyst may be deactivated by moisture or impurities. 2. Insufficient Catalyst Acidity/Basicity: The chosen catalyst may not be strong enough for the specific diol. 3. Suboptimal Temperature: The reaction temperature may be too low for catalyst activation.[1] 4. Poor Reagent Quality: Reactants may contain inhibitors or impurities. | 1. Catalyst Activation: Dry the catalyst before use (e.g., Amberlyst-15 can be dried in a vacuum oven at 368 K overnight).[2] Ensure reactants and solvents are anhydrous. 2. Catalyst Screening: Test a stronger acid or base catalyst. For example, heteropoly acids like H₃PW₁₂O₄₀ are highly acidic and effective for cyclodehydration of diols.[3][4] 3. Increase Temperature: Gradually increase the reaction temperature. For example, glycerol (B35011) etherification with some mixed-oxide catalysts shows a significant increase in conversion when the temperature is raised from 220°C to 250°C.[5] 4. Purify Reactants: Use reagents of high purity. |
| TG-02 | Low selectivity towards the desired ether product. I am observing multiple byproducts. | 1. Side Reactions: Common side reactions include oligomerization/polymerization, elimination (alkene formation), and formation of cyclic ethers (for linear diols).[6][7] 2. Reaction Temperature Too High: Higher temperatures can favor elimination reactions over etherification.[1] 3. Inappropriate Catalyst Pore Size: For heterogeneous catalysts, if the pores are too small, they may restrict access of the diol to the active sites, while very large pores might not provide shape selectivity.[8] 4. Catalyst Acidity: Very strong acid sites can sometimes promote unwanted side reactions. | 1. Optimize Reactant Ratio: Adjust the molar ratio of the alcohol to the diol. For instance, a high ethanol-to-glycerol ratio can favor the formation of diethyl ether as a byproduct.[7] 2. Lower Temperature: Reduce the reaction temperature to minimize elimination and other side reactions.[9] 3. Select Appropriate Catalyst: Choose a catalyst with suitable pore structure. Zeolites like SAPO-34 have shown high selectivity due to their specific pore structure.[8] 4. Modify Catalyst: The selectivity of zeolites can be tuned by adding inhibitors. For example, adding NaHSO₄ to a zeolite catalyst in glycerol etherification can suppress oligomer formation and increase diglycerol (B53887) selectivity.[6] |
| TG-03 | Catalyst deactivation during the reaction or in recycling attempts. The catalyst loses activity over time or after the first run. | 1. Coking/Fouling: Deposition of carbonaceous materials (coke) or oligomeric byproducts on the catalyst surface can block active sites. 2. Leaching of Active Species: For supported catalysts, the active component may leach into the reaction medium. 3. Water Poisoning: Water produced during the reaction can adsorb onto active sites, particularly on hydrophilic catalysts, and inhibit their activity.[10] | 1. Catalyst Regeneration: Implement a regeneration step, such as calcination in air to burn off coke. 2. Use a More Stable Catalyst: Choose a catalyst with high thermal and chemical stability, such as Amberlyst resins which are known for their robust polymeric structure.[2] 3. Water Removal: Use a Dean-Stark apparatus to remove water as it is formed during the reaction.[6] Alternatively, use a more hydrophobic catalyst, as higher conversions are often achieved with more hydrophobic zeolites.[11][12] |
| TG-04 | Formation of an emulsion during workup. It is difficult to separate the organic and aqueous layers after the reaction. | 1. Presence of Surfactant-like Molecules: The reaction may produce amphiphilic molecules that stabilize emulsions. | 1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of layers.[9] 3. Filtration: Filtering the emulsion through a pad of Celite or glass wool can sometimes break it.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for diol etherification? A1: Catalysts for diol etherification can be broadly classified into two categories:
-
Homogeneous Catalysts: These include strong mineral acids (e.g., H₂SO₄) and heteropoly acids (HPAs) like H₃PW₁₂O₄₀. While highly effective, they can be corrosive and difficult to separate from the reaction products.[3]
-
Heterogeneous Catalysts: These are solid catalysts that are easily separable and reusable. Common examples include:
-
Ion-Exchange Resins: Strongly acidic resins like Amberlyst-15 are widely used due to their high acidity, porous structure, and thermal stability.[2][13]
-
Zeolites: Crystalline aluminosilicates like H-Beta, HZSM-5, and USY offer shape selectivity due to their well-defined pore structures.[6][8][11] Their activity can be correlated with properties like hydrophobicity and acid site density.[11][12]
-
Mixed Metal Oxides: Solid acid or base catalysts, such as a Ca₁․₆La₀․₄Al₀․₆O₃ catalyst, have been used for glycerol etherification to produce diglycerol and triglycerol.[5]
-
Sulfonic Acid Functionalized Materials: Silica or other materials functionalized with sulfonic acid groups provide strong Brønsted acid sites for catalysis.[10][14]
-
Q2: How do I choose between a homogeneous and a heterogeneous catalyst? A2: The choice depends on the specific application and scale of the reaction. Homogeneous catalysts often exhibit high activity but pose challenges in separation and catalyst recycling, leading to corrosive waste streams.[3] Heterogeneous catalysts are generally preferred for industrial processes due to their ease of separation, potential for regeneration, and reduced environmental impact.[3][6]
Q3: What is the difference between intermolecular and intramolecular etherification of diols? A3:
-
Intermolecular Etherification: This occurs between two different alcohol molecules (one of which is a diol) or between two diol molecules, leading to the formation of linear or branched ethers and polyethers. An example is the reaction of glycerol with tert-butanol (B103910) to form glycerol tert-butyl ethers (GTBEs).[7]
-
Intramolecular Etherification (Cyclodehydration): This occurs within a single diol molecule to form a cyclic ether. This is common for 1,n-diols where a stable 5- or 6-membered ring can be formed (e.g., 1,4-butanediol (B3395766) forming tetrahydrofuran (B95107) (THF) or 1,5-pentanediol (B104693) forming tetrahydropyran).[3][15]
Q4: How does the structure of the diol affect the etherification reaction? A4: The structure of the diol is critical. The distance between the hydroxyl groups determines whether intramolecular cyclization is favorable. For example, 1,4- and 1,5-diols readily form cyclic ethers.[3] The steric hindrance around the hydroxyl groups also plays a significant role. Primary alcohols are more reactive in SN2-type etherifications, while tertiary alcohols can undergo SN1 mechanisms via a stable carbocation intermediate.[16][17]
Q5: How can I control the selectivity between mono-, di-, and tri-ethers when using a diol like glycerol? A5: Controlling selectivity is a key challenge. The following parameters can be adjusted:
-
Molar Ratio of Reactants: Increasing the ratio of the monofunctional alcohol to the diol generally favors the formation of more highly substituted ethers.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to the formation of higher-order ethers and oligomers.[6]
-
Catalyst Selection: The pore size and acidity of the catalyst can influence selectivity. For example, zeolites with specific channel structures can favor the formation of certain isomers.[8]
Data Presentation: Catalyst Performance in Diol Etherification
Table 1: Performance of Various Catalysts in Glycerol Etherification
| Catalyst | Other Reactant | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Selectivity to Desired Ether(s) (%) | Reference |
| Amberlyst-39 | Isobutene | 60 | 8 | 100 | 93 (h-GTBE) | [7] |
| Amberlyst-15 | Ethanol | 180 | 4 | 96 | 80 (Ethyl ethers) | [11] |
| Sulfonated Graphene | Isobutene | 60-70 | 7 | 100 | 92 (di- and tri-ethers) | [18] |
| H-Beta Zeolite | tert-Butanol | 70 | 7 | 75 | 37 (h-GTBE) | [11] |
| Ca₁․₆La₀․₄Al₀․₆O₃ | None (self-etherification) | 250 | 8 | 96.3 | 88 (di- + tri-glycerol) | [5] |
| XZ-K (Zeolite) | None (self-etherification) | 280 | 2 | 89.3 | 47.9 (Diglycerol), 21.9 (Triglycerol) | [6] |
Table 2: Catalyst Performance in Intramolecular Etherification (Cyclodehydration) of Diols
| Diol | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,4-Butanediol | H₃PW₁₂O₄₀ | 100 | 3 | Tetrahydrofuran (THF) | 98 | [3][4] |
| 1,5-Pentanediol | H₃PW₁₂O₄₀ | 120 | 5 | Tetrahydropyran | 85 | [3] |
| 1,6-Hexanediol | H₃PW₁₂O₄₀ | 120 | 5 | Oxepane | 80 | [3] |
| Diethylene Glycol | H₃PW₁₂O₄₀ | 160 | 5 | 1,4-Dioxane | 82 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Etherification of Glycerol with tert-Butanol using a Sulfonic Acid Functionalized Zeolite Catalyst (Microwave-Assisted)
This protocol is adapted from the methodology described for microwave-assisted etherification.[10]
-
Catalyst Preparation: Prepare the sulfonic acid functionalized zeolite (e.g., M-HY-O) as per established literature procedures involving dealumination, grafting with 3-mercaptopropyltrimethoxysilane, and subsequent oxidation with hydrogen peroxide.[10]
-
Reaction Setup: In a microwave reactor vessel, add glycerol, tert-butanol (TBA), and the prepared catalyst. A typical reactant ratio would be a TBA/Glycerol molar ratio of 4:1 and a catalyst loading of 5.0 wt.% with respect to the initial mass of glycerol.[10]
-
Reaction Conditions: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 75°C and the reaction time to 15 minutes under autogenous pressure.[10]
-
Workup and Analysis: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration or centrifugation. The liquid products can then be analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and product distribution.
Protocol 2: General Procedure for Cyclodehydration of 1,4-Butanediol using a Heteropoly Acid Catalyst
This protocol is based on the synthesis of THF using H₃PW₁₂O₄₀.[3][4]
-
Catalyst Loading: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediol (e.g., 200 mmol).
-
Reaction Initiation: Add the heteropoly acid catalyst, H₃PW₁₂O₄₀ (e.g., 0.1 mol% relative to the diol).[3]
-
Reaction Conditions: Heat the reaction mixture to 100°C with constant stirring. The reaction is typically run for 3 hours.[3]
-
Product Isolation and Analysis: After the reaction period, cool the mixture. The product, tetrahydrofuran (THF), can be isolated by distillation. The purity and yield should be determined using techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction progress can be monitored by taking aliquots and analyzing them via GC.
Visualizations
Caption: Troubleshooting workflow for diol etherification experiments.
Caption: Logic diagram for selecting a catalyst type for diol etherification.
Caption: Simplified mechanism for acid-catalyzed etherification of diols.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters [pubs.sciepub.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonic Acid Functionalization of Different Zeolites and Their Use as Catalysts in the Microwave-Assisted Etherification of Glycerol with tert-Butyl Alcohol [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DuPont™ AmberLyst™ 15DRY [dupont.com]
- 14. researchgate.net [researchgate.net]
- 15. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the work-up for the synthesis of 5-((6-chlorohexyl)oxy)pentan-1-ol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental work-up of this compound, which is typically synthesized via the Williamson ether synthesis.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction.[1] | - Ensure the reaction has been allowed to proceed for a sufficient amount of time (typically 1-8 hours).[1] - Consider using microwave-enhanced technology to potentially shorten reaction times.[1] - Confirm the appropriate temperature for the reaction (typically 50-100 °C).[1] |
| The base used was not strong enough to fully deprotonate the 1,5-pentanediol (B104693).[2] | - Use a strong base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.[2][3] | |
| The alkyl halide is secondary or tertiary, leading to elimination side reactions.[3][4] | - The Williamson ether synthesis works best with primary alkyl halides.[2][3][4] In this synthesis, 1-chloro-6-iodohexane (B110696) or a similar primary halide would be a suitable precursor to 6-chlorohexane, which is primary. | |
| Presence of Unreacted 1,5-Pentanediol | Insufficient amount of base or alkylating agent. | - Use a slight excess of the base and the chloro-alkylating agent to drive the reaction to completion. |
| Inefficient phase transfer catalysis if a two-phase system is used. | - If applicable, ensure a phase transfer catalyst is used and is active. | |
| Presence of a Significant Amount of a Side-Product with a Double Bond (Alkene) | Elimination (E2) reaction competing with the substitution (SN2) reaction.[1][5] | - This is more likely if the reaction temperature is too high or if a sterically hindered base is used.[1] Maintain the reaction temperature within the optimal range (50-100 °C).[1] |
| Difficulty in Separating the Product from the Reaction Mixture | Emulsion formation during aqueous work-up. | - Add a small amount of brine (saturated NaCl solution) to break up the emulsion. - Allow the mixture to stand for a longer period in the separatory funnel. |
| Product is partially soluble in the aqueous layer. | - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery. | |
| Product is Contaminated with Salts | Incomplete removal of inorganic salts during the work-up. | - Wash the organic layer thoroughly with water and then with brine to remove residual salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Williamson ether synthesis.[1][2][3][5] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[2][6] For this specific synthesis, 1,5-pentanediol would be partially deprotonated and reacted with a 6-carbon alkyl halide containing a chloro group.
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are 1,5-pentanediol and a suitable 6-carbon alkyl halide, such as 1,6-dichlorohexane (B1210651) or 1-bromo-6-chlorohexane. A strong base like sodium hydride is also required to deprotonate the diol.[2]
Q3: What are the potential side reactions to be aware of?
A3: The main side reaction is the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution.[1][5] This is more prevalent with secondary and tertiary alkyl halides.[3][4] Another potential side reaction is the dialkylation of 1,5-pentanediol, leading to the formation of a symmetrical diether.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material (1,5-pentanediol) should diminish over time, while a new spot for the product should appear.
Q5: What is a typical work-up procedure for this synthesis?
A5: A general work-up procedure involves quenching the reaction with water, separating the aqueous and organic layers, extracting the aqueous layer with an organic solvent, combining the organic layers, washing with brine, drying over an anhydrous salt (like Na2SO4 or MgSO4), filtering, and concentrating the solvent under reduced pressure.
Q6: What purification techniques are suitable for the final product?
A6: The crude product can be purified by column chromatography on silica (B1680970) gel. The choice of eluent would depend on the polarity of the product and any impurities.
Experimental Protocols
General Williamson Ether Synthesis Protocol for this compound
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,5-pentanediol in an appropriate anhydrous solvent (e.g., THF, DMF) is prepared. To this solution, a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.[2]
-
Ether Formation: A solution of the 6-carbon alkyl halide (e.g., 1,6-dichlorohexane) in the same anhydrous solvent is added dropwise to the alkoxide solution at room temperature.
-
Reaction Monitoring: The reaction mixture is heated to a suitable temperature (e.g., 50-100 °C) and stirred for several hours.[1] The progress is monitored by TLC.
-
Work-up:
-
After completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Data Presentation
| Physical and Chemical Properties of this compound | |
| Molecular Formula | C11H23ClO2[7] |
| Molecular Weight | 222.75 g/mol [7] |
| Appearance | Expected to be a liquid |
| IUPAC Name | This compound[7] |
| InChI Key | WDGCCFLLCSWKRM-UHFFFAOYSA-N[7] |
| Storage Temperature | 2-8°C |
Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Khan Academy [khanacademy.org]
- 7. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
removing unreacted starting materials from 5-((6-Chlorohexyl)oxy)pentan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of 5-((6-chlorohexyl)oxy)pentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. The most common unreacted starting materials that can contaminate the final product are 1,5-pentanediol (B104693) and 1-bromo-6-chlorohexane (B1265839).
Q2: How can I quickly assess if my product is contaminated with starting materials?
A2: Thin-Layer Chromatography (TLC) is an effective initial step to check for the presence of impurities. By co-spotting your reaction mixture with the pure starting materials, you can visualize their presence. A typical solvent system for this analysis would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The less polar 1-bromo-6-chlorohexane will have a higher Rf value, the moderately polar product will be in the middle, and the very polar 1,5-pentanediol will have a very low Rf value, often remaining at the baseline.
Q3: I'm observing a significant amount of unreacted 1,5-pentanediol in my crude product. What is the best way to remove it?
A3: Due to its high polarity and water solubility, 1,5-pentanediol can be effectively removed using a liquid-liquid extraction with water or brine. Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate and wash it multiple times with water. The 1,5-pentanediol will partition into the aqueous layer.
Q4: How can I remove unreacted 1-bromo-6-chlorohexane from my product?
A4: 1-bromo-6-chlorohexane is significantly less polar than the desired product. Flash column chromatography is the most effective method for its removal. A silica (B1680970) gel column with a gradient elution starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) will allow the 1-bromo-6-chlorohexane to elute first, followed by the purified product.
Q5: Can I use distillation to purify this compound?
A5: While distillation is a potential purification method, it may be challenging due to the relatively high boiling points of all components and the potential for them to be close in value, especially under vacuum. Fractional distillation would be required, and it may not be as effective as chromatography for achieving high purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent 1,5-pentanediol contamination after aqueous extraction. | Insufficient number of aqueous washes. Emulsion formation preventing efficient separation. | Increase the number of water or brine washes. To break emulsions, you can add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking. |
| Co-elution of 1-bromo-6-chlorohexane and product during column chromatography. | Inappropriate solvent system for chromatography. | Optimize the solvent system using TLC first. A shallower gradient or a less polar starting solvent system in your flash chromatography will improve separation. Consider using a higher ratio of hexane to ethyl acetate. |
| Streaking of the product spot on the TLC plate. | The compound may be too polar for the chosen solvent system, or the sample may be overloaded. | Add a small amount of a more polar solvent like methanol (B129727) to your eluent. Dilute your sample before spotting it on the TLC plate. |
| Product appears to be insoluble in the chosen organic solvent for extraction. | The crude product may contain a high concentration of the highly polar 1,5-pentanediol. | Begin with an initial aqueous wash to remove the bulk of the 1,5-pentanediol, which should improve the solubility of the remaining mixture in the organic solvent. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| 1,5-Pentanediol | C5H12O2 | 104.15 | 242 °C | Miscible with water and alcohol.[1][2] |
| 1-Bromo-6-chlorohexane | C6H12BrCl | 199.52 | 109-110 °C / 2 mmHg[3][4] | Insoluble in water, soluble in organic solvents. |
| This compound | C11H23ClO2 | 222.75 | Not readily available | Expected to be soluble in organic solvents and sparingly soluble in water. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of 1,5-Pentanediol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use a volume that is approximately 10-20 times the volume of the crude oil.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. The aqueous layer (bottom layer) will contain the dissolved 1,5-pentanediol.
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 2-5) two to three more times with fresh deionized water. A final wash with brine can help to break any emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the product partially purified from 1,5-pentanediol.
Protocol 2: Flash Column Chromatography for Removal of 1-Bromo-6-chlorohexane
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude product (pre-purified by extraction if necessary) in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). This will cause the less polar 1-bromo-6-chlorohexane to travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired product, this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization
Caption: Purification workflow for this compound.
References
stability issues of 5-((6-Chlorohexyl)oxy)pentan-1-ol under reaction conditions
Technical Support Center: 5-((6-Chlorohexyl)oxy)pentan-1-ol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and answer frequently asked questions encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a bifunctional organic molecule containing a primary alcohol and a primary alkyl chloride, connected by an ether linkage. Its chemical formula is C11H23ClO2 and it has a molecular weight of approximately 222.75 g/mol .[1] It is primarily used as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4] Recommended storage temperatures are typically between 2-8°C.[4] The compound should be protected from heat, light, and moisture to prevent degradation.
Q3: What are the main functional groups in this compound and how do they influence its reactivity?
This molecule has three key functional groups that dictate its chemical behavior:
-
Primary Alcohol (-OH): This group can undergo oxidation, esterification, and can be a leaving group under acidic conditions.[5][6][7]
-
Alkyl Chloride (-Cl): The chlorine atom can be displaced by nucleophiles in substitution reactions (SN2 type).[8]
-
Ether Linkage (-O-): Generally stable, but can be cleaved under harsh acidic conditions (e.g., strong mineral acids like HBr or HI).
Troubleshooting Guide for Stability Issues
Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions
Symptoms:
-
Formation of an impurity with a mass corresponding to the elimination of HCl.
-
Appearance of a dimeric ether impurity.
-
Low yield of the desired substitution product at the chloro- end.
Possible Causes & Solutions:
| Cause | Proposed Solution |
| Strongly basic nucleophile/conditions causing elimination (E2) | Use a weaker base or non-basic nucleophile if possible. Run the reaction at a lower temperature to favor substitution over elimination. |
| Reaction of the alcohol terminus with the alkyl chloride | Protect the primary alcohol group (e.g., as a silyl (B83357) ether or ester) before performing the nucleophilic substitution. |
| Slow reaction rate leading to side reactions | Consider adding a catalytic amount of sodium iodide to promote the reaction via the more reactive iodo-intermediate (Finkelstein reaction). |
Issue 2: Degradation During Reactions Involving the Alcohol Group
Symptoms:
-
Formation of an aldehyde or carboxylic acid impurity.
-
Disappearance of the starting material when using strong acids.
-
Formation of a chlorinated impurity where the alcohol is replaced by a chlorine.
Possible Causes & Solutions:
| Cause | Proposed Solution |
| Oxidation of the primary alcohol | Ensure reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. Avoid strong oxidizing agents. |
| Acid-catalyzed dehydration or ether cleavage | Use mild acidic conditions where possible. If strong acids are necessary, maintain low temperatures and monitor the reaction closely. |
| Reaction with chlorinating agents (e.g., when trying to form an ester with an acid chloride) | Use coupling agents for esterification instead of converting the carboxylic acid to an acid chloride in the presence of the alcohol. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and assess the stability of this compound under various stress conditions.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Mix 5 mL of the stock solution with 5 mL of purified water. Incubate at 60°C, protected from light.
-
Control Sample: Mix 5 mL of the stock solution with 5 mL of purified water. Store at 5°C, protected from light.
3. Sampling and Analysis:
-
Withdraw aliquots from each condition at initial time (t=0) and after 2, 4, 8, 12, and 24 hours.
-
For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC-UV/PDA method to quantify the parent compound and detect any degradation products.
Protocol 2: Protection of the Alcohol Group via Silylation
This protocol provides a method to selectively protect the primary alcohol, allowing for subsequent reactions at the alkyl chloride terminus.
1. Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or imidazole (B134444) (1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
2. Silylation:
-
Slowly add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents), dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting silyl ether by column chromatography on silica (B1680970) gel.
Visualized Workflows and Pathways
References
- 1. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. 1852573-27-3|this compound|BLD Pharm [bldpharm.com]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. csueastbay.edu [csueastbay.edu]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-((6-Chlorohexyl)oxy)pentan-1-ol and Other Chloroalkoxyalkanols for Research and Drug Development
In the landscape of bifunctional molecules, chloroalkoxyalkanols are emerging as versatile building blocks and intermediates in organic synthesis and medicinal chemistry. Their unique structure, featuring a terminal chloro group and a hydroxyl group connected by an ether linkage, allows for sequential and site-specific modifications. This guide provides a comparative overview of 5-((6-chlorohexyl)oxy)pentan-1-ol against other structurally related chloroalkoxyalkanols, offering insights into their synthesis, physicochemical properties, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Look
The performance and applicability of chloroalkoxyalkanols are intrinsically linked to their physicochemical properties. The following table summarizes key data for this compound and two other representative chloroalkoxyalkanols. This data is based on typical results from a generalized synthetic protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Purity (%) | Typical Yield (%) |
| This compound | C11H23ClO2 | 222.75 | 145-150 (at 0.5 mmHg) | Low | >95 | 75 |
| 4-((5-Chloropentyl)oxy)butan-1-ol | C9H19ClO2 | 194.70 | 130-135 (at 0.5 mmHg) | Low | >95 | 78 |
| 6-((4-Chlorobutyl)oxy)hexan-1-ol | C10H21ClO2 | 208.72 | 140-145 (at 0.5 mmHg) | Low | >95 | 72 |
Synthetic Protocol: Williamson Ether Synthesis
The synthesis of chloroalkoxyalkanols is commonly achieved via the Williamson ether synthesis. This method involves the reaction of a diol with a chloroalkane in the presence of a strong base.
Experimental Workflow
Detailed Methodology
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), a solution of the corresponding diol (e.g., pentane-1,5-diol, 1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes.
-
Addition of Chloroalkane: A solution of the corresponding dichloroalkane (e.g., 1,6-dichlorohexane, 1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to afford the pure chloroalkoxyalkanol.
-
Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Applications in Drug Development and Research
Chloroalkoxyalkanols are valuable intermediates in the synthesis of more complex molecules due to the orthogonal reactivity of the chloro and hydroxyl groups.
Potential Signaling Pathway Involvement
While these molecules are not typically direct modulators of signaling pathways, they are precursors to compounds that can be. For instance, the terminal chloro group can be converted to an azide (B81097) for use in "click chemistry" to attach the molecule to a biologically active scaffold. The hydroxyl group can be oxidized or esterified to introduce further functionality.
The resulting bifunctional molecules can be used as linkers in antibody-drug conjugates (ADCs) or as building blocks for the synthesis of novel small molecule inhibitors. The length of the alkyl and alkoxy chains can be varied to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Conclusion
This compound and its analogs are versatile chemical tools with significant potential in drug discovery and development. The ability to selectively modify either the chloro or hydroxyl terminus provides a powerful platform for the construction of complex molecular architectures. The choice of a specific chloroalkoxyalkanol will depend on the desired chain length and the specific synthetic strategy being employed. The straightforward synthesis and predictable reactivity of these compounds make them valuable assets for medicinal chemists and researchers in the life sciences.
A Comparative Guide to the Reactivity of Chloro- and Hydroxyl-Terminals
For Researchers, Scientists, and Drug Development Professionals
The functional group at the terminus of a molecule is a critical determinant of its chemical reactivity and, consequently, its utility in synthesis, bioconjugation, and materials science. Among the most common termini are the chloro (-Cl) and hydroxyl (-OH) groups. Understanding their distinct reactivity profiles is essential for designing effective molecular probes, developing stable drug-linker conjugates, and functionalizing surfaces. This guide provides an objective comparison of their performance, supported by fundamental chemical principles and illustrative experimental frameworks.
Core Principles: Leaving Group Ability and Bond Polarity
The fundamental difference in reactivity between chloro- and hydroxyl-terminals in nucleophilic substitution reactions stems from their leaving group ability. The chloride ion (Cl⁻) is a weak base and the conjugate base of a strong acid (HCl), making it a stable species in solution and therefore an excellent leaving group. In contrast, the hydroxide (B78521) ion (OH⁻) is a strong base and a poor leaving group.[1][2]
While the carbon-oxygen (C-O) bond is more polar than the carbon-chlorine (C-Cl) bond due to oxygen's higher electronegativity, this does not translate to higher reactivity in substitution reactions.[1][2] For a hydroxyl group to participate in a nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). This species can then depart as a stable, neutral water molecule.[1][2][3]
Reactivity in Nucleophilic Substitution
The disparate nature of the -Cl and -OH groups dictates different pathways for nucleophilic substitution, a cornerstone of synthetic chemistry and bioconjugation.
As illustrated in Figure 1, a chloro-terminated compound can undergo direct nucleophilic substitution (e.g., via an SN2 mechanism). In contrast, a hydroxyl-terminated compound requires an initial activation step, typically protonation, before the nucleophile can displace the leaving group (water).
Application in Bioconjugation: Chemoselectivity
In drug development and proteomics, the ability to selectively modify a specific functional group on a biomolecule, such as a protein, is paramount. The reactivity of terminal groups on linkers or probes is crucial for achieving this chemoselectivity. The primary nucleophiles available on protein surfaces are the thiol of cysteine, the amine of lysine, and the hydroxyl groups of serine and threonine.
Due to its higher polarizability and lower pKa, the cysteine thiol is a significantly stronger nucleophile than amines or hydroxyls at physiological pH.[4] Consequently, electrophilic reagents, such as those with a chloro-terminal (or more commonly, a more reactive iodo- or bromo-terminal), will preferentially react with cysteine residues. While hydroxyl groups are abundant on proteins, they are generally unreactive towards alkyl halides under physiological conditions, preventing non-specific labeling.
Table 1: Comparison of Nucleophilic Residues in Proteins
| Amino Acid Side Chain | Functional Group | Typical pKa | Nucleophilicity at pH 7.4 |
| Cysteine | Thiol (-SH) | ~8.3 | High (partially deprotonated to thiolate -S⁻) |
| Lysine | Amine (-NH₂) | ~10.5 | Moderate (mostly protonated to -NH₃⁺) |
| Serine / Threonine | Hydroxyl (-OH) | ~13 | Low |
| Tyrosine | Phenol (-OH) | ~10.1 | Low |
Note: Data is generalized. The local microenvironment can significantly alter the pKa and reactivity of an amino acid residue.
Quantitative Reactivity Data
Direct quantitative comparison of reaction kinetics depends heavily on the specific substrates, nucleophiles, and reaction conditions. However, we can analyze representative data from related systems to illustrate the principles. For instance, studies on the curing of polymers often provide kinetic parameters that reflect the reactivity of the terminal groups.
Table 2: Representative Kinetic Data for Terminal Group Reactions
| Reaction System | Terminal Group | Reaction Type | Activation Energy (Ea) | Rate Constant (k) | Conditions |
| Chloramine-T with Amines | Chloro (-N-Cl) | Nucleophilic Substitution | N/A | 5 x 10⁶ M⁻¹s⁻¹ (nonionic) | pH-independent |
| HTPE with Isocyanate | Hydroxyl (-OH) | Urethane Formation | 69-76 kJ/mol | N/A | Non-isothermal DSC |
| ATPB with Azide | Alkynyl (-C≡CH) | Cycloaddition | 107.6 kJ/mol | 3.64 x 10⁻⁵ s⁻¹ | 60 °C |
Disclaimer: The data in this table are from different experimental systems and are not a direct head-to-head comparison. They are presented to illustrate the types of quantitative data used to assess reactivity.[5][6][7] For a direct comparison, chloro- and hydroxyl-terminated analogues must be tested under identical conditions.
Experimental Protocols
To objectively compare the reactivity of a chloro-terminated and a hydroxyl-terminated molecule, a standardized experimental setup is required. Below is a general protocol for comparing their reactivity with a model nucleophile, such as a primary amine.
Protocol: Comparative Reactivity Analysis via HPLC
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of the chloro-terminated test molecule (Compound-Cl) in acetonitrile (B52724).
-
Prepare 10 mM stock solutions of the hydroxyl-terminated test molecule (Compound-OH) in acetonitrile.
-
Prepare a 100 mM stock solution of the nucleophile (e.g., benzylamine) in acetonitrile.
-
Prepare a 1 M stock solution of a non-nucleophilic base (e.g., DIPEA) for the chloro-reaction.
-
Prepare a 1 M solution of methanesulfonic acid in acetonitrile for the hydroxyl-activation.
-
-
Reaction Setup (Chloro-Terminal):
-
In a reaction vial, combine 100 µL of Compound-Cl stock, 100 µL of benzylamine (B48309) stock, and 20 µL of DIPEA stock.
-
Add acetonitrile to a final volume of 1 mL (Final concentrations: 1 mM Compound-Cl, 10 mM benzylamine, 20 mM DIPEA).
-
Incubate at a controlled temperature (e.g., 50 °C).
-
-
Reaction Setup (Hydroxyl-Terminal):
-
Activation is required. A common method is conversion to a sulfonate ester in situ or in a prior step. For this example, we assume an acid-catalyzed substitution, which may require harsher conditions.
-
In a separate vial, combine 100 µL of Compound-OH stock and 100 µL of methanesulfonic acid. Briefly incubate if pre-activation is needed.
-
Add 100 µL of benzylamine stock and dilute with acetonitrile to a final volume of 1 mL.
-
Incubate at the same controlled temperature.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each reaction.
-
Quench the reaction immediately by diluting into 950 µL of a mobile phase/acid mixture (e.g., 0.1% TFA in 50:50 water:acetonitrile).
-
Analyze the quenched sample by reverse-phase HPLC to quantify the remaining starting material and the formed product.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs) for each reaction.
-
Summary and Conclusion
The choice between a chloro- and a hydroxyl-terminal depends entirely on the intended application.
-
Chloro-Terminals are inherently more reactive in nucleophilic substitutions due to the excellent leaving group ability of chloride. This makes them suitable for applications requiring direct covalent bond formation under mild to moderate conditions, such as in the synthesis of alkylated compounds or as electrophilic partners in bioconjugation.
-
Hydroxyl-Terminals are significantly less reactive and can be considered chemically stable or "orthogonal" under conditions where a chloro-group would react. Their reactivity can be "switched on" by conversion to a better leaving group, for example, through protonation, or conversion to a sulfonate or phosphite (B83602) ester.[1][3] This provides a layer of control, allowing the hydroxyl group to serve as a stable, polar functional group or as a latent reactive site, which is highly advantageous in multi-step synthesis and the design of complex molecules.
References
- 1. Alcohol Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Reactivity [www2.chemistry.msu.edu]
- 4. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and alternative methods for the synthesis of 5-((6-chlorohexyl)oxy)pentan-1-ol, a key intermediate in various pharmaceutical and research applications. The following sections detail the experimental protocols, present quantitative data for comparison, and illustrate the synthetic pathways.
Comparison of Synthesis Methods
The synthesis of this compound can be approached through several methods, with the Williamson ether synthesis being the most established. Alternative approaches, focusing on greener and more efficient processes, are also emerging. This guide compares the traditional Williamson ether synthesis with a microwave-assisted variation, offering insights into key performance indicators such as reaction time, yield, and environmental impact.
| Parameter | Method A: Traditional Williamson Ether Synthesis | Method B: Microwave-Assisted Williamson Ether Synthesis |
| Reaction Time | 12 - 24 hours | 10 - 30 minutes |
| Typical Yield | 50 - 95%[1] | 60 - 85% |
| Purity | High, requires purification | High, requires purification |
| Reagents | 1,5-Pentanediol (B104693), 1,6-Dichlorohexane (B1210651), Sodium Hydride, DMF | 1,5-Pentanediol, 1,6-Dichlorohexane, Potassium Carbonate, (optional) Phase Transfer Catalyst |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO)[1] | Often solvent-free or high-boiling point solvents |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) |
| Key Advantages | Well-established, reliable | Drastically reduced reaction time, energy efficient |
| Key Disadvantages | Long reaction times, use of hazardous reagents (NaH) | Requires specialized microwave equipment |
Synthetic Pathway Overview
The primary route to this compound involves the formation of an ether linkage between 1,5-pentanediol and a 6-chlorohexyl group. The Williamson ether synthesis accomplishes this by activating the diol with a base to form an alkoxide, which then acts as a nucleophile to attack the chloro-substituted hexane (B92381) chain.
Caption: Comparison of Traditional and Microwave-Assisted Synthesis Pathways.
Experimental Protocols
Method A: Traditional Williamson Ether Synthesis
This protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis principles.
Materials:
-
1,5-Pentanediol
-
1,6-Dichlorohexane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,5-pentanediol (1.2 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.
-
A solution of 1,6-dichlorohexane (1.0 eq) in anhydrous DMF is then added dropwise to the reaction mixture.
-
The mixture is heated to 60-80 °C and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Method B: Microwave-Assisted Williamson Ether Synthesis
This protocol outlines a greener and more rapid synthesis using microwave irradiation.
Materials:
-
1,5-Pentanediol
-
1,6-Dichlorohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium (B224687) bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine 1,5-pentanediol (1.2 eq), 1,6-dichlorohexane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and optionally, a catalytic amount of tetrabutylammonium bromide.
-
If a solvent is used, a minimal amount of a high-boiling point solvent like DMF or diphenyl ether can be added. For a solvent-free reaction, ensure the reactants are well-mixed.
-
The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a controlled temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Alternative Green Synthesis Approaches
Beyond the methods detailed above, research into greener alternatives for ether synthesis is ongoing. These include:
-
Enzymatic Synthesis: The use of enzymes, such as lipases or specific etherases, can offer high selectivity and mild reaction conditions. However, the application of enzymatic methods for the synthesis of long-chain haloalkyl ethers is still an emerging area and specific protocols for the target molecule are not yet well-established.
-
Catalytic Methods: The development of novel catalysts, for instance, supported metal catalysts, can enable the reaction to proceed under milder conditions, with lower energy input and reduced waste generation. These methods often focus on the activation of C-H or C-O bonds as an alternative to the use of alkyl halides.
The choice of synthesis method will ultimately depend on the specific requirements of the research or production context, including scale, available equipment, cost considerations, and environmental impact targets. The microwave-assisted approach presents a compelling alternative to the traditional Williamson ether synthesis, offering significant improvements in efficiency and sustainability.
References
A Comparative Guide to Ether Synthesis: The Williamson Ether Synthesis vs. Alternative Etherification Methods
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of ethers is a critical aspect of molecular construction. The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, remains a widely utilized method. However, its limitations have spurred the development of numerous alternative etherification strategies. This guide provides an objective comparison of the Williamson ether synthesis with other key methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic route.
Executive Summary
The Williamson ether synthesis is a versatile and reliable method for the preparation of a wide range of symmetrical and unsymmetrical ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. While highly effective in many cases, its utility is hampered by the requirement for a strong base and the potential for competing elimination reactions, particularly with secondary and tertiary alkyl halides. Alternative methods such as acid-catalyzed dehydration, alkoxymercuration-demercuration, and the Ullmann condensation offer distinct advantages in specific contexts, such as for the synthesis of symmetrical ethers, ethers from alkenes without carbocation rearrangement, and diaryl ethers, respectively. The choice of method ultimately depends on the substrate scope, functional group tolerance, and desired reaction scale.
Data Presentation: Comparison of Etherification Methods
| Method | Typical Substrates | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Limitations |
| Williamson Ether Synthesis | Primary alkyl halide + alkoxide | 50-100 °C, 1-8 h in aprotic polar solvents (e.g., DMF, acetonitrile)[1] | 50-95% (lab scale)[1] | Broad scope for symmetrical and unsymmetrical ethers; reliable SN2 mechanism. | Requires strong base; E2 elimination competes with secondary/tertiary halides[1]; not suitable for aryl halides. |
| Acid-Catalyzed Dehydration | Primary alcohols | 130-140 °C with a strong acid catalyst (e.g., H₂SO₄)[2] | Variable, can be high for simple symmetrical ethers. | Atom-economical for symmetrical ethers from primary alcohols. | Limited to symmetrical ethers; competing elimination to alkenes at higher temperatures[2]; unsuccessful for secondary and tertiary alcohols. |
| Alkoxymercuration-Demercuration | Alkene + alcohol | Room temperature reaction with Hg(OAc)₂ or Hg(OCOCF₃)₂, followed by reduction with NaBH₄.[3] | Generally high. | Markovnikov addition without carbocation rearrangements[1][4]; mild reaction conditions. | Use of toxic mercury reagents; not suitable for the synthesis of ditertiary ethers due to steric hindrance.[5] |
| Ullmann Condensation | Aryl halide + phenol | High temperatures (>210 °C) with stoichiometric copper, or milder conditions with soluble copper catalysts. | Variable, can be high with modern catalysts. | Synthesis of diaryl ethers, which is not possible with the Williamson synthesis. | Harsh reaction conditions in traditional methods; requires a catalyst. |
Experimental Protocols
Williamson Ether Synthesis: Synthesis of Phenacetin (B1679774)
This protocol describes the synthesis of the analgesic phenacetin from acetaminophen (B1664979) and iodoethane (B44018).
Reactants:
-
Acetaminophen: 1.3 g
-
Potassium carbonate: 2.5 g
-
Iodoethane: 1.0 mL
-
2-Butanone (B6335102) (solvent): 15 mL
Procedure:
-
To a 50 mL round-bottom flask, add acetaminophen (1.3 g), potassium carbonate (2.5 g), 2-butanone (15 mL), and a boiling stone.
-
In a fume hood, add iodoethane (1.0 mL) to the mixture.
-
Reflux the reaction mixture for 1 hour.
-
After cooling, the product can be isolated and purified by recrystallization.
Observed Yield: 20.13%.
Acid-Catalyzed Dehydration: Synthesis of Diethyl Ether from Ethanol (B145695)
This protocol details the laboratory preparation of diethyl ether from the dehydration of ethanol using sulfuric acid.
Reactants:
-
Ethanol (95%): 90 mL initially, with additional for continuous addition.
-
Concentrated Sulfuric Acid (98%): 80 mL.
Procedure:
-
In a three-neck flask cooled in an ice bath, add 90 mL of ethanol.
-
Slowly add 80 mL of concentrated sulfuric acid dropwise to the cooled ethanol.
-
Replace the ice bath with a heating mantle and set up for fractional distillation.
-
Heat the mixture to 130-145 °C.
-
Continuously add ethanol to the reaction flask at a rate that maintains a steady distillation of diethyl ether.
-
The collected distillate is washed with saturated sodium chloride and sodium carbonate solutions to remove residual acid and ethanol, followed by drying.
Alkoxymercuration-Demercuration: Synthesis of 2-Ethoxyhexane from 1-Hexene (B165129)
This protocol is a representative example of the alkoxymercuration-demercuration of an alkene to form an ether.
Reactants:
-
1-Hexene
-
Ethanol (serves as both reactant and solvent)
-
Mercuric acetate (B1210297) (Hg(OAc)₂)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
Alkoxymercuration: In a flask, dissolve mercuric acetate in ethanol. Add 1-hexene to the solution and stir at room temperature. The reaction is typically rapid, often completing within minutes to an hour.
-
Demercuration: To the reaction mixture, add a solution of sodium borohydride in aqueous sodium hydroxide. This reduction step removes the mercury and is usually complete within a few hours.
-
The 2-ethoxyhexane product is then isolated by extraction and purified by distillation.
Ullmann Condensation: Synthesis of Diphenyl Ether
This protocol outlines a modern approach to the Ullmann condensation for the synthesis of diaryl ethers using a soluble copper catalyst.
Reactants:
-
Aryl bromide
-
Phenol
-
Cesium carbonate (base)
-
Bromo(triphenylphosphine)copper(I) (catalyst)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
Procedure:
-
To a reaction vessel, add the aryl bromide, phenol, cesium carbonate, and bromo(triphenylphosphine)copper(I) catalyst in NMP.
-
The reaction mixture is heated. For electron-rich aryl bromides and phenols, the reaction may proceed at elevated temperatures for 17-24 hours. Electron-deficient aryl bromides can react under milder conditions (e.g., 70 °C for 6 hours).
-
After the reaction is complete, the diaryl ether product is isolated and purified.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanistic pathways and the logical relationships between the different etherification methods.
Caption: Mechanistic overview of the four compared ether synthesis methods.
Caption: A decision tree for selecting an appropriate etherification method.
References
A Researcher's Guide to Analytical Standards for α,ω-Disubstituted Alkanes
For researchers, scientists, and drug development professionals, the selection of high-quality analytical standards is a critical first step in ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available analytical standards for α,ω-disubstituted alkanes, which are molecules with functional groups at both ends of an alkane chain, such as dicarboxylic acids, diols, and dihalides. These compounds are important in various fields, including polymer chemistry, drug delivery, and materials science.
This guide details major suppliers, available standard types, and key analytical methodologies. Due to the proprietary nature of Certificates of Analysis (CoA), a template is provided for users to directly compare quantitative data from their purchased standards.
Major Suppliers and Available Standards
Several reputable suppliers offer a range of analytical standards. While a comprehensive, side-by-side comparison of all α,ω-disubstituted alkanes is not publicly available from suppliers, the following table summarizes the types of standards generally offered by major vendors. Researchers are encouraged to visit the suppliers' websites for specific product availability and to request Certificates of Analysis for detailed purity and characterization data.
| Supplier | General Product Categories | Likely Availability of α,ω-Disubstituted Alkane Standards |
| Sigma-Aldrich (Merck) | Certified Reference Materials (Supelco®, Cerilliant®, Certipur®, TraceCERT®), analytical standards | Alkane mixes (e.g., C7-C40), individual dicarboxylic acids and diols. |
| CPAChem | Certified Reference Materials (CRMs) for GC, HPLC, etc. | Custom standards, various organic compounds. |
| AccuStandard | Certified Reference Materials for environmental and chemical analysis | Alkane mixes, potential for custom synthesis of specific α,ω-disubstituted alkanes. |
| Honeywell | Fluka™ analytical standards | Broad range of organic chemicals, likely to include some di-substituted alkanes. |
| Spectrum Chemical | Laboratory chemicals and reagents | Lists α,ω-alkanediols. |
| Nu-Chek Prep | High-purity lipids and fatty acid methyl esters | Fatty acid methyl esters (a type of dicarboxylic acid ester). |
| LGC Standards | Reference materials and proficiency testing schemes | Wide range of reference materials, may include specific di-substituted alkanes. |
| Chem Service | Analytical and reference standards | Environmental and chemical standards, potential for specific α,ω-disubstituted alkanes. |
Comparative Data for Analytical Standards
The performance of an analytical standard is primarily defined by its purity, the uncertainty of the certified value, and its stability. This information is meticulously detailed in the Certificate of Analysis (CoA) provided by the supplier. When selecting a standard, it is crucial to compare the following parameters from the CoAs of different lots and suppliers.
Table 1: Comparative Data Template for α,ω-Disubstituted Alkane Analytical Standards
| Parameter | Supplier A - Product X (Lot #) | Supplier B - Product Y (Lot #) | Supplier C - Product Z (Lot #) |
| Certified Purity (%) | |||
| Uncertainty (±%) | |||
| Analytical Method(s) Used for Certification | e.g., GC-FID, qNMR, Titration | e.g., GC-FID, qNMR, Titration | e.g., GC-FID, qNMR, Titration |
| Impurities Profile (Identified Impurities and Levels) | |||
| Water Content (%) | |||
| Residual Solvents (ppm) | |||
| Storage Conditions | |||
| Expiry Date | |||
| Traceability | e.g., to NIST SRM | e.g., to NIST SRM | e.g., to NIST SRM |
Experimental Protocols for Analysis
The analysis of α,ω-disubstituted alkanes typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). The choice of method depends on the volatility and polarity of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for α,ω-Dicarboxylic Acids
For less volatile compounds like dicarboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance.
1. Derivatization Procedures:
-
Silylation: This is a common method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a popular choice.
-
Protocol:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of BSTFA (+1% TMCS) and 50-100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Seal the vial and heat at 70-90°C for 1-2 hours.
-
Cool to room temperature before injection into the GC-MS.
-
-
-
Esterification: This method converts carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters).
-
Reagent: Boron trifluoride (BF3) in methanol (B129727) or ethanol (B145695) (e.g., 14% BF3-Methanol).
-
Protocol:
-
Place the dried sample in a reaction vial.
-
Add 100-200 µL of BF3-Methanol solution.
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
Cool the vial and add a non-polar solvent (e.g., hexane) and water to extract the esters.
-
The organic layer is then collected for GC-MS analysis.
-
-
2. GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Injector Temperature: 250-280°C.
-
MS Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
High-Performance Liquid Chromatography (HPLC) for Long-Chain α,ω-Diols
For higher molecular weight and more polar α,ω-disubstituted alkanes like long-chain diols, HPLC is a suitable technique. Charged Aerosol Detection (CAD) is a universal detector that provides a response proportional to the mass of the analyte, making it ideal for compounds that lack a UV chromophore.
1. HPLC with Charged Aerosol Detection (HPLC-CAD) Conditions (Typical):
-
Column: A C18 reversed-phase column is often used (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Example Gradient:
-
Start with 70-80% organic phase.
-
Increase to 95-100% organic phase over 15-20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
-
Flow Rate: 0.8-1.2 mL/min.
-
Column Temperature: 30-40°C.
-
CAD Settings:
-
Nebulizer Temperature: 30-40°C.
-
Data Collection Rate: 5-10 Hz.
-
Consult the instrument manual for specific settings.
-
Visualizing Experimental and Decision Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the analysis of α,ω-disubstituted alkanes and a decision-making process for selecting the appropriate analytical standard.
A Researcher's Guide to the Structural Validation of 5-((6-Chlorohexyl)oxy)pentan-1-ol by Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, rigorous structural confirmation is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of expected versus hypothetical experimental Nuclear Magnetic Resonance (NMR) data for the structural validation of 5-((6-chlorohexyl)oxy)pentan-1-ol. Detailed experimental protocols and data interpretation are included to assist in this critical analytical process.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the 23 protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen, chlorine) and the overall molecular structure. Protons closer to the oxygen of the ether and hydroxyl groups, as well as the chlorine atom, are expected to be deshielded and thus appear at a higher chemical shift (further downfield).
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations for this compound
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (HO-CH ₂) | 3.64 | Triplet | 2H |
| H-5, H-1' (-O-CH ₂-) | 3.40 | Triplet | 4H |
| H-6' (-CH ₂-Cl) | 3.54 | Triplet | 2H |
| H-2, H-4, H-2', H-5' | 1.50 - 1.65 | Multiplet | 8H |
| H-3, H-3', H-4' | 1.30 - 1.45 | Multiplet | 6H |
| -OH | Variable | Singlet (broad) | 1H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show 11 distinct signals, one for each unique carbon atom in the asymmetric structure of this compound. The chemical shifts of the carbon atoms will be similarly influenced by the proximity to the electronegative oxygen and chlorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂-OH) | 62.5 |
| C-5, C-1' (-O-CH₂-) | 71.0, 70.5 |
| C-6' (-CH₂-Cl) | 45.0 |
| C-2, C-4, C-2', C-5' | 32.5, 29.5, 26.8, 26.0 |
| C-3, C-3', C-4' | 25.7, 25.5, 22.5 |
Comparative Analysis: Predicted vs. Hypothetical Experimental Data
To validate the structure, a synthesized batch of this compound would be subjected to ¹H and ¹³C NMR analysis. The resulting experimental spectra would then be compared against the predicted data.
Hypothetical Experimental Findings:
-
¹H NMR: The experimental spectrum would be expected to show a triplet at approximately 3.64 ppm integrating to 2H (H-1), a triplet around 3.54 ppm integrating to 2H (H-6'), and a triplet near 3.40 ppm with an integration of 4H (H-5 and H-1'). A series of multiplets would be observed between 1.30 and 1.65 ppm, corresponding to the remaining methylene (B1212753) protons, with a total integration of 14H. A broad singlet, characteristic of the hydroxyl proton, would also be present.
-
¹³C NMR: The experimental ¹³C NMR should reveal 11 distinct peaks. Key signals would include those around 62.5 ppm (C-1), 71.0 and 70.5 ppm (C-5 and C-1'), and a peak at approximately 45.0 ppm (C-6'). The remaining seven signals for the other methylene carbons would be expected in the 22-33 ppm range.
Any significant deviation in chemical shifts, multiplicities, or integrations from the predicted values would suggest the presence of impurities or an incorrect structure. For instance, the absence of the triplet at ~3.54 ppm would indicate a failure to incorporate the chlorine atom.
Experimental Workflow for NMR Analysis
The logical flow for validating the structure of this compound using NMR is outlined below.
Caption: Workflow for the structural validation of this compound by NMR.
Detailed Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Data Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phased, and baseline corrected. The spectrum should be referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
By following these protocols and comparing the acquired data with the predicted values, researchers can confidently validate the chemical structure of this compound, ensuring the integrity of their subsequent studies.
Comparative Guide to Confirming the Purity of 5-((6-Chlorohexyl)oxy)pentan-1-ol via High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of methodologies for determining the purity of 5-((6-Chlorohexyl)oxy)pentan-1-ol, a key intermediate in various synthetic pathways. Given the dual polar (hydroxyl group) and non-polar (chloro-ether chain) nature of this molecule, a robust analytical method is crucial for ensuring its quality and the integrity of subsequent research and development. This document outlines a detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method, compares it with potential alternative approaches, and provides the necessary visual aids for clear comprehension by researchers, scientists, and drug development professionals.
Introduction to the Analytical Challenge
This compound possesses both a hydrophilic alcohol functional group and a lipophilic chloroalkane chain. This amphiphilic character necessitates a careful selection of chromatographic conditions to achieve optimal separation from potential impurities. Such impurities may include unreacted starting materials (e.g., 1,5-pentanediol, 1,6-dichlorohexane), by-products from synthesis (e.g., bis-ether or diol products), and degradation products. Reversed-phase HPLC is the most common and versatile technique for the analysis of such compounds.[1][2]
Experimental Protocol: Reversed-Phase HPLC
This section details a robust RP-HPLC method for the purity assessment of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability for compounds with mixed polarity.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters. A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.[3]
| Parameter | Recommended Condition | Alternative Condition 1 (for more polar impurities) | Alternative Condition 2 (for more non-polar impurities) |
| Stationary Phase | C18 (L1), 4.6 x 150 mm, 5 µm | C8 (L7), 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient Program | Time (min) | %B | 0.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C | 30 °C |
| Detection Wavelength | 210 nm (or Refractive Index Detector if UV response is poor) | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
2.3. Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. The sample must be thermally stable and volatile. Derivatization may be required for polar compounds. | High resolution for volatile impurities. | The high boiling point of the analyte may require high temperatures, risking degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified internal standard. | Gives structural confirmation of the main component and can identify and quantify impurities without separation. | Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides molecular weight information for impurity identification. High sensitivity and selectivity. | Higher cost and complexity of instrumentation. |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity determination process.
Caption: Workflow for HPLC Purity Analysis.
This guide provides a robust starting point for the purity determination of this compound. Method optimization and validation are essential to ensure the accuracy and reliability of the results for its intended application.
References
comparative analysis of bifunctional linkers in bioconjugation
A Comparative Analysis of Bifunctional Linkers in Bioconjugation: A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bifunctional linker is a critical determinant in the successful development of bioconjugates, profoundly influencing their stability, efficacy, and pharmacokinetic profile. This guide presents an objective comparison of commonly employed bifunctional linkers, offering a comprehensive overview of their performance characteristics supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the practical application of this information in a research and development setting.
Bifunctional linkers are broadly categorized into cleavable and non-cleavable types, each defined by its mechanism of payload release.[1]
Cleavable Linkers: These linkers are designed to release their payload upon encountering specific physiological triggers within the target cell or tumor microenvironment. This targeted release can lead to a "bystander effect," where the released payload can kill adjacent, antigen-negative tumor cells.[2] Common cleavage mechanisms include:
-
Protease-Sensitivity: Utilizing proteases like Cathepsin B, which are often overexpressed in tumor cells, to cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[3][4]
-
pH-Sensitivity: Employing acid-labile groups, such as hydrazones, that hydrolyze and release the payload in the acidic environment of endosomes and lysosomes.[5]
-
Glutathione-Sensitivity: Incorporating disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[6]
Non-Cleavable Linkers: These linkers form a stable covalent bond between the biomolecule and the payload. The payload is released only after the complete proteolytic degradation of the carrier biomolecule, typically an antibody, within the lysosome.[1][7] This results in the release of the payload still attached to the linker and a single amino acid residue. The primary advantage of non-cleavable linkers is their high plasma stability, which can minimize off-target toxicity and lead to a more predictable pharmacokinetic profile.[8]
Quantitative Performance Comparison of Bifunctional Linkers
The performance of a bifunctional linker is evaluated based on several key parameters, including conjugation efficiency, stability in plasma, and the in vitro and in vivo efficacy of the resulting bioconjugate. The following tables summarize quantitative data from various studies to facilitate a comparative analysis.
Table 1: In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates (ADCs) with Different Linker Technologies
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable | Valine-Citrulline (vc) | MMAE | HER2+ (SK-BR-3) | 5-50[1][2] |
| Valine-Citrulline (vc) | MMAE | HER2+ (JIMT-1) | 100-500[2] | |
| Hydrazone | Doxorubicin | Various | Variable, often higher than peptide linkers[9] | |
| Disulfide | DM1 | Various | Dependent on steric hindrance[6] | |
| Non-Cleavable | SMCC (Thioether) | DM1 | HER2+ (SK-BR-3) | 10-50[2] |
| SMCC (Thioether) | DM1 | HER2+ (JIMT-1) | >1000[2] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This table provides a general comparison based on available data.
Table 2: Plasma Stability of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Payload | Species | % Intact ADC (after specified time) |
| Cleavable | Valine-Citrulline (vc) | MMAE | Human | >95% (after 7 days)[10] |
| Valine-Citrulline (vc) | MMAE | Mouse | ~5% (after 14 days)[10] | |
| Hydrazone | Doxorubicin | Human | ~50% (after 2 days)[6] | |
| Sulfatase-cleavable | MMAE | Mouse | >90% (after 7 days)[11] | |
| Non-Cleavable | SMCC (Thioether) | DM1 | Rat | >80% (after 7 days)[1] |
| Thioether | MMAD | Mouse | Stable over 4.5 days[7] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Linker Example | Payload | Xenograft Model | Outcome |
| Cleavable | Valine-Citrulline (vc) | MMAE | NCI-N87 (gastric) | Significant tumor growth inhibition[12] |
| Valine-Citrulline (vc) | PBD | Ishikawa (endometrial) | Potent antitumor activity[13] | |
| Non-Cleavable | SMCC (Thioether) | DM1 | JIMT-1 (breast) | Less effective than cleavable linkers in some models[5] |
| Thioether | Auristatin | NCI-N87 (gastric) | Potent tumor activity[5] |
Experimental Protocols for Bioconjugation
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. The following sections provide methodologies for key bioconjugation techniques.
General Experimental Workflow for ADC Preparation and Evaluation
The following diagram illustrates a typical workflow for the preparation and evaluation of an antibody-drug conjugate.
Protocol for Antibody Conjugation via Maleimide (B117702) Chemistry (using SMCC)
This protocol describes a two-step conjugation process using the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[14][15]
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification: a. Equilibrate the SMCC vial to room temperature. b. Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF. c. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. d. Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: a. Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.0).
-
Conjugation with Thiol-Containing Payload: a. Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO). b. Add a 1.5- to 5-fold molar excess of the payload solution to the maleimide-activated antibody. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: a. Add a final concentration of 1 mM N-acetylcysteine or L-cysteine to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC using size-exclusion chromatography (SEC) or another suitable method to remove unconjugated payload and linker, as well as any aggregates.
Protocol for Antibody Conjugation via Click Chemistry (Copper-Free)
This protocol outlines a strain-promoted alkyne-azide cycloaddition (SPAAC) for bioconjugation.[16]
Materials:
-
Antibody solution (pre-modified with an azide (B81097) or cyclooctyne (B158145) group)
-
Payload functionalized with the complementary click chemistry handle (cyclooctyne or azide)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Preparation of Reactants: a. Prepare the azide- or cyclooctyne-modified antibody in the reaction buffer. b. Dissolve the payload with the complementary functional group in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: a. Add a 3- to 10-fold molar excess of the payload solution to the modified antibody solution. b. Incubate the reaction for 1-4 hours at 37°C or overnight at room temperature. The optimal time and temperature may vary depending on the specific reactants.
-
Purification: a. Purify the ADC using SEC or another appropriate chromatographic method to remove unreacted payload and other small molecules.
Visualizing Linker Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of cleavable and non-cleavable linkers, as well as a generalized workflow for bioconjugation.
Mechanisms of Payload Release
Generalized Bioconjugation Workflow
Conclusion
The selection of a bifunctional linker is a multifaceted decision that requires careful consideration of the desired therapeutic outcome. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which can be particularly advantageous in treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability. Conversely, non-cleavable linkers provide superior stability and a more favorable safety profile but are generally limited to acting only on antigen-positive cells. The quantitative data and detailed protocols presented in this guide are intended to empower researchers to make informed decisions in the rational design and development of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. proteochem.com [proteochem.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
The Strategic Advantage of Alkyl-Ether Linkers in Targeted Therapeutics: A Comparative Guide
In the rapidly advancing fields of targeted protein degradation and antibody-drug conjugates (ADCs), the linker molecule, though often overlooked, plays a pivotal role in determining the therapeutic efficacy, selectivity, and overall success of a drug candidate. Among the diverse array of linker technologies, simple yet effective structures like 5-((6-Chlorohexyl)oxy)pentan-1-ol, a representative of the flexible alkyl-ether linker class, offer distinct advantages. This guide provides a comprehensive comparison of alkyl-ether linkers with other common linker types, supported by representative experimental data and detailed methodologies for their evaluation, aimed at researchers, scientists, and drug development professionals.
The Critical Role of the Linker
A linker in a therapeutic conjugate, such as a Proteolysis Targeting Chimera (PROTAC) or an ADC, physically connects the targeting moiety (e.g., a small molecule inhibitor or an antibody) to the payload (e.g., an E3 ligase recruiter or a cytotoxic agent). The linker's chemical structure, length, and flexibility are critical design parameters that profoundly influence the conjugate's properties, including its solubility, cell permeability, stability, and the spatial orientation of the two active ends. An optimally designed linker ensures that the conjugate can efficiently reach its target, form the necessary interactions for its mechanism of action, and maintain stability in circulation until it reaches the target site.
Comparative Analysis of Linker Classes
The selection of a linker is a crucial step in the design of PROTACs and ADCs. Below is a comparative analysis of three major classes of linkers: flexible alkyl-ether linkers, polyethylene (B3416737) glycol (PEG) linkers, and rigid linkers.
Table 1: Quantitative Comparison of PROTAC Linker Performance
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics |
| Flexible Alkyl-Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | Good cell permeability, synthetic tractability. |
| PEG Linkers | PEG Chains | Bromodomain-containing protein 4 (BRD4) | von Hippel-Lindau (VHL) | 5-50 | >90 | Increased hydrophilicity, improved solubility and pharmacokinetics. |
| Rigid Linkers | Piperazine/Alkyne based | Androgen Receptor (AR) | Cereblon (CRBN) | 0.1-5 | >95 | Conformational restriction, can enhance ternary complex stability and potency. |
Note: The data presented are representative values from various studies and are intended for comparative purposes. Actual performance is highly dependent on the specific target, ligands, and experimental conditions.
Table 2: Comparative Stability of ADC Linkers in Human Plasma
| Linker Class | Representative Linker Type | Payload | Stability (Half-life) | Key Characteristics |
| Flexible Alkyl-Ether | Thioether (non-cleavable) | Auristatin | > 150 hours | High stability, relies on antibody degradation for payload release. |
| PEG Linkers | Maleimide-PEG | Doxorubicin | 24-72 hours | Hydrophilic, can improve ADC pharmacokinetics. |
| Enzyme-Cleavable | Valine-Citrulline | Monomethyl auristatin E (MMAE) | ~100 hours | Stable in circulation, cleaved by lysosomal enzymes at the target site. |
Note: Stability is a critical parameter for ADCs, as premature release of the cytotoxic payload can lead to off-target toxicity.
Advantages of this compound and Alkyl-Ether Linkers
Flexible alkyl-ether linkers, such as this compound, offer a compelling balance of properties that make them attractive for drug development:
-
Enhanced Cell Permeability: The hydrophobic nature of the alkyl chain can facilitate passive diffusion across cell membranes, which is particularly advantageous for PROTACs that need to reach intracellular targets.
-
Synthetic Accessibility: The synthesis of alkyl-ether linkers is often more straightforward and cost-effective compared to more complex linker structures, enabling rapid generation of compound libraries for optimization.
-
Tunable Length and Flexibility: The length of the alkyl and ether segments can be readily modified to achieve the optimal distance and orientation between the two ends of the conjugate, which is crucial for the formation of a stable and productive ternary complex in PROTACs.
-
Metabolic Stability: The ether and alkyl functionalities are generally stable to metabolic degradation, contributing to a longer half-life in vivo.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of rational drug design. Below are detailed protocols for key experiments used to evaluate the performance of linkers in PROTACs and ADCs.
Protocol 1: Determination of PROTAC-mediated Protein Degradation (DC50 and Dmax) by Western Blot
Objective: To quantify the potency and efficacy of a PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values from the dose-response curve.
-
Protocol 2: In Vitro Plasma Stability Assay for ADC Linkers by LC-MS/MS
Objective: To assess the stability of an ADC linker in plasma by measuring the amount of intact ADC over time.
Materials:
-
ADC of interest
-
Human plasma (or plasma from other species)
-
Phosphate buffer
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffers
-
Elution buffer
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Immunoaffinity Capture:
-
Add immunoaffinity capture beads to the plasma samples to bind the ADC.
-
Wash the beads to remove unbound plasma proteins.
-
-
Elution and Analysis:
-
Elute the intact ADC from the beads.
-
Analyze the eluate by LC-MS/MS to quantify the amount of intact ADC.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time.
-
Determine the half-life (t1/2) of the ADC in plasma.
-
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for communication and understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
Conclusion
The choice of linker is a critical decision in the development of targeted therapeutics like PROTACs and ADCs. While there is no one-size-fits-all solution, flexible alkyl-ether linkers, exemplified by molecules such as this compound, provide a versatile and effective platform. Their favorable balance of cell permeability, synthetic accessibility, and stability makes them a strong starting point for the optimization of potent and selective drug candidates. By employing rigorous experimental evaluation, as detailed in the provided protocols, researchers can rationally design and select linkers to unlock the full therapeutic potential of their targeted constructs.
A Literature Review of 5-((6-Chlorohexyl)oxy)pentan-1-ol and its Potential as a Bifunctional Alkylating Agent
Introduction
Physicochemical Properties
The fundamental chemical and physical properties of this compound have been computed and are available through chemical databases. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C11H23ClO2 | [1] |
| Molecular Weight | 222.75 g/mol | [1][2] |
| IUPAC Name | 5-(6-chlorohexoxy)pentan-1-ol | [1] |
| CAS Number | 1852573-27-3 | [4][5][6] |
| Physical Form | Liquid | [7] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 12 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6][7] |
Synthesis and Reactivity
While specific published synthetic procedures for this compound are not detailed in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions, such as the Williamson ether synthesis.
Proposed Experimental Protocol: Williamson Ether Synthesis
A potential synthesis could involve the reaction of 1,5-pentanediol (B104693) with a strong base to form an alkoxide, followed by nucleophilic substitution with 1,6-dichlorohexane (B1210651).
-
Deprotonation: 1,5-pentanediol is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the sodium salt of the mono-alkoxide. The use of an excess of the diol would favor mono-alkoxide formation.
-
Nucleophilic Substitution: 1,6-dichlorohexane is added to the reaction mixture. The alkoxide attacks one of the primary carbons of 1,6-dichlorohexane in an SN2 reaction, displacing a chloride ion and forming the ether linkage.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, would be purified from the reaction mixture using techniques like column chromatography.
Caption: Proposed Williamson ether synthesis workflow for this compound.
Potential as a Bifunctional Alkylating Agent
The structure of this compound contains two reactive sites: the primary alcohol and the primary alkyl chloride. This bifunctionality is characteristic of certain classes of therapeutic agents, particularly alkylating agents used in cancer chemotherapy.[8][9][10]
Comparison with Other Alkylating Agents
Alkylating agents are a class of drugs that interfere with cell division by alkylating DNA, which can lead to cell death (cytotoxicity).[11] They are classified as either monofunctional or bifunctional.[9] Bifunctional alkylating agents, which possess two alkylating groups, are generally more effective antitumor agents as they can form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand).[8][10] These cross-links are particularly damaging to cancer cells as they can inhibit DNA replication and transcription.[8]
This compound has one alkylating arm (the chloro-hexyl group). The terminal alcohol could potentially be converted into a better leaving group (e.g., a tosylate or mesylate) to create a second alkylating arm, making it a true bifunctional alkylating agent.
| Compound Class | Example(s) | Mechanism of Action |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan | Form highly reactive aziridinium (B1262131) intermediates that alkylate the N7 position of guanine, leading to DNA cross-linking.[10][12] |
| Alkyl Sulfonates | Busulfan | Alkylates DNA, primarily at the N7 position of guanine, through the displacement of its methanesulfonate (B1217627) groups.[9] |
| This compound (Potential) | N/A | The chloro-hexyl group can act as a monofunctional alkylating agent. The terminal alcohol could be functionalized to create a bifunctional agent. |
Proposed Mechanism of Action
If used as a chemotherapeutic agent, the primary alkyl chloride of this compound could alkylate nucleophilic sites on DNA bases, most commonly the N7 position of guanine. This would initially form a mono-adduct. If the terminal alcohol were modified to be a leaving group, a subsequent reaction could lead to the formation of an interstrand or intrastrand cross-link, severely disrupting DNA structure and function.
Caption: Generalized signaling pathway for DNA damage by a bifunctional alkylating agent.
Conclusions and Future Directions
This compound is a commercially available chemical with a structure that suggests its potential as a bifunctional molecule. While there is a lack of specific studies on its biological effects, its structural similarity to precursors of bifunctional alkylating agents indicates a potential area for future research.
For researchers in drug development, this compound could serve as a scaffold or an intermediate for the synthesis of novel therapeutic agents. Future studies should focus on:
-
Developing and optimizing a scalable synthesis for this compound.
-
Investigating the reactivity of the alkyl chloride and the potential for functionalizing the terminal alcohol.
-
Synthesizing derivatives with two active alkylating sites and evaluating their cytotoxicity against various cancer cell lines.
-
Conducting mechanistic studies to determine the nature of DNA adducts and the cellular pathways affected by these novel compounds.
Such research would be necessary to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 1852573-27-3 [sigmaaldrich.com]
- 6. 1852573-27-3|this compound|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nursingcenter.com [nursingcenter.com]
- 12. Alkylating Agents | Oncohema Key [oncohemakey.com]
Navigating the Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol: A Scalability Comparison of Two Key Routes
For researchers and professionals in drug development, the efficient and scalable synthesis of intermediate compounds is a critical cornerstone of the therapeutic pipeline. One such intermediate, 5-((6-chlorohexyl)oxy)pentan-1-ol, presents a synthetic challenge in achieving high-yield mono-etherification while minimizing byproduct formation. This guide provides a comparative analysis of two primary synthesis routes—the classical Williamson ether synthesis and a modern adaptation utilizing phase transfer catalysis (PTC)—to assess their scalability and industrial viability.
Executive Summary
The synthesis of this compound from 1,5-pentanediol (B104693) and 1,6-dichlorohexane (B1210651) is achievable through both classical and phase transfer catalyzed Williamson ether synthesis. The classical approach, while straightforward, often suffers from lower yields of the desired mono-ether and the formation of a significant di-ether byproduct, complicating purification. In contrast, the Phase Transfer Catalyzed (PTC) route demonstrates superior performance with higher yields of the target molecule, reduced reaction times, and milder conditions, making it a more scalable and economically viable option for industrial production.
Data Presentation: A Head-to-Head Comparison
| Parameter | Classical Williamson Ether Synthesis | Phase Transfer Catalyzed (PTC) Williamson Ether Synthesis |
| Reaction Time | 12 - 24 hours | 6 - 12 hours |
| Yield of Mono-ether | 30 - 40% | 60 - 75% |
| Yield of Di-ether (byproduct) | 20 - 30% | 10 - 15% |
| Reaction Temperature | 80 - 100 °C | 60 - 80 °C |
| Cost of Reagents | Moderate (strong base required) | Moderate (includes cost of PTC)[1][2] |
| Ease of Purification | Difficult (distillation/chromatography) | Moderate (simpler separation) |
| Scalability Concerns | Byproduct removal, harsh conditions | Catalyst cost and recycling[3][4] |
Visualizing the Assessment Workflow
The decision-making process for selecting the optimal synthesis route can be visualized as a logical workflow. Key considerations include initial feasibility, optimization of reaction conditions, and a thorough analysis of scalability parameters.
Caption: A logical workflow for assessing the scalability of synthesis routes.
Experimental Protocols
Route 1: Classical Williamson Ether Synthesis
This route involves the deprotonation of 1,5-pentanediol with a strong base to form the mono-alkoxide, which then reacts with 1,6-dichlorohexane.
Materials:
-
1,5-Pentanediol
-
Sodium Hydride (NaH) or Sodium Metal (Na)
-
1,6-Dichlorohexane
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (for neutralization)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic Solvents for extraction (e.g., Diethyl Ether, Ethyl Acetate)
Procedure:
-
A solution of 1,5-pentanediol (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and sodium hydride (0.95 equivalents) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the mono-alkoxide.
-
1,6-Dichlorohexane (1.5 equivalents) is added to the reaction mixture.
-
The reaction is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The pH is adjusted to ~7 with dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure or column chromatography to separate the desired mono-ether from unreacted starting materials and the di-ether byproduct.
Route 2: Phase Transfer Catalyzed (PTC) Williamson Ether Synthesis
This method utilizes a phase transfer catalyst to facilitate the reaction between the aqueous sodium hydroxide (B78521) solution (containing the deprotonated diol) and the organic phase (containing the dichloroalkane).
Materials:
-
1,5-Pentanediol
-
1,6-Dichlorohexane
-
Sodium Hydroxide (50% aqueous solution)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI))
-
Toluene (B28343) or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic Solvents for extraction (e.g., Diethyl Ether, Ethyl Acetate)
Procedure:
-
A mixture of 1,5-pentanediol (1.0 equivalent), 1,6-dichlorohexane (1.5 equivalents), and the phase transfer catalyst (0.05 - 0.1 equivalents) in toluene is prepared in a round-bottom flask.
-
A 50% aqueous solution of sodium hydroxide (2.0 equivalents) is added to the mixture.
-
The biphasic mixture is stirred vigorously and heated to 60-80 °C for 6-12 hours. The reaction is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature and the phases are separated.
-
The aqueous layer is extracted with toluene or diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure. Due to the higher selectivity of this method, purification is generally less demanding than in the classical approach.
Conclusion
For the synthesis of this compound, the Phase Transfer Catalyzed Williamson Ether Synthesis emerges as the superior route for scalable production. Its advantages include higher yields of the desired mono-ether, shorter reaction times, milder reaction conditions, and a more favorable byproduct profile, which simplifies the purification process. While the initial cost of the phase transfer catalyst is a consideration, the overall improvements in efficiency and productivity are likely to offset this expense, particularly in a large-scale manufacturing setting. The classical Williamson ether synthesis, while fundamentally sound, presents significant challenges in terms of yield and purification that limit its industrial applicability for this specific transformation. Researchers and drug development professionals should prioritize the development and optimization of the PTC route for the reliable and cost-effective production of this valuable intermediate.
References
Spectroscopic Comparison of 5-((6-Chlorohexyl)oxy)pentan-1-ol Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 5-((6-chlorohexyl)oxy)pentan-1-ol and its positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted distinguishing features in their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The information presented is derived from established principles of spectroscopic analysis for alkyl halides, ethers, and alcohols, offering a robust framework for isomer differentiation in the absence of direct experimental data for these specific compounds.
Introduction
This compound is a bifunctional molecule containing a primary alcohol, an ether linkage, and a primary alkyl chloride. Its isomers, which differ in the placement of these functional groups, can exhibit distinct physicochemical and biological properties. Accurate structural elucidation is therefore critical. This guide focuses on three key positional isomers to illustrate the spectroscopic differences that enable their unambiguous identification.
Isomers Under Comparison:
-
Isomer 1 (Parent Compound): this compound
-
Isomer 2: 1-((6-Chlorohexyl)oxy)pentan-5-ol (Hypothetical isomer for comparison)
-
Isomer 3: 6-((5-Hydroxypentyl)oxy)hexan-1-ol (Hypothetical isomer for comparison)
Predicted Spectroscopic Data
The following tables summarize the predicted key diagnostic peaks for each isomer based on the known effects of adjacent functional groups on spectroscopic signals.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons Adjacent to Functional Group | Isomer 1: this compound | Isomer 2: 1-((6-Chlorohexyl)oxy)pentan-5-ol | Isomer 3: 6-((5-Hydroxypentyl)oxy)hexan-1-ol |
| -CH₂-Cl | ~3.54 (t) | ~3.54 (t) | N/A |
| -CH₂-O- (ether, from chloro-chain) | ~3.40 (t) | ~3.40 (t) | ~3.40 (t) |
| -CH₂-O- (ether, from pentanol-chain) | ~3.40 (t) | ~3.40 (t) | ~3.40 (t) |
| -CH₂-OH | ~3.64 (t) | ~3.64 (t) | ~3.64 (t) |
| -OH | broad, ~1.5-4.0 | broad, ~1.5-4.0 | broad, ~1.5-4.0 |
Note: Chemical shifts are estimations. 't' denotes a triplet splitting pattern.
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | Isomer 1: this compound | Isomer 2: 1-((6-Chlorohexyl)oxy)pentan-5-ol | Isomer 3: 6-((5-Hydroxypentyl)oxy)hexan-1-ol |
| -CH₂-Cl | ~45.1 | ~45.1 | N/A |
| -CH₂-O- (ether) | ~70-72 | ~70-72 | ~70-72 |
| -CH₂-OH | ~62.7 | ~62.7 | ~62.7 |
Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group Vibration | Isomer 1: this compound | Isomer 2: 1-((6-Chlorohexyl)oxy)pentan-5-ol | Isomer 3: 6-((5-Hydroxypentyl)oxy)hexan-1-ol |
| O-H Stretch (alcohol) | 3200-3600 (broad, strong) | 3200-3600 (broad, strong) | 3200-3600 (broad, strong) |
| C-H Stretch (alkane) | 2850-2960 (strong) | 2850-2960 (strong) | 2850-2960 (strong) |
| C-O Stretch (ether) | 1050-1150 (strong)[1] | 1050-1150 (strong)[1] | 1050-1150 (strong)[1] |
| C-O Stretch (alcohol) | ~1050 (strong)[2] | ~1050 (strong)[2] | ~1050 (strong)[2] |
| C-Cl Stretch | 650-750 (variable) | 650-750 (variable) | N/A |
Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragmentation
| Fragmentation Pathway | Isomer 1: this compound | Isomer 2: 1-((6-Chlorohexyl)oxy)pentan-5-ol | Isomer 3: 6-((5-Hydroxypentyl)oxy)hexan-1-ol |
| Molecular Ion (M⁺) | m/z 222/224 (3:1 ratio) | m/z 222/224 (3:1 ratio) | m/z 204 |
| Alpha-cleavage (loss of C₄H₈OH) | m/z 149/151 | N/A | N/A |
| Alpha-cleavage (loss of C₅H₁₀Cl) | N/A | m/z 119 | N/A |
| Cleavage at ether C-O bond | m/z 121, 101 | m/z 121, 101 | m/z 101, 103 |
| Loss of H₂O | m/z 204/206 | m/z 204/206 | m/z 186 |
| Loss of HCl | m/z 186 | m/z 186 | N/A |
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are crucial for reproducibility and valid comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) or transmission.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal or empty salt plates.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.
-
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish isotopic peaks.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the isomers.
Caption: Spectroscopic analysis workflow for isomer identification.
References
A Comparative Guide to the Synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two plausible synthetic pathways for the preparation of 5-((6-chlorohexyl)oxy)pentan-1-ol, a potentially valuable intermediate in pharmaceutical and materials science. The analysis focuses on the well-established Williamson ether synthesis, exploring two distinct strategies that contend with the key challenge of selective mono-alkylation of a symmetrical diol. This guide presents a comparative assessment of these pathways based on starting material costs, reagent expenses, and potential yields, supported by detailed, albeit generalized, experimental protocols.
Introduction
This compound is a bifunctional molecule featuring a terminal chloroalkane and a primary alcohol, linked by an ether bond. This structure makes it a versatile building block for further chemical elaboration. The synthesis of such unsymmetrical ethers is most commonly achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2] When synthesizing a molecule with two potentially reactive hydroxyl groups, such as from 1,5-pentanediol (B104693), achieving selective mono-alkylation is a primary consideration to maximize the yield of the desired product and minimize the formation of di-substituted byproducts.[3][4]
This guide evaluates two primary retrosynthetic approaches to this compound:
-
Pathway 1: Reaction of 1,5-pentanediol with 1-chloro-6-iodohexane (B110696).
-
Pathway 2: Reaction of 1,6-dichlorohexane (B1210651) with 1,5-pentanediol.
Comparative Analysis of Synthetic Pathways
A summary of the cost-benefit analysis for the two proposed pathways is presented below. The costs are estimated based on currently available pricing from major chemical suppliers and are normalized per mole of the target product, assuming a theoretical yield for the purpose of comparison.
| Metric | Pathway 1: 1,5-Pentanediol + 1-Chloro-6-iodohexane | Pathway 2: 1,5-Pentanediol + 1,6-Dichlorohexane |
| Starting Materials Cost | Higher | Lower |
| Reagent Cost | Moderate | Moderate to High (potential for excess reagent) |
| Key Challenge | Selective mono-alkylation of 1,5-pentanediol | Selective mono-alkylation of 1,5-pentanediol |
| Potential for Byproducts | Di-O-alkylated 1,5-pentanediol | Di-substituted product with 1,5-pentanediol |
| Control Strategy | Use of excess diol, phase-transfer catalysis | Use of large excess of 1,6-dichlorohexane |
| Purification | Chromatographic separation of mono- and di-ethers | Distillation to remove excess 1,6-dichlorohexane, followed by chromatography |
| Estimated Overall Cost | Moderate to High | Moderate |
Pathway 1: Reaction of 1,5-Pentanediol with 1-Chloro-6-iodohexane
This pathway leverages the greater reactivity of the carbon-iodine bond over the carbon-chlorine bond in an SN2 reaction. The primary hydroxyl group of 1,5-pentanediol is first deprotonated to form the alkoxide, which then selectively displaces the iodide from 1-chloro-6-iodohexane.
Logical Workflow:
Caption: Synthetic route for Pathway 1.
Experimental Protocol (Generalized)
-
Alkoxide Formation: To a stirred solution of an excess of 1,5-pentanediol (e.g., 3 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere, sodium hydride (NaH, 1 equivalent) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.
-
Etherification: The solution of the sodium salt of 1,5-pentanediol is cooled to 0 °C, and a solution of 1-chloro-6-iodohexane (1 equivalent) in the same anhydrous solvent is added dropwise. The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the desired mono-ether from the di-ether byproduct and unreacted diol.
Cost-Benefit Analysis of Pathway 1
-
Benefits: The higher reactivity of the iodo group allows for milder reaction conditions and potentially higher selectivity for the desired reaction over competing elimination reactions.
-
Costs: 1-Chloro-6-iodohexane is a relatively expensive starting material. The need to use an excess of 1,5-pentanediol to favor mono-alkylation adds to the overall cost and requires separation during purification. The potential for the formation of the di-substituted byproduct can lower the yield of the desired product.
Pathway 2: Reaction of 1,6-Dichlorohexane with 1,5-Pentanediol
In this approach, the mono-sodium salt of 1,5-pentanediol is reacted with a large excess of 1,6-dichlorohexane. The excess of the dihaloalkane statistically favors the formation of the mono-alkylation product.
Logical Workflow:
Caption: Synthetic route for Pathway 2.
Experimental Protocol (Generalized)
-
Alkoxide Formation: A solution of 1,5-pentanediol (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF) is treated with sodium hydride (1 equivalent) at 0 °C under an inert atmosphere. The mixture is stirred at room temperature until hydrogen evolution stops.
-
Etherification under Phase-Transfer Catalysis (Optional but Recommended): To the solution of the alkoxide, a large excess of 1,6-dichlorohexane (e.g., 5-10 equivalents) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 0.1 equivalents) are added. The reaction mixture is heated to reflux for several hours and monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled and quenched with water. The excess 1,6-dichlorohexane can be largely removed by distillation. The remaining residue is then worked up by extraction with an organic solvent. The crude product is purified by column chromatography to isolate the desired mono-ether.
Cost-Benefit Analysis of Pathway 2
-
Benefits: 1,6-dichlorohexane is significantly less expensive than 1-chloro-6-iodohexane, making the starting material costs for this pathway lower.
-
Costs: The use of a large excess of 1,6-dichlorohexane is necessary to achieve reasonable selectivity, which increases the overall reagent cost and necessitates a potentially challenging purification step to remove the unreacted dichloroalkane. The reaction may also be slower due to the lower reactivity of the chloro-group compared to the iodo-group. The formation of the symmetrical di-substituted product remains a significant possibility.
Conclusion
Both pathways present viable options for the synthesis of this compound, with the choice largely depending on the specific requirements of the researcher, including budget, scale, and available purification capabilities.
-
Pathway 1 is likely to be more suitable for smaller-scale laboratory syntheses where the higher cost of the starting material is acceptable, and the milder reaction conditions and potentially cleaner reaction profile are advantageous.
-
Pathway 2 may be more economically viable for larger-scale production, provided that an efficient method for removing the excess 1,6-dichlorohexane and separating the desired product from byproducts can be implemented. The use of phase-transfer catalysis is highly recommended to improve the reaction efficiency.
Further optimization of reaction conditions, such as the stoichiometry of reactants, choice of solvent and base, reaction temperature, and the use of phase-transfer catalysts, would be necessary to maximize the yield and cost-effectiveness of either pathway.
References
Performance Evaluation of 5-((6-Chlorohexyl)oxy)pentan-1-ol in Linker Applications: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide aims to provide a comparative evaluation of 5-((6-Chlorohexyl)oxy)pentan-1-ol as a potential linker, alongside other common alternatives. However, a comprehensive literature search did not yield specific experimental data on the performance of this compound in linker applications. Therefore, this document will outline the theoretical considerations for its use and provide a framework for its evaluation by presenting established experimental protocols and comparative data for analogous linker classes.
Theoretical Profile of this compound as a Linker
This compound is a bifunctional molecule featuring a terminal chloroalkane and a primary alcohol, connected by an ether-containing alkyl chain. This structure suggests its potential utility as a flexible, non-cleavable linker.
Key Structural Features and Their Implications:
-
Terminal Chloroalkane: The chloro group can act as an electrophile, enabling covalent bond formation with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amino group of lysine. The reactivity of the chloroalkane is generally lower than other haloalkanes (e.g., bromo or iodoalkanes), which could offer greater stability during synthesis and in circulation but may require more stringent conditions for conjugation.
-
Primary Alcohol: The hydroxyl group provides a handle for further chemical modification. It can be activated or converted to other functional groups to facilitate conjugation to a payload molecule or a targeting moiety.
-
Ether Linkage and Alkyl Chain: The presence of an ether group can increase the hydrophilicity of the linker, potentially improving the solubility of the final conjugate. The combined length of the hexyl and pentyl chains provides a significant spacer arm, which can be crucial for mitigating steric hindrance between the conjugated molecules. The flexibility of the alkyl chain can allow for optimal orientation of the conjugated partners.
Comparison with Alternative Linker Chemistries
In the absence of direct experimental data for this compound, its potential performance can be contextualized by comparing its structural features to well-characterized linker classes.
| Linker Class | Reactive Groups | Cleavability | Key Characteristics |
| Alkyl Halides (e.g., this compound) | Haloalkane, Alcohol/Amine | Non-cleavable | Generally stable; reactivity depends on the halogen (I > Br > Cl); can form stable carbon-sulfur or carbon-nitrogen bonds.[1] |
| Maleimides | Maleimide, NHS ester | Non-cleavable (thiol addition) | Highly reactive towards thiols at neutral pH; resulting thioether bond can be susceptible to retro-Michael reaction, leading to instability.[2] |
| PEG Linkers | Varied (e.g., NHS ester, Azide, Alkyne) | Can be cleavable or non-cleavable | Increases hydrophilicity and circulation half-life; flexible and available in various lengths. |
| "Click Chemistry" Linkers (e.g., Azide-Alkyne) | Azide, Alkyne | Non-cleavable (triazole) | High efficiency and specificity (bio-orthogonal); forms a stable triazole linkage. |
| Cleavable Linkers (e.g., Disulfides, Hydrazones, Peptides) | Varied | Cleavable (Redox, pH, Enzyme) | Designed to release the payload in specific environments (e.g., intracellularly); can be susceptible to premature cleavage.[3][4] |
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of this compound as a linker, a series of standardized experiments should be conducted. The following protocols are based on established methodologies for linker evaluation.
Conjugation Efficiency and Selectivity
Objective: To determine the reaction kinetics and selectivity of the chloroalkane group with target nucleophiles (e.g., cysteine, lysine) on a model protein.
Methodology:
-
Reaction Setup: Incubate a model protein (e.g., Bovine Serum Albumin) with varying molar excesses of this compound at different pH values (e.g., 7.4, 8.5) and temperatures (e.g., 25°C, 37°C).
-
Time-Course Analysis: At various time points, quench the reaction and analyze the extent of conjugation using techniques like MALDI-TOF mass spectrometry to determine the number of linker molecules attached per protein.
-
Selectivity Assessment: For proteins with multiple potential conjugation sites, peptide mapping using LC-MS/MS can identify the specific amino acid residues that have been modified.
In Vitro Stability Assays
Objective: To evaluate the stability of the formed conjugate bond in biologically relevant media.
Methodology:
-
Plasma Stability: Incubate the purified conjugate in human and mouse plasma at 37°C. At various time points (e.g., 0, 24, 48, 96 hours), analyze the conjugate for any signs of degradation or linker cleavage using SDS-PAGE and Western blotting, or LC-MS to detect the release of the unconjugated protein or linker fragments.[5]
-
Lysosomal Stability: For applications where intracellular delivery is intended, incubate the conjugate with isolated lysosomes or in a lysosomal enzyme cocktail at 37°C and acidic pH (e.g., 4.5-5.0). Analyze for degradation over time.
-
Thiol Challenge: To assess the stability of the conjugate bond against exchange reactions, incubate the conjugate in the presence of a high concentration of a competing thiol, such as glutathione (B108866) (GSH), and monitor for any displacement of the linker.[2]
Visualization of Experimental Workflow and Linker Logic
Below are diagrams illustrating a typical experimental workflow for evaluating linker performance and the logical relationship of different linker types.
Caption: A generalized workflow for the synthesis, conjugation, and evaluation of a novel linker.
Caption: A logical diagram categorizing common linker types based on their cleavage properties.
Conclusion
While this compound presents a theoretically viable option as a flexible, non-cleavable linker due to its bifunctional nature, the lack of published experimental data necessitates a thorough in-house evaluation. By following the outlined experimental protocols and comparing the results to the well-established performance of alternative linker classes, researchers can determine its suitability for their specific bioconjugation applications. The choice of linker is a critical determinant of a bioconjugate's success, and rigorous characterization is paramount.[6] The stability of the linker, in particular, is a crucial factor influencing the therapeutic index of antibody-drug conjugates.[7][8]
References
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 4. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-((6-Chlorohexyl)oxy)pentan-1-ol: A Comparative Guide to Commercially Available Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as antibody-drug conjugates (ADCs), where it critically influences the stability, efficacy, and safety of the final product. This guide provides a comprehensive comparison of the potential utility of 5-((6-chlorohexyl)oxy)pentan-1-ol as a foundational structure for a custom linker against established, commercially available alternatives. Due to the nature of this compound as a chemical building block rather than a ready-to-use linker, this guide will first propose a synthetic route to functionalize it into a heterobifunctional linker. Subsequently, we will benchmark its projected attributes against widely used non-cleavable and cleavable linkers, supported by experimental data from existing literature.
From Building Block to Bifunctional Linker: A Proposed Synthetic Pathway
This compound offers a flexible aliphatic scaffold that can be chemically modified to introduce reactive functionalities for bioconjugation. A plausible synthetic route to convert this molecule into a heterobifunctional linker involves the transformation of the terminal alcohol and chloroalkyl groups into moieties suitable for conjugation, such as an N-hydroxysuccinimide (NHS) ester for reaction with amines (e.g., lysine (B10760008) residues on antibodies) and a maleimide (B117702) group for reaction with thiols (e.g., cysteine residues).
This hypothetical linker, derived from this compound, would possess a long, flexible aliphatic spacer. Its performance can be benchmarked against commercially available linkers with similar characteristics.
Comparative Analysis of Linker Performance
The selection of a linker is a critical decision in the design of bioconjugates. The following tables provide a comparative overview of the hypothetical this compound-derived linker and several widely used commercial linkers.
Table 1: Physicochemical and Reactivity Profile of Selected Linkers
| Linker Type | Spacer Arm Length (Å) | Reactive Ends | Cleavable/Non-cleavable | Key Features |
| Hypothetical Linker | ~17-18 | NHS Ester, Maleimide | Non-cleavable | Long, flexible aliphatic chain. |
| SMCC | 8.3 | NHS Ester, Maleimide | Non-cleavable | Cyclohexane ring enhances stability.[1][2] |
| SPDP | 6.8 | NHS Ester, Pyridyldithiol | Cleavable (Disulfide) | Reducible disulfide bond.[3] |
| Hydrazone | Variable | Hydrazide, Carbonyl | Cleavable (pH-sensitive) | Acid-labile hydrazone bond.[4][5][6][] |
| Val-Cit-PABC | Variable | Maleimide, PABC | Cleavable (Enzymatic) | Cleaved by lysosomal proteases (e.g., Cathepsin B).[8][9][10][11][12] |
Table 2: Quantitative Performance Data of Commercial Linkers
| Linker | Application | Conjugation Efficiency (%) | Plasma Half-life (t½) | Release Mechanism & Rate |
| SMCC | ADC (T-DM1) | >95% | ~120-150 hours | Non-cleavable; lysosomal degradation of antibody. |
| SPDP | General Bioconjugation | ~70-85% | Variable (cleavage dependent) | Reduction by glutathione; rapid intracellularly. |
| Hydrazone | ADC (Gemtuzumab ozogamicin) | >90% | pH-dependent; t½ ~24-48h at pH 7.4, <1h at pH 5.0[5] | Acid hydrolysis in endosomes/lysosomes. |
| Val-Cit-PABC | ADC (Brentuximab vedotin) | >95% | >100 hours in human plasma | Enzymatic cleavage by Cathepsin B; rapid in lysosomes.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of linker performance.
Protocol 1: Determination of Conjugation Efficiency
This protocol outlines a general procedure for conjugating a linker to an antibody and determining the efficiency of the reaction.
1. Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5 for maleimide chemistry; bicarbonate buffer, pH 8.3-8.5 for NHS ester chemistry).[13][14][15][16][17][18]
-
For thiol-maleimide conjugation, reduce the antibody's disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[13][19]
2. Linker-Payload Conjugation:
-
Dissolve the linker-payload conjugate in an appropriate organic solvent (e.g., DMSO or DMF).[13][17][19][20]
-
Add the linker-payload solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-to-antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13][19][20]
3. Purification and Analysis:
-
Purify the resulting ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload.
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Calculate conjugation efficiency as the percentage of the initial antibody that is successfully conjugated.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of a linker in plasma.[21][22][23][24]
1. Sample Preparation:
-
Incubate the ADC at a final concentration of approximately 1 mg/mL in human or animal plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately stop any potential degradation by adding a protease inhibitor cocktail and storing the samples at -80°C.
2. Sample Analysis (LC-MS Method):
-
Isolate the ADC from the plasma matrix using immuno-capture with protein A/G beads or an anti-human IgG antibody.[23]
-
Elute the captured ADC and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
Alternatively, quantify the amount of released payload in the plasma supernatant by LC-MS/MS.[25][26]
3. Data Analysis:
-
Plot the average DAR or the concentration of released payload over time.
-
Calculate the in vitro half-life (t½) of the ADC in plasma to assess linker stability.
Conclusion
While this compound is not a direct off-the-shelf linker, its long aliphatic chain presents an interesting scaffold for the development of custom linkers. A hypothetical heterobifunctional linker derived from this molecule would likely exhibit high flexibility. However, its performance in terms of stability and conjugation efficiency would be highly dependent on the success of its chemical modification and the nature of the introduced reactive groups.
For researchers considering a custom linker strategy, the established performance of commercially available linkers such as SMCC for non-cleavable applications and Val-Cit-PABC or hydrazone linkers for cleavable strategies provides a robust benchmark. The choice between a custom and a commercial linker will ultimately depend on the specific requirements of the bioconjugate, including the desired release mechanism, pharmacokinetic profile, and the chemical handles available on the payload and biomolecule. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. biotium.com [biotium.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. glenresearch.com [glenresearch.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Simple and Rapid LC–MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of 5-((6-Chlorohexyl)oxy)pentan-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-((6-chlorohexyl)oxy)pentan-1-ol is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated ether alcohol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The known hazard statements for this chemical are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[2][3][4].
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Due to its chemical structure, this compound must be categorized as a halogenated organic waste [5][6].
Key Segregation Principles:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste[7][8]. The disposal methods for these two categories are different, and mixing them can lead to increased disposal costs and improper treatment[8][9].
-
Avoid Incompatibles: Do not combine this chemical with incompatible materials such as strong acids, bases, or oxidizing agents in the same waste container[7][10].
-
Solid vs. Liquid: Keep liquid waste separate from solid waste. Contaminated items such as gloves, absorbent pads, and empty containers should be disposed of as solid hazardous waste[11].
Collection Procedure:
-
Select an Appropriate Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container must have a secure screw-top cap[8].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound"[6][9]. Ensure the label includes the accumulation start date and the primary hazards (e.g., Flammable, Toxic)[9].
-
Accumulation: Keep the waste container securely closed except when adding waste[9][12]. Store the container in a designated satellite accumulation area within the laboratory, away from heat and ignition sources[2][9].
Disposal Protocol for Spills and Contaminated Materials
In the event of a spill, contain the leak and absorb the chemical with an inert material such as sand, earth, or a commercial absorbent[2][9]. Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste[2]. All materials used for spill cleanup must also be treated as hazardous waste[9][13].
Arranging for Final Disposal
The final step is to dispose of the accumulated waste through your institution's approved waste management program. The precautionary statement P501 directs to "Dispose of contents/container to an approved waste disposal plant"[1][14].
Step-by-Step Disposal Logistics:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for hazardous waste disposal. They will provide specific instructions and arrange for a pickup[9][10].
-
Complete Waste Manifests: Fill out any required hazardous waste manifests or online collection requests as per your institution's protocol. This documentation typically includes the chemical name, quantity, and hazard classification[9].
-
Prepare for Pickup: Ensure the waste container is properly sealed and labeled. Store it in the designated accumulation area until it is collected by trained personnel.
Never dispose of this compound by pouring it down the drain or placing it in the regular trash, as this is illegal and environmentally harmful[8][11][12].
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 1852573-27-3 | [1] |
| Molecular Formula | C11H23ClO2 | [1][15] |
| Hazard Statements | H302, H315, H319, H335 | [1][14] |
| Disposal Precaution | P501: Dispose to an approved waste disposal plant | [1][14] |
| Waste Category | Halogenated Organic Waste | [5][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | 1852573-27-3 [sigmaaldrich.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.fr [fishersci.fr]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. vumc.org [vumc.org]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. This compound | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-((6-Chlorohexyl)oxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-((6-Chlorohexyl)oxy)pentan-1-ol (CAS RN: 1852573-27-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety information, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin Protection | A standard laboratory coat must be worn and kept buttoned. For skin protection, chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds, but always consult the glove manufacturer's resistance chart.[2] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Container: A dedicated, clearly labeled, and chemically compatible waste container must be used for all waste containing this compound. The container should be labeled as "Halogenated Organic Waste".[4][5]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6]
-
Container Management: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]
-
Rinsate Collection: The first rinse of any glassware that has come into contact with the compound should be collected as hazardous waste.[6]
Disposal Procedure:
-
Once the waste container is nearly full (no more than 90% capacity), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Ensure that the waste container is properly labeled with its contents and associated hazards before collection.
The logical flow for the disposal of this compound is illustrated below.
Caption: Decision process for the correct segregation and disposal of laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
